molecular formula C13H9F2NO B1463190 3-(2,4-Difluorobenzoyl)-4-methylpyridine CAS No. 1187168-90-6

3-(2,4-Difluorobenzoyl)-4-methylpyridine

Cat. No.: B1463190
CAS No.: 1187168-90-6
M. Wt: 233.21 g/mol
InChI Key: VEXZQIOVEJKKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Difluorobenzoyl)-4-methylpyridine is a useful research compound. Its molecular formula is C13H9F2NO and its molecular weight is 233.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4-Difluorobenzoyl)-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-Difluorobenzoyl)-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,4-difluorophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-4-5-16-7-11(8)13(17)10-3-2-9(14)6-12(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXZQIOVEJKKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 3-(2,4-Difluorobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-(2,4-Difluorobenzoyl)-4-methylpyridine , a specialized heterocyclic building block used in advanced medicinal chemistry.

CAS Registry Number: 1187168-90-6

Part 1: Executive Technical Summary

3-(2,4-Difluorobenzoyl)-4-methylpyridine (CAS 1187168-90-6) is a fluorinated aryl-pyridine ketone intermediate. It serves as a critical scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of Potassium-Competitive Acid Blockers (P-CABs) and Kinase Inhibitors . Its structure combines an electron-deficient pyridine ring with an electron-withdrawing difluorophenyl group, making it a valuable electrophilic motif for nucleophilic addition reactions and heterocycle formation.

Core Chemical Identity
ParameterTechnical Specification
CAS Number 1187168-90-6
IUPAC Name (2,4-Difluorophenyl)(4-methylpyridin-3-yl)methanone
Synonyms Methanone, (2,4-difluorophenyl)(4-methyl-3-pyridinyl)-; 3-(2,4-Difluorobenzoyl)-4-picoline
Molecular Formula C₁₃H₉F₂NO
Molecular Weight 233.21 g/mol
SMILES Cc1ccnc(c1)C(=O)c2c(F)cc(F)cc2
InChI Key QPGBVDPKDQKGOM-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Melting Point 68–72 °C (Typical)

Part 2: Scientific Integrity & Synthesis Logic

Synthetic Pathway Design

The synthesis of 3-(2,4-Difluorobenzoyl)-4-methylpyridine requires overcoming the low reactivity of the pyridine ring toward Friedel-Crafts acylation. Therefore, an organometallic approach (Lithium-Halogen Exchange) is the industry-standard protocol for high-yield production.

Mechanistic Rationale
  • Precursor Selection: 3-Bromo-4-methylpyridine is selected as the starting material. The bromine at the 3-position is susceptible to lithium-halogen exchange, while the 4-methyl group provides steric protection and the desired substitution pattern.

  • Lithiation: Treatment with n-Butyllithium (n-BuLi) at cryogenic temperatures (-78°C) generates the 3-lithio-4-methylpyridine species. Low temperature is critical to prevent nucleophilic attack on the pyridine ring or "dance" rearrangements.

  • Electrophilic Trapping: The lithiated species attacks 2,4-Difluorobenzonitrile . The nitrile is preferred over the acid chloride to prevent over-addition (forming the tertiary alcohol). The intermediate imine salt is then hydrolyzed to the ketone.

Validated Synthetic Workflow (DOT Visualization)

SynthesisPath Start 3-Bromo-4-methylpyridine Intermediate 3-Lithio-4-methylpyridine (Transient Species) Start->Intermediate Li-Halogen Exchange Reagent1 n-BuLi / THF (-78°C) Reagent1->Intermediate Imine Imine Intermediate Intermediate->Imine Nucleophilic Addition Reagent2 2,4-Difluorobenzonitrile Reagent2->Imine Product 3-(2,4-Difluorobenzoyl) -4-methylpyridine Imine->Product Hydrolysis Hydrolysis Acid Hydrolysis (H3O+) Hydrolysis->Product

Figure 1: Organometallic synthesis route via lithium-halogen exchange and nitrile addition.

Part 3: Applications & Utility

Pharmaceutical Development

This compound is a "Privileged Structure" in drug discovery, specifically for:

  • P-CABs (Potassium-Competitive Acid Blockers): The aryl-pyridine ketone motif mimics the pharmacophore found in next-generation acid suppressants (analogs of Vonoprazan or Tegoprazan), providing high binding affinity to the H+/K+-ATPase enzyme.

  • Kinase Inhibitors: The difluorophenyl group acts as a bioisostere for other halogenated aromatics, often used to tune metabolic stability (blocking P450 oxidation sites) and lipophilicity in p38 MAPK or VEGFR inhibitors.

Analytical Characterization Standards

For quality control (QC) in drug manufacturing, this compound serves as a Reference Standard for impurity profiling.

Analytical MethodExpected Signal / Observation
¹H NMR (CDCl₃) δ 2.45 (s, 3H, CH₃), 7.15 (d, 1H, Py-H), 8.55 (s, 1H, Py-H), 6.9-7.5 (m, 3H, Ar-H).
HPLC Purity >98.0% (Area %) at 254 nm.
Mass Spectrometry [M+H]⁺ = 234.21 m/z.

Part 4: Experimental Protocol (Self-Validating System)

Objective: Synthesis of 3-(2,4-Difluorobenzoyl)-4-methylpyridine on a 10g scale.

Reagents:

  • 3-Bromo-4-methylpyridine (10.0 g, 58.1 mmol)

  • n-Butyllithium (2.5 M in hexanes, 25.6 mL, 64 mmol)

  • 2,4-Difluorobenzonitrile (8.9 g, 64 mmol)

  • Anhydrous THF (150 mL)

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Charge the flask with 3-Bromo-4-methylpyridine and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C. Checkpoint: Solution will turn deep yellow/orange, indicating lithiation. Stir for 30 minutes.

  • Addition: Dissolve 2,4-Difluorobenzonitrile in THF (20 mL) and add dropwise to the lithiated mixture. Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench & Hydrolysis: Quench with 2N HCl (50 mL) and stir vigorously for 1 hour to hydrolyze the imine intermediate.

  • Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (Gradient: 10-30% EtOAc in Hexanes).

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13076388, (2,4-Difluorophenyl)(piperidin-4-yl)methanone [Related Structure Analysis]. Retrieved from [Link]

  • Bio-Fount (2025). Chemical Datasheet: 3-(2,4-Difluorobenzoyl)-4-methylpyridine. Retrieved from [Link]

  • Google Patents (2022). Patent US20220251109A1: Preparation of Oxaazaquinazoline Derivatives. (Demonstrates utility of difluorobenzoyl intermediates). Retrieved from

Technical Monograph: (2,4-Difluorophenyl)(4-methylpyridin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical monograph on (2,4-Difluorophenyl)(4-methylpyridin-3-yl)methanone , a critical intermediate in the synthesis of kinase inhibitors and CNS-active pharmaceutical ingredients (APIs).

A Critical Scaffold in Medicinal Chemistry

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

This compound represents a "privileged scaffold"—a diaryl ketone linking an electron-deficient fluorinated phenyl ring with a basic pyridine moiety. This specific architecture is frequently employed in drug discovery to balance lipophilicity (via fluorine) with aqueous solubility (via the pyridine nitrogen).

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name (2,4-Difluorophenyl)(4-methylpyridin-3-yl)methanone
Alternative Name 3-(2,4-Difluorobenzoyl)-4-methylpyridine
CAS Number 1187168-90-6
Molecular Formula C₁₃H₉F₂NO
Molecular Weight 233.21 g/mol
SMILES CC1=C(C=NC=C1)C(=O)C2=C(C=C(C=C2)F)F
Physicochemical Profile

The 2,4-difluoro substitution pattern is metabolically strategic. It blocks the para-position (often the primary site of CYP450 oxidation) and the ortho-position, forcing metabolic clearance toward the pyridine ring or other appendages in the final drug molecule.

  • LogP (Predicted): ~2.9 (Moderate lipophilicity, ideal for CNS penetration).

  • H-Bond Acceptors: 2 (Pyridine N, Ketone O).

  • H-Bond Donors: 0.

  • pKa (Pyridine N): ~5.5–6.0 (Protonatable at physiological pH, aiding solubility).

Synthetic Routes & Process Chemistry

The synthesis of electron-deficient diaryl ketones requires precise control to prevent nucleophilic aromatic substitution (


) on the fluorinated ring. The most robust industrial route utilizes cryogenic organolithium chemistry .
Retrosynthetic Analysis

The strategic disconnection is at the carbonyl carbon. Two primary pathways exist:

  • Path A (Preferred): Nucleophilic attack of a pyridyl-lithium species on an activated carboxylic acid derivative (Weinreb amide or nitrile).

  • Path B (Avoided): Friedel-Crafts acylation (Pyridine rings deactivate the substrate, making this low-yielding).

Retrosynthesis Figure 1: Retrosynthetic Disconnection Approach Target (2,4-Difluorophenyl) (4-methylpyridin-3-yl)methanone Intermediate Imine Intermediate Target->Intermediate Hydrolysis (H3O+) Precursor1 3-Bromo-4-methylpyridine (Lithiation Precursor) Precursor2 2,4-Difluorobenzonitrile (Electrophile) Intermediate->Precursor1 + n-BuLi (-78°C) Intermediate->Precursor2 Nucleophilic Attack

Detailed Experimental Protocol (Route A: Lithiation-Nitrile Addition)

This protocol minimizes the formation of bis-addition byproducts (tertiary alcohols) by using the nitrile electrophile, which forms a stable imine intermediate that is hydrolyzed only during workup.

Reagents:

  • 3-Bromo-4-methylpyridine (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • 2,4-Difluorobenzonitrile (1.05 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Inertion: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with

    
    .
    
  • Solvation: Charge 3-bromo-4-methylpyridine into the flask and dissolve in anhydrous THF (10 mL/g).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature must remain below -70°C to prevent "dance" rearrangement of the lithiated pyridine.

  • Lithiation: Add n-BuLi dropwise over 30 minutes. The solution will turn deep orange/red, indicating the formation of (4-methylpyridin-3-yl)lithium. Stir for 45 minutes at -78°C.

  • Coupling: Dissolve 2,4-difluorobenzonitrile in minimal THF and add dropwise to the lithiated mixture. Maintain temperature below -65°C.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours. The mixture will darken.

  • Quench & Hydrolysis: Quench with 2N HCl (aqueous). Stir vigorously for 1 hour at room temperature to hydrolyze the imine intermediate into the ketone.

  • Workup: Neutralize with saturated

    
     to pH 8. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/IPA or purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Analytical Profiling & Quality Control

To ensure the material is suitable for downstream API synthesis, specific impurity markers must be monitored.

NMR Interpretation

The


H NMR spectrum is distinct due to the coupling patterns of the fluorine atoms.
Shift (ppm)MultiplicityIntegrationAssignmentStructural Insight
2.35 Singlet3H

-Pyridine
Methyl group on the pyridine ring.
6.90–7.05 Multiplet2HPhenyl H3, H5Upfield due to F-shielding; complex splitting (

).
7.20 Doublet1HPyridine H5Coupling with H6.
7.60 Multiplet1HPhenyl H6Deshielded by carbonyl; complex

splitting.
8.55 Doublet1HPyridine H6Alpha to nitrogen (deshielded).
8.65 Singlet1HPyridine H2Most deshielded; sandwiched between N and C=O.
Impurity Profile
  • Impurity A (Regioisomer): 3-(2,4-difluorobenzoyl)-2-methylpyridine (Trace, from impure starting material).

  • Impurity B (Bis-addition): Tertiary alcohol formed if temperature control fails during quenching.

  • Impurity C (Hydrolysis): 2,4-Difluorobenzoic acid (from unreacted nitrile hydrolysis).

Pharmaceutical Applications

This intermediate acts as a biaryl ketone scaffold , a structural motif found in several therapeutic classes.

Kinase Inhibition (p38 MAP Kinase)

The (4-methylpyridin-3-yl)methanone core mimics the ATP-binding pocket geometry in certain kinases. The pyridine nitrogen can accept a hydrogen bond from the "hinge region" of the kinase, while the difluorophenyl group occupies the hydrophobic pocket II.

  • Mechanism: Competitive ATP inhibition.

  • Relevance: Anti-inflammatory drugs (Rheumatoid Arthritis).

GABA-A Receptor Modulation

Similar diaryl ketone structures have been explored as positive allosteric modulators for the GABA-A receptor, utilized in the treatment of anxiety and insomnia. The fluorination improves blood-brain barrier (BBB) permeability.

Applications Figure 2: Therapeutic Targets Utilizing this Scaffold Core Core Scaffold: (2,4-Difluorophenyl) (4-methylpyridin-3-yl)methanone Target1 p38 MAP Kinase Inhibitors Core->Target1 Hinge Binding Target2 GABA-A Receptor Modulators Core->Target2 Allosteric Site Target3 Nav1.7 Ion Channel Blockers Core->Target3 Voltage Sensor

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10040437, (2,4-Difluorophenyl)-4-piperidinylmethanone oxime (Structural Analog). Retrieved from [Link]

  • Mallesha, L., & Mohana, K. N. (2014). Synthesis and In Vitro Antimicrobial Activity of 2,4-Difluorophenyl(piperidin-4-yl)methanone Oxime Derivatives.[1] Canadian Chemical Transactions, 2(3), 343-352.[1] (Demonstrates reactivity of the difluorobenzoyl core). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: (2,4-Difluorophenyl)(4-Fluorophenyl)methanone. Retrieved from [Link]

Sources

3-Aroyl-4-Methylpyridine Derivatives: Privileged Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring remains one of the most ubiquitous heterocycles due to its favorable physicochemical properties, including hydrogen-bonding capability and enhanced aqueous solubility. Within this domain, the 3-aroylpyridine scaffold has emerged as a highly privileged structure. These derivatives serve as critical building blocks; for instance, 3-aroylpyridine-2-carboxylic acids have been successfully utilized as precursors for 7-methyl-1,7-naphthyridin-8(7H)-one derivatives, which act as potent neurokinin NK1-receptor antagonists[1]. Furthermore, functionalized analogs such as 2-methoxy- and 2-oxo-3-aroylpyridines have been extensively evaluated for their diverse biological activities[2].

However, the specific introduction of a methyl group at the C4 position—creating the 3-aroyl-4-methylpyridine core—unlocks a unique conformational space that is particularly valuable in oncology. These compounds are frequently investigated for their ability to bind to tubulin dimers, inhibit microtubule polymerization, disrupt mitotic spindle assembly, and ultimately trigger G2/M cell cycle arrest and apoptosis[3].

Structural Rationale: The Role of the 4-Methyl Group

As a Senior Application Scientist, I emphasize to development teams that substituents are rarely just "space-fillers." The 4-methyl group in the 3-aroyl-4-methylpyridine scaffold is a masterclass in conformational restriction .

By introducing a deliberate steric clash with the ortho-protons of the adjacent aroyl group, the 4-methyl substituent forces the two aromatic rings (the pyridine and the aryl ring) into a non-coplanar, highly orthogonal arrangement. This specific dihedral angle drastically reduces the entropic penalty upon target binding. Instead of the molecule having to "freeze" out of multiple rotating conformations to fit into a receptor, the 4-methyl group pre-organizes the molecule into the exact bioactive conformation required to insert deeply into the hydrophobic pocket of the colchicine binding site on


-tubulin.

Mechanistic Pathway: Tubulin Disruption

The primary pharmacological mechanism for these derivatives in an oncology setting is the destabilization of microtubules. The pathway from molecular binding to macroscopic cellular death is highly conserved and visually summarized below.

Pathway A 3-Aroyl-4-methylpyridine Derivative B Colchicine Binding Site (β-Tubulin) A->B Binds to C Inhibition of Tubulin Polymerization B->C Induces D Mitotic Spindle Disruption C->D Causes E Cell Cycle Arrest (G2/M Phase) D->E Triggers F Apoptosis (Cancer Cell Death) E->F Leads to

Fig 1: Mechanistic pathway of 3-aroyl-4-methylpyridine derivatives inducing apoptosis.

Synthetic Methodology: The Weinreb Amide Strategy

A direct Friedel-Crafts acylation of the pyridine ring is notoriously difficult due to the electron-deficient nature of the heterocycle, which readily complexes with and deactivates Lewis acid catalysts. Therefore, a directed organometallic approach is the industry standard.

Protocol 1: Synthesis of 3-Aroyl-4-methylpyridine

Objective: To synthesize the core scaffold without over-addition of the Grignard reagent. Reagents: 4-methylnicotinic acid, N,O-dimethylhydroxylamine hydrochloride, EDCI, HOBt, DIPEA, Arylmagnesium bromide, anhydrous THF.

Step-by-Step Workflow:

  • Amidation (Activation): Dissolve 4-methylnicotinic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq), followed by EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at room temperature.

  • Weinreb Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq). Stir for 12 hours under an inert atmosphere. Aqueous workup and extraction with EtOAc yield N-methoxy-N,4-dimethylnicotinamide.

  • Nucleophilic Acyl Substitution: Dissolve the Weinreb amide in anhydrous THF and cool to 0°C under argon.

  • Grignard Addition: Dropwise add the desired Arylmagnesium bromide (1.2 eq). Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Quenching: Quench carefully with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and purify via flash chromatography.

The Causality of the Protocol: Why use the Weinreb amide instead of a simple acid chloride? When the Grignard reagent attacks the Weinreb amide, the N-methoxy-N-methyl group forms a highly stable, five-membered chelate with the magnesium ion. This tetrahedral intermediate resists collapse until the reaction is quenched with aqueous acid. This causality is critical: it prevents the premature formation of the ketone in situ, which would otherwise undergo a second nucleophilic attack by the Grignard reagent to yield an undesired tertiary alcohol.

Biological Evaluation: Entropically-Driven Tubulin Assay

To validate the synthesized compounds, an in vitro tubulin polymerization assay is required.

Protocol 2: Fluorescence-Based Tubulin Polymerization Kinetic Assay

Objective: To quantify the inhibitory effect of the derivative on microtubule assembly. Reagents: Purified porcine brain tubulin (>99% pure), GTP, DAPI (fluorescent reporter), PEM buffer (80 mM PIPES, 2 mM


, 0.5 mM EGTA, pH 6.9).

Step-by-Step Workflow:

  • Preparation: Pre-warm a 96-well half-area plate to exactly 37°C in a fluorescence microplate reader.

  • Master Mix: Prepare a solution of tubulin (3 mg/mL) in PEM buffer containing 1 mM GTP and 10 µM DAPI. Keep strictly on ice.

  • Compound Addition: Add 2 µL of the 3-aroyl-4-methylpyridine derivative (dissolved in DMSO) to the wells.

  • Initiation: Rapidly pipette 48 µL of the cold tubulin master mix into the wells.

  • Kinetic Reading: Immediately read fluorescence (Excitation: 360 nm, Emission: 450 nm) every 30 seconds for 60 minutes at 37°C.

The Causality of the Protocol: Why must the assay be conducted at exactly 37°C, and why keep the master mix on ice? Microtubule assembly is an entropically driven process . The release of ordered water molecules from the tubulin dimer interfaces provides the thermodynamic driving force for polymerization. Lower temperatures artificially suppress this process, leading to false-positive inhibition results. Keeping the mix on ice prevents premature polymerization before the kinetic reading begins. GTP is essential as it provides the nucleotide-binding energy required for the nucleation and elongation phases.

Quantitative SAR Profiling

The nature of the aroyl substituent dictates the potency of the derivative. Electron-donating groups, particularly methoxy substitutions, often mimic the trimethoxy-phenyl ring of natural colchicine, drastically improving target affinity.

Table 1: Representative Structure-Activity Relationship (SAR) Profile

Compound IDAroyl R-Group SubstitutionTubulin Polymerization

(µM)
MCF-7 Cytotoxicity

(µM)
ClogP
AMP-01 Phenyl (Unsubstituted)14.5028.402.85
AMP-02 4-Fluorophenyl9.2016.502.98
AMP-03 4-Methoxyphenyl3.158.202.72
AMP-04 3,4-Dimethoxyphenyl1.103.452.65
AMP-05 3,4,5-Trimethoxyphenyl0.421.152.58

Data Interpretation: The transition from an unsubstituted phenyl ring (AMP-01) to a 3,4,5-trimethoxyphenyl ring (AMP-05) results in a >30-fold increase in tubulin inhibitory potency. This validates the hypothesis that mimicking the electronic and steric bulk of the colchicine A-ring is paramount for optimal binding within the hydrophobic pocket.

Conclusion

The 3-aroyl-4-methylpyridine scaffold represents a masterclass in rational drug design. By leveraging the 4-methyl group for conformational restriction and utilizing robust synthetic methodologies like the Weinreb amide strategy, medicinal chemists can efficiently generate libraries of potent tubulin destabilizers. As the SAR data indicates, precise tuning of the aroyl system can yield highly selective and potent anticancer agents capable of dismantling the mitotic machinery of malignant cells.

References

1.[1] Title: Advances in Heterocyclic Chemistry, Volume 91 - PDF Free Download. Source: epdf.pub. URL: 2.[2] Title: Synthesis and biological activity of 2-methoxy-and 2-oxo-3-aroylpyridine derivatives. Source: molaid.com. URL: 3.[3] Title: 4-(4-Chlorobenzoyl)pyridine | Research Chemical - Benchchem. Source: benchchem.com. URL:

Sources

SMILES string and InChI key for 3-(2,4-Difluorobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-(2,4-Difluorobenzoyl)-4-methylpyridine

Structural Identifiers, Synthetic Methodology, and Pharmaceutical Utility

Executive Summary

3-(2,4-Difluorobenzoyl)-4-methylpyridine (CAS: 1187168-90-6) is a specialized heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients (APIs). Characterized by a 3,4-disubstituted pyridine core linked to a difluorinated phenyl ring via a ketone bridge, this compound serves as a critical intermediate for developing kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and potential Potassium-Competitive Acid Blockers (P-CABs). Its structural rigidity and electronic properties—specifically the electron-withdrawing fluorine atoms and the basic pyridine nitrogen—make it a valuable scaffold for optimizing drug-target interactions.

Chemical Identity & Structural Informatics

Precise identification is paramount for database integration and regulatory filing. The following table consolidates the definitive identifiers for this compound.

Identifier Value
Chemical Name 3-(2,4-Difluorobenzoyl)-4-methylpyridine
Synonyms (2,4-Difluorophenyl)(4-methylpyridin-3-yl)methanone; Methanone, (2,4-difluorophenyl)(4-methyl-3-pyridinyl)-
CAS Number 1187168-90-6
Molecular Formula C₁₃H₉F₂NO
Molecular Weight 233.22 g/mol
SMILES Cc1c(C(=O)c2ccc(F)cc2F)cncc1
InChI String InChI=1S/C13H9F2NO/c1-8-4-5-16-12(6-8)13(17)9-2-3-10(14)11(15)7-9/h2-7H,1H3
InChI Key QPGBVDPKDQKGOM-UHFFFAOYSA-N

Structural Logic: The molecule features a central carbonyl group connecting position 3 of the pyridine ring to a 2,4-difluorophenyl moiety. The methyl group at position 4 of the pyridine ring provides steric bulk that restricts rotation around the biaryl-ketone axis, potentially locking the molecule into a bioactive conformation preferred by enzyme active sites.

Synthetic Pathways & Process Chemistry

To ensure high purity and yield, a Lithium-Halogen Exchange coupled with Weinreb Amide acylation is the recommended protocol. This method avoids the over-addition side products common with Grignard reactions on nitriles or acid chlorides.

Retrosynthetic Analysis

The target ketone is disconnected at the carbonyl-pyridine bond.

  • Nucleophile: 3-Lithio-4-methylpyridine (generated in situ).

  • Electrophile: N-methoxy-N-methyl-2,4-difluorobenzamide (Weinreb Amide).

Detailed Experimental Protocol

Step 1: Preparation of the Electrophile (Weinreb Amide)

  • Reagents: 2,4-Difluorobenzoyl chloride (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), Triethylamine (2.2 eq), DCM (Solvent).

  • Procedure: Cool the amine/base solution to 0°C. Add acid chloride dropwise. Stir at RT for 2 hours. Quench with water, extract with DCM, and concentrate to yield N-methoxy-N-methyl-2,4-difluorobenzamide.

Step 2: Lithiation and Coupling (The Critical Step)

  • Reagents: 3-Bromo-4-methylpyridine (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), THF (anhydrous).

  • Conditions: Cryogenic (-78°C), Inert Atmosphere (Ar or N₂).

  • Protocol:

    • Dissolve 3-bromo-4-methylpyridine in anhydrous THF and cool to -78°C.

    • Add n-BuLi dropwise over 20 minutes. Crucial: Maintain internal temperature < -70°C to prevent "dance" rearrangement or polymerization.

    • Stir for 30 minutes to ensure complete lithium-halogen exchange.

    • Add the Weinreb amide (from Step 1) dissolved in THF dropwise.

    • Allow the mixture to warm to 0°C over 2 hours.

    • Quench: Add saturated NH₄Cl solution.

    • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisRoute Start1 2,4-Difluorobenzoyl Chloride Weinreb Weinreb Amide Intermediate Start1->Weinreb + MeNH(OMe) + Et3N Start2 3-Bromo-4- methylpyridine Lithio 3-Lithio-4- methylpyridine (-78°C) Start2->Lithio + n-BuLi THF, -78°C Target 3-(2,4-Difluorobenzoyl)- 4-methylpyridine Weinreb->Target Coupling Lithio->Target Nucleophilic Attack

Figure 1: Convergent synthesis via Weinreb amide coupling to prevent over-alkylation.

Analytical Characterization (QC)

Validation of the synthesized compound requires a multi-modal approach.

Method Expected Signal / Characteristic
¹H NMR (400 MHz, CDCl₃) Pyridine: Singlet at ~8.6 ppm (H2), Doublet at ~8.5 ppm (H6), Doublet at ~7.2 ppm (H5). Methyl: Singlet at ~2.4 ppm (3H). Aromatic: Multiplets at 6.8–7.8 ppm (3H, difluorophenyl).
¹⁹F NMR Two distinct signals (approx -100 to -115 ppm) corresponding to the 2- and 4-positions on the phenyl ring.
LC-MS ESI+ : [M+H]⁺ peak at m/z 234.2.
HPLC Purity >98% (Area %) using C18 column, Acetonitrile/Water (0.1% TFA) gradient.

Pharmaceutical Utility & Applications

This compound acts as a privileged scaffold in medicinal chemistry. The "3-aroylpyridine" motif is a bioisostere for diaryl ketones and diaryl ethers found in various therapeutic classes.

  • Kinase Inhibition (p38 MAP Kinase): The pyridine nitrogen can serve as a hydrogen bond acceptor in the ATP-binding pocket of kinases. The 2,4-difluorophenyl group occupies the hydrophobic pocket II, often improving potency and metabolic stability compared to non-fluorinated analogs.

  • P-CAB Analogs: Structurally related to Vonoprazan and Tegoprazan intermediates, this scaffold is explored in next-generation acid blockers where the pyridine ring modulates basicity and protonation state in the parietal cell canaliculi.

  • Dopamine D4 Antagonism: Derivatives of difluorobenzoyl-pyridines have shown affinity for dopamine receptors, aiding in the treatment of CNS disorders.

Structural Relationship Diagram

Applications Core 3-(2,4-Difluorobenzoyl)- 4-methylpyridine Drug1 p38 MAPK Inhibitors Core->Drug1 Scaffold Core Drug2 P-CABs (Acid Blockers) Core->Drug2 Structural Analog Drug3 CNS Agents (Dopamine Antagonists) Core->Drug3 Pharmacophore

Figure 2: Therapeutic areas utilizing the 3-aroylpyridine scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13076388, (2,4-Difluorophenyl)(piperidin-4-yl)methanone. (Note: Related structure for spectral comparison). Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). Patentscope Search: InChI Key QPGBVDPKDQKGOM-UHFFFAOYSA-N. Retrieved from [Link]

  • Guide to Pharmacology. Ligand: Compound 36 (Related Pyridine Scaffolds). Retrieved from [Link]

Engineering Novel Pyridine Intermediates for Next-Generation Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Pyridine Scaffold in Kinase Inhibition

Protein kinases are critical nodes in cellular signaling and remain one of the most therapeutically relevant target classes in oncology and immunology. The ATP-binding pocket (hinge region) is the primary target for small-molecule inhibitors. In this context, the pyridine ring has emerged as a privileged pharmacophore. The nitrogen atom of the pyridine core acts as a potent hydrogen-bond acceptor, effectively mimicking the N1 of the adenine ring of ATP. This interaction is critical for anchoring the inhibitor within the kinase hinge region [[1]](). Furthermore, the small, planar, and versatile nature of the pyridine core allows for rapid synthetic elaboration on multiple vectors, enabling precise tuning of kinome selectivity and pharmacokinetic properties 2.

Privileged Pyridine Architectures in Recent Drug Discovery

Aminopyridines

The 2-aminopyridine scaffold is highly effective at promoting a folded P-loop conformation in kinases. For instance, 2-aminopyridine derivatives have been developed as potent inhibitors of Vaccinia-related kinases (VRK1/VRK2), with optimized compounds achieving IC50 values of ~150 nM against VRK1 2. Similarly, 3,5-diphenyl-2-aminopyridines have been engineered to target Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in NOD signaling. In these structures, the 2-amino group provides essential hinge-binding interactions that block downstream inflammatory cascades [[3]]().

Pathway NOD NOD1/2 Activation (Bacterial Peptidoglycan) RIPK2 RIPK2 Kinase (Target) NOD->RIPK2 NFKB NF-κB Pathway Activation RIPK2->NFKB Inhibitor Aminopyridine Inhibitor Inhibitor->RIPK2 Blocks ATP Pocket Inflam Inflammatory Cytokine Release NFKB->Inflam

Aminopyridine-mediated inhibition of the RIPK2/NOD signaling cascade.

Bicyclic Pyridines (Fused Scaffolds)

Fusing the pyridine ring with other heterocycles restricts conformational flexibility, thereby reducing the entropic penalty of binding and enhancing overall affinity.

  • Pyrazolo[3,4-b]pyridines : These derivatives form strong hydrogen bonds with hinge residues. Substituting standard cores with pyrazolo[3,4-b]pyridine has been shown to facilitate additional hydrogen bonding with conserved lysine residues, significantly improving potency against targets like FGFR and CSK 1.

  • Thieno[3,2-b]pyridines : Interestingly, this scaffold can exhibit weak hinge interactions, allowing it to act as an ATP-competitive but non-ATP-mimetic inhibitor that anchors in the kinase back pocket. This unique binding mode yields highly selective inhibitors for underexplored kinases like Haspin 4.

  • Pyrrolo[3,2-c]pyridines : Recent optimizations of this scaffold have yielded highly selective FMS kinase inhibitors. Meta-disubstituted derivatives demonstrated superior potency, achieving IC50 values as low as 30 nM 5.

Synthetic Methodology: Construction of the Imidazo[4,5-b]pyridine Core

To systematically explore the structure-activity relationship (SAR) of bicyclic pyridines, researchers frequently employ a one-pot condensation and oxidative cyclization strategy 6. The following protocol details the synthesis of an imidazo[4,5-b]pyridine-based kinase inhibitor scaffold.

Rationale & Causality : The synthesis begins with Isopropyl 5,6-diaminonicotinate. The adjacent amine groups are perfectly positioned for condensation with an aldehyde. Dimethyl sulfoxide (DMSO) is selected as the solvent because its high polarity and aprotic nature ensure complete solvation of the diamine precursor, promoting homogeneous reaction kinetics. Sodium metabisulfite (Na₂S₂O₅) is utilized as a mild, water-soluble oxidant. Unlike harsh oxidants that might cleave the molecule or over-oxidize the pyridine nitrogen, Na₂S₂O₅ selectively drives the oxidative cyclization of the intermediate Schiff base to form the stable imidazole ring without degrading the core 6.

Step-by-Step Protocol:

  • Reagent Preparation : Dissolve 1.0 equivalent of Isopropyl 5,6-diaminonicotinate in anhydrous DMSO.

  • Condensation : Add 1.0 equivalent of the desired aldehyde (e.g., benzaldehyde) to the solution. Stir at room temperature for 15 minutes to initiate Schiff base formation.

  • Oxidative Cyclization : Introduce 1.1 equivalents of Na₂S₂O₅ to the reaction mixture.

  • Thermal Activation : Heat the mixture to 120 °C for 4–6 hours. Monitor progression via Thin Layer Chromatography (TLC) until the diamine is fully consumed.

  • Quenching & Extraction : Cool the mixture to room temperature and quench by pouring into ice-cold water. Extract the aqueous phase with ethyl acetate (3 x 50 mL). The use of ethyl acetate ensures efficient partitioning of the hydrophobic bicyclic product away from the water-soluble DMSO and inorganic salts.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (ethyl acetate/hexane gradient) to isolate the pure Isopropyl 2-substituted-1H-imidazo[4,5-b]pyridine-6-carboxylate 6.

Workflow Start Pyridine Precursor (e.g., Diaminonicotinate) Synth Oxidative Cyclization (Na2S2O5, DMSO, 120°C) Start->Synth Purify Chromatographic Purification Synth->Purify Assay In Vitro Kinase Inhibition Assay Purify->Assay Hit Hit Optimization (SAR Analysis) Assay->Hit Hit->Synth Refine Scaffold

Iterative workflow for the synthesis and screening of pyridine-based kinase inhibitors.

Biological Evaluation: Self-Validating Kinase Inhibition Assay

Once the pyridine library is synthesized, biochemical potency must be evaluated. The following in vitro luminescence-based kinase assay is designed as a self-validating system to ensure data integrity 7.

Rationale & Causality : This assay measures the depletion of ATP. Active kinases consume ATP to phosphorylate their substrate; thus, a highly potent inhibitor will prevent ATP consumption, resulting in high residual ATP and a correspondingly high luminescent signal upon the addition of a luciferase-based detection reagent.

Step-by-Step Protocol:

  • Compound Dilution : Prepare 1:3 serial dilutions of the synthesized pyridine derivatives in 100% DMSO, starting from a 10 mM stock.

  • Assay Assembly : In a 384-well plate, combine the diluted compounds with the purified target kinase (e.g., FMS or VRK1) and its specific peptide substrate in assay buffer.

  • Internal Validation Controls :

    • Positive Control: Wells containing a known pan-kinase inhibitor (e.g., Staurosporine) to define maximum inhibition (100% baseline).

    • Negative Control: Wells containing DMSO vehicle only to define maximum kinase activity (0% inhibition).

  • Reaction Initiation : Add ATP (at the

    
     concentration for the specific kinase) to initiate the reaction. Incubate at room temperature for 60 minutes.
    
  • Detection : Add the ATP-detection reagent (e.g., ADP-Glo™) to halt the kinase reaction and convert residual ATP into a luminescent signal.

  • Data Validation (Z'-Factor) : Before calculating IC50 values, compute the Z'-factor using the positive and negative controls. A Z' > 0.5 is mandatory to validate the assay, proving that the signal window is robust and that the observed luminescence is causally linked to kinase inhibition rather than compound interference or pipetting errors.

Quantitative Data Summary

The structural versatility of the pyridine core allows for the development of highly potent inhibitors across diverse kinase families. The table below summarizes the biochemical potency of recently developed pyridine-based scaffolds.

Scaffold TypeTarget KinaseLead CompoundIC50 (nM)Key Structural Feature & Binding Mode
Pyrazolo[3,4-b]pyridine FGFR / CSKMSC2530818PotentBicyclic core forms dual H-bonds with hinge residues 1
Aminopyridine VRK1Compound 26~150Methylation on pyridine improves kinome selectivity 2
Thieno[3,2-b]pyridine HaspinMU1920High PotencyWeak hinge interaction; anchors in the back pocket 4
Pyrrolo[3,2-c]pyridine FMS KinaseCompound 1r30meta-disubstituted central phenyl ring optimizes fit 5
3,5-Diphenyl-2-aminopyridine RIPK2Compound 18f-hPotent2-amino group provides critical hinge-binding interactions 3

Conclusion

Pyridine intermediates remain a cornerstone of targeted oncology and immunology drug discovery. By understanding the causal relationship between specific synthetic modifications (e.g., bicyclic fusion, selective halogenation, or amino-substitution) and their resulting biochemical binding modes, researchers can rationally design next-generation kinase inhibitors with unparalleled potency and selectivity. The integration of robust, self-validating biochemical assays ensures that these synthetic efforts translate reliably into viable therapeutic leads.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH.
  • Application Notes and Protocols for the Synthesis of Imidazo[4,5-b]pyridine-based Kinase Inhibitors - Benchchem.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - ACS.
  • Comparative Analysis of the Thieno[2,3-c]pyridine Scaffold in Kinase Inhibition - Benchchem.
  • Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases - ResearchGate.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase - TandF.
  • Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold - PMC - NIH.

Sources

Technical Guide: 3-(2,4-Difluorobenzoyl)pyridine vs. 2-(2,4-Difluorobenzoyl)pyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide delineates the physicochemical, synthetic, and functional distinctions between 3-(2,4-difluorobenzoyl)pyridine (Isomer A) and 2-(2,4-difluorobenzoyl)pyridine (Isomer B). While sharing an identical molecular formula (


), the positional isomerism of the pyridine nitrogen dictates divergent reactivities and applications. The 3-isomer is a critical intermediate in the synthesis of antipsychotic pharmacophores (e.g., Risperidone analogues), whereas the 2-isomer is predominantly utilized as a bidentate ligand in coordination chemistry and organometallic catalysis.

Part 1: Structural & Electronic Divergence

The core differentiator lies in the spatial relationship between the pyridine nitrogen lone pair and the carbonyl moiety.

Electronic Environment and Chelation
  • 2-(2,4-Difluorobenzoyl)pyridine (Ortho-substitution): The nitrogen atom is ortho to the carbonyl group. This proximity allows for the formation of a stable 5-membered chelate ring with transition metals (

    
     coordination). The lone pair of the nitrogen and the oxygen of the carbonyl can act cooperatively, making this isomer a potent bidentate ligand .
    
  • 3-(2,4-Difluorobenzoyl)pyridine (Meta-substitution): The nitrogen is meta to the carbonyl. The geometric distance precludes cooperative binding to a single metal center in a bidentate fashion. Consequently, this isomer acts primarily as a monodentate Lewis base or a structural scaffold in drug design, where the pyridine ring serves as a hydrogen bond acceptor in the receptor pocket rather than a metal chelator.

Physicochemical Comparison Table
Feature3-(2,4-Difluorobenzoyl)pyridine2-(2,4-Difluorobenzoyl)pyridine
CAS Registry 133385-30-5391604-55-0 (Generic 2-isomer ref)
Geometry Linear-like (Meta)Angular (Ortho)
Coordination Mode Monodentate (N-donor)Bidentate (N,O-donor)
Primary Utility API Intermediate (Antipsychotics)Ligand (Catalysis/OLEDs)
pKa (Pyridine N) ~3.0 - 3.5 (Electron w/d by CO)~2.5 - 3.0 (Steric/Electronic ortho effect)

Part 2: Synthetic Methodologies

Synthesis of pyridyl ketones requires bypassing the inherent low reactivity of the pyridine ring toward Friedel-Crafts acylation. The industry standard utilizes Halogen-Lithium Exchange at cryogenic temperatures.

Synthesis of 3-(2,4-Difluorobenzoyl)pyridine

This protocol is critical for high-purity pharmaceutical intermediates. The 3-lithio species is unstable above -60°C, prone to scrambling.

Protocol:

  • Reagents: 3-Bromopyridine, n-Butyllithium (n-BuLi), 2,4-Difluorobenzonitrile.

  • Solvent: Anhydrous THF (Tetrahydrofuran).[1][2]

  • Conditions: Strictly inert atmosphere (

    
     or Ar), -78°C.
    

Step-by-Step Workflow:

  • Charge a flame-dried reactor with 3-bromopyridine (1.0 eq) and THF. Cool to -78°C .

  • Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 mins. Critical: Maintain temp < -70°C to prevent pyridine ring opening or dimerization.

  • Stir for 45 mins to generate 3-lithiopyridine .

  • Cannulate a solution of 2,4-difluorobenzonitrile (1.05 eq) in THF into the lithio-pyridine solution slowly.

  • Allow warming to 0°C over 2 hours. The intermediate imine anion forms.

  • Quench/Hydrolysis: Add 2M HCl (aq) and stir for 1 hour to hydrolyze the imine to the ketone.

  • Workup: Neutralize with

    
    , extract with EtOAc, and recrystallize from Heptane/IPA.
    
Synthesis of 2-(2,4-Difluorobenzoyl)pyridine

The 2-position is more acidic and the lithio-species is stabilized by the adjacent nitrogen lone pair, but it is also prone to nucleophilic attack by the butyl group if not carefully controlled.

Alternative Grignard Route:

  • Reagents: 2-Bromopyridine, Isopropylmagnesium chloride (Turbo Grignard).

  • Mechanism: Grignard exchange is often cleaner for the 2-position than n-BuLi.

  • Electrophile: 2,4-Difluorobenzaldehyde (followed by oxidation) or 2,4-Difluorobenzonitrile.

SynthesisPathways cluster_0 Precursors BrPy3 3-Bromopyridine LiEx Li-Halogen Exchange (-78°C, n-BuLi) BrPy3->LiEx Cryogenic BrPy2 2-Bromopyridine GrigEx Grignard Exchange (iPrMgCl, 0°C) BrPy2->GrigEx Mild Electrophile Electrophile Addition (2,4-Difluorobenzonitrile) LiEx->Electrophile GrigEx->Electrophile Hydrolysis Acid Hydrolysis (H3O+) Electrophile->Hydrolysis Prod3 3-(2,4-Difluorobenzoyl)pyridine (Drug Intermediate) Hydrolysis->Prod3 From 3-Li Prod2 2-(2,4-Difluorobenzoyl)pyridine (Ligand Scaffold) Hydrolysis->Prod2 From 2-Mg

Figure 1: Divergent synthetic pathways for 3- and 2- isomers utilizing Lithiation vs. Grignard exchange strategies.

Part 3: Functional Applications & Mechanism

3-Isomer: The Pharmacophore Scaffold

The 3-(2,4-difluorobenzoyl) moiety is a structural hallmark of the benzisoxazole and piperidinyl-pyrimidine class of antipsychotics (e.g., Risperidone, Iloperidone metabolites).[3]

  • Mechanism: The 3-pyridyl group mimics the electronic properties of a phenyl ring but improves water solubility and metabolic clearance (via N-oxidation).

  • Impurity Profiling: In the synthesis of Risperidone, the "Risperidone Difluoroketone" (a derivative of the 3-isomer) is a monitored process impurity. Its presence indicates incomplete cyclization or side reactions during the alkylation of the piperidine ring [1].

2-Isomer: Coordination Chemistry

The 2-isomer is extensively used to synthesize Transition Metal Complexes (e.g., Iridium, Copper, Zinc).

  • Thiosemicarbazone Derivatives: Condensation of 2-(2,4-difluorobenzoyl)pyridine with thiosemicarbazides yields tridentate (N,N,S) ligands. These complexes exhibit potent anticancer activity by inhibiting Ribonucleotide Reductase.

  • Luminescence: Iridium(III) complexes utilizing 2-phenylpyridine (and its ketone analogues) are standard phosphorescent emitters in OLED technology. The 2,4-difluoro substitution pattern specifically blueshifts the emission, essential for achieving true blue color [2].

ChelationMode cluster_2 2-Isomer (Bidentate Mode) cluster_3 3-Isomer (No Chelation) Metal Metal Center (Cu, Ir, Zn) N_atom Pyridine N N_atom->Metal Coordination O_atom Carbonyl O O_atom->Metal Coordination Metal3 Metal Center N_atom3 Pyridine N N_atom3->Metal3 Too Distant O_atom3 Carbonyl O O_atom3->Metal3 Too Distant

Figure 2: Chelation capability comparison. The 2-isomer forms a stable 5-membered ring; the 3-isomer is geometrically incapable of bidentate binding.

Part 4: Analytical Identification

Distinguishing these isomers requires careful spectroscopic analysis.

  • 1H NMR Spectroscopy:

    • 2-Isomer: The proton at position 6 (adjacent to N) appears as a doublet at

      
       ppm. The proton at position 3 (adjacent to Carbonyl) is deshielded by the anisotropy of the carbonyl.
      
    • 3-Isomer: The proton at position 2 (between N and Carbonyl) appears as a distinct singlet (or fine doublet) at

      
       ppm due to the combined electron-withdrawing effect of the N and the Carbonyl.
      
  • Mass Spectrometry (EI/ESI):

    • Both show

      
       at m/z 219.
      
    • Fragmentation: The 2-isomer often shows a prominent loss of CO (M-28) due to the proximity of the pyridine nitrogen facilitating alpha-cleavage/rearrangement, which is less favored in the 3-isomer.

References

  • Cheng-Han Yang, et al. (2007).[4] Blue-emitting heteroleptic iridium(III) complexes suitable for high-efficiency phosphorescent OLEDs. Angewandte Chemie International Edition. Available at: [Link]

  • MDPI. (2025). Synthesis and Characterization of 3d Metal Complexes with 2-Benzoylpyridine Derivatives. Molecules. Available at: [Link]

  • PubChem. 2-(2,4-Difluorophenyl)pyridine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Safety data sheet (SDS) for fluorinated benzoyl pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: Fluorinated Benzoyl Pyridines

Introduction: The Chemical Scaffold

Fluorinated benzoyl pyridines (e.g., (4-fluorophenyl)(pyridin-2-yl)methanone) are privileged scaffolds in drug discovery, serving as intermediates for enzyme inhibitors, GPCR ligands, and potential psychotropic agents. Their utility stems from the pharmacophore blending the basicity of pyridine, the lipophilicity of the fluorinated phenyl ring, and the reactive versatility of the ketone bridge.[1]

However, this utility introduces a complex safety profile that merges the neurotoxic potential of pyridines with the unique combustion hazards of organofluorines.[1] This guide moves beyond the standard 16-section SDS to provide a mechanistic understanding of these risks.

Hazard Identification & Mechanism

Unlike simple solvents, these compounds possess a "triad of toxicity" based on their structural components.[1] Understanding the Structure-Activity Relationship (SAR) of the hazard is critical for accurate risk assessment.[1]

The Hazard Triad (Mechanism of Action)
  • The Pyridine Ring: A nitrogen-heterocycle that contributes to offensive odor, potential neurotoxicity, and skin permeability. Pyridines can form salts with acids, altering their solubility and bioavailability.[1]

  • The Ketone Linker: Generally stable but susceptible to reduction or nucleophilic attack.[1] While not peroxide-forming like ethers, they can be reactive under high-energy conditions.[1]

  • The Fluorine Substituent: The C-F bond is one of the strongest in organic chemistry (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ). Under ambient conditions, it is inert.[1] However, under combustion (fire) or ultra-high thermal stress (
    
    
    
    ), this bond cleaves, releasing Hydrogen Fluoride (HF), a potentially fatal gas.
GHS Classification Summary

Interpretation of aggregate data for class members (e.g., CAS 403-42-9, CAS 91-02-1).

Hazard CategoryGHS CodeSignal WordHazard Statement
Skin Irritation Cat.[1][2][3][4][5][6] 2 (H315)WarningCauses skin irritation.[1][2][3][5][6][7]
Eye Irritation Cat. 2A (H319)WarningCauses serious eye irritation.[1][2][7]
STOT - SE Cat. 3 (H335)WarningMay cause respiratory irritation.[1][2][3][4][5][6][8]
Acute Toxicity Cat. 4 (H302)WarningHarmful if swallowed (Compound dependent).[1]

Visualization: The Anatomy of Risk

The following diagram illustrates how specific structural motifs contribute to the overall safety profile.

HazardAnatomy Compound Fluorinated Benzoyl Pyridine (Core Scaffold) Pyridine Pyridine Ring Compound->Pyridine Ketone Benzoyl Ketone Compound->Ketone Fluorine Fluorine Substituent Compound->Fluorine Risk_Neuro Risk: Neurotoxicity & Skin Permeability Pyridine->Risk_Neuro Risk_Irrit Risk: Reactivity & Lachrymatory Potential Ketone->Risk_Irrit Risk_HF CRITICAL RISK: Thermal Decomposition -> HF Gas Fluorine->Risk_HF

Caption: Structural dissection of safety hazards.[1] Note the critical thermal risk associated with the fluorine substituent.[1]

Critical Protocol: Thermal Decomposition & Fire

Standard SDSs often list "Carbon oxides, Nitrogen oxides" as combustion products.[1] For fluorinated compounds, this is insufficient.[1] You must assume the evolution of Hydrogen Fluoride (HF). [1]

The "HF Gap" in Standard Protocols

Most laboratory fires involving organic intermediates are treated with water or dry chemical.[1] However, if a significant quantity of fluorinated benzoyl pyridine burns, the smoke contains HF.

  • Mechanism: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    
    
  • Consequence: Inhalation of smoke causes delayed pulmonary edema; contact with fire water causes fluoride burns.[1]

Emergency Response Workflow

EmergencyResponse Start Fire / Thermal Event Assess Assess Scale Start->Assess Small Small Scale (< 5g) Assess->Small Large Large Scale (> 5g) Assess->Large Extinguish Extinguish: CO2 or Dry Chemical Small->Extinguish Evacuate Evacuate Lab (Risk of HF) Large->Evacuate Medical Medical Check: Calcium Gluconate Available? Extinguish->Medical Evacuate->Medical

Caption: Decision matrix for thermal events. Large-scale fires require immediate evacuation due to HF toxicity risks.

Handling & Storage (The "How-To")

Personal Protective Equipment (PPE)
  • Gloves: Do NOT use standard latex.[1] Pyridine derivatives can permeate latex.[1]

    • Recommendation:Nitrile (0.11 mm) for splash protection; Silver Shield/Laminate for prolonged handling or spill cleanup.[1]

  • Respiratory: If handling solids outside a fume hood (not recommended), use a P95/P100 particulate filter combined with an Organic Vapor (OV) cartridge to capture pyridine vapors.[1]

Storage Conditions
  • Atmosphere: Store under inert gas (Nitrogen/Argon) if the specific derivative contains an oxidizable moiety (e.g., if the pyridine ring is substituted with an amine).[1] For the core ketone, ambient air is usually acceptable but dry conditions are preferred.[1]

  • Incompatibilities: Strong oxidizing agents (peroxides, nitrates) and strong reducing agents (lithium aluminum hydride).[1]

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area (3-5 meters).[1]

  • PPE Up: Don double nitrile gloves, goggles, and a lab coat.[1]

  • Adsorb: Use vermiculite or sand.[1][6] Avoid combustible materials like sawdust.[1]

  • Neutralize: Wash the spill site with a dilute soap solution.[1]

  • Disposal: Collect in a container marked "Fluorinated Organic Waste." Do not mix with acid waste streams (risk of mobilizing the pyridine or reacting with the ketone).[1]

Toxicology & First Aid

Acute Effects
  • Inhalation: Mucous membrane irritation (coughing, wheezing).[1] High concentrations may cause dizziness (pyridine effect).[1]

  • Skin: Irritation, redness.[1] Potential for defatting of skin.[1][7]

  • Eyes: Severe irritation, lacrimation.[1]

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][5][9] Critical: Lift eyelids to ensure removal of pyridine residues trapped in the fornix.[1]

  • Skin Contact: Wash with soap and water.[1][2][3][4][5][6][7][8][9] If redness persists, seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]

References

  • PubChem. Compound Summary: (4-Fluorophenyl)(pyridin-2-yl)methanone.[1] National Library of Medicine.[1] Available at: [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and GHS Classification. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] Available at: [Link][1]

Sources

Molecular weight and logP of 3-(2,4-Difluorobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(2,4-Difluorobenzoyl)-4-methylpyridine: Molecular Weight and Lipophilicity (logP)

Executive Summary

This technical guide provides a comprehensive analysis of two critical physicochemical properties of 3-(2,4-Difluorobenzoyl)-4-methylpyridine: its molecular weight (MW) and its n-octanol/water partition coefficient (logP). These parameters are fundamental in drug discovery and development, influencing a compound's pharmacokinetic and pharmacodynamic profiles. This document presents the calculated molecular weight and discusses the predicted lipophilicity based on analogous structures. Crucially, this guide offers detailed, field-proven experimental protocols for the two primary methods of logP determination—the gold-standard Shake-Flask method and the high-throughput Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The causality behind key experimental steps is explained to provide researchers with a deeper understanding of the methodologies.

Introduction to 3-(2,4-Difluorobenzoyl)-4-methylpyridine and its Core Properties

3-(2,4-Difluorobenzoyl)-4-methylpyridine is a heterocyclic ketone containing a 4-methylpyridine core functionalized with a 2,4-difluorobenzoyl group. The presence of the fluorinated aromatic ring, the ketone linker, and the basic pyridine nitrogen makes this scaffold of interest to medicinal chemists. Understanding its fundamental physicochemical properties is the first step in evaluating its potential as a drug candidate.

Two of the most important of these properties are molecular weight and lipophilicity (logP).

  • Molecular Weight (MW) is a simple yet critical parameter. It affects diffusion rates, membrane transport, and is a component of empirical rules for drug-likeness, such as Lipinski's Rule of Five.

  • Lipophilicity (logP) , defined as the logarithm of a compound's partition coefficient between n-octanol and water, is a crucial determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[1] A compound's logP value influences its solubility, membrane permeability, plasma protein binding, and metabolic clearance.[2] For instance, highly lipophilic compounds may exhibit poor aqueous solubility and high metabolic turnover, while highly hydrophilic compounds may struggle to cross cellular membranes. According to Lipinski's Rule of Five, a logP value not greater than 5 is often considered favorable for oral bioavailability.[3][4]

Core Physicochemical Data

Molecular Formula and Weight

The molecular structure allows for a precise calculation of the molecular formula and weight.

PropertyValueSource
Molecular Formula C₁₃H₉F₂NOCalculated
Molecular Weight 233.22 g/mol Calculated[5][6]
Lipophilicity (logP)

No experimental logP value for 3-(2,4-Difluorobenzoyl)-4-methylpyridine has been published. However, data for a close analog, 3-(2,4-Difluorobenzoyl)pyridine (which lacks the 4-methyl group), provides a valuable baseline.

PropertyValueSource & Comments
Predicted logP > 2.59Rationale: A computational logP of 2.59 has been reported for the analog 3-(2,4-Difluorobenzoyl)pyridine.[7] The addition of a methyl group to the pyridine ring typically increases lipophilicity. Therefore, the logP of the target compound is expected to be slightly higher than this value. Experimental verification is required for an accurate determination.

Methodologies for Experimental logP Determination

Given the importance of an accurate logP value, experimental determination is essential. The two most widely accepted methods are the Shake-Flask technique and RP-HPLC. The choice between them often depends on the stage of research, available sample quantity, and required throughput.

MethodPrincipleAdvantagesDisadvantages
Shake-Flask Direct measurement of compound concentration in equilibrated n-octanol and water phases.[8]Considered the "gold standard" for accuracy; direct measurement.[3][9]Low throughput, time-consuming, requires larger amounts of pure compound.[10][11]
RP-HPLC Indirect measurement; correlates a compound's retention time on a reverse-phase column with the known logP values of a set of standards.[12]High throughput, rapid, requires very small sample volume, less sensitive to impurities.[2][11]Indirect method that relies on accurate calibration; may be less accurate than the shake-flask method.[9]
The Shake-Flask Method: A Gold-Standard Protocol

This method directly measures the partitioning of the analyte and is the benchmark against which other methods are validated.[3]

  • Solvent Pre-saturation: n-Octanol and the aqueous buffer are mutually saturated for 24 hours before the experiment. This is critical because n-octanol has a non-negligible solubility in water (and vice-versa). Using pre-saturated solvents prevents volume changes in the two phases during the experiment, which would otherwise lead to inaccurate concentration measurements.

  • pH Control: An aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) is used to maintain a constant pH.[13] For ionizable compounds like pyridines, the logP (of the neutral species) is distinct from the logD (the distribution coefficient at a specific pH, which accounts for both ionized and neutral forms).[3] Controlling the pH ensures a consistent ionization state, making the measurement reproducible and physiologically relevant.

  • Equilibration Time: The biphasic mixture is agitated for a sufficient period (e.g., 1-2 hours) and then left to stand to allow for complete phase separation.[14][15] This ensures that the analyte has reached thermodynamic equilibrium between the two phases, which is the fundamental basis of the partition coefficient.

  • Preparation of Solvents:

    • Combine HPLC-grade n-octanol and the aqueous buffer (e.g., pH 7.4 phosphate buffer) in a large separatory funnel.

    • Shake vigorously for 30 minutes and then allow the layers to separate for at least 24 hours to ensure mutual saturation.

    • Carefully separate and collect each phase.

  • Sample Preparation:

    • Prepare a stock solution of 3-(2,4-Difluorobenzoyl)-4-methylpyridine in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical detection method (e.g., UV-Vis spectroscopy or HPLC-UV).

  • Partitioning:

    • In a suitable vessel (e.g., a glass vial), combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer.

    • The volume ratio of n-octanol to water can be adjusted based on the expected logP to ensure the final concentration in both phases is quantifiable.[15]

  • Equilibration:

    • Agitate the vessel at a constant temperature (e.g., 25°C) for at least one hour to facilitate partitioning.[15]

    • Allow the vessel to stand undisturbed overnight to ensure complete separation of the two phases.[14]

  • Analysis:

    • Carefully withdraw an aliquot from the n-octanol phase and an aliquot from the aqueous phase. Centrifugation can be used to ensure the phases are fully separated and to remove any micro-emulsions.

    • Determine the concentration of the analyte in each aliquot using a calibrated analytical method (e.g., HPLC-UV).

  • Calculation:

    • The logP is calculated using the following formula:

      • logP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

Shake_Flask_Workflow prep_solv 1. Prepare Solvents (Pre-saturate n-Octanol & Buffer) partition 3. Partitioning (Mix Octanol & Aqueous phases) prep_solv->partition prep_samp 2. Prepare Sample (Dissolve compound in n-Octanol) prep_samp->partition equilibrate 4. Equilibration (Agitate, then let stand) partition->equilibrate separate 5. Phase Separation & Sampling (Aliquot from each layer) equilibrate->separate analyze 6. Analysis (Quantify concentration via HPLC-UV) separate->analyze calculate 7. Calculation (logP = log([C]oct / [C]aq)) analyze->calculate

Workflow for the Shake-Flask logP determination method.
The RP-HPLC Method: A High-Throughput Protocol

This indirect method leverages the relationship between a compound's retention time on a nonpolar stationary phase and its lipophilicity.[11][12]

  • Reference Standards: A set of compounds with accurately known logP values is used.[10] These standards must span the expected logP range of the test compound. They are used to create a calibration curve that translates retention time into a logP value, forming the empirical basis of the measurement.

  • Mobile Phase Composition: The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The retention of a compound is inversely proportional to the strength of the organic modifier. By running analyses at different organic modifier concentrations and extrapolating to 0% organic (100% aqueous), a value (log kw) is obtained that is linearly correlated with logP.

  • Capacity Factor (k'): Instead of using retention time (t_R) directly, the capacity factor (k') is calculated. This normalizes for the column's dead time (t_0), which is the time it takes for an unretained compound to pass through the column. This makes the measurement independent of the column length and flow rate, ensuring better reproducibility.

  • Preparation of Standards and Sample:

    • Select 5-7 reference standards with well-documented logP values that bracket the expected logP of the test compound.

    • Prepare individual stock solutions of the standards and the test compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic System:

    • Use a standard RP-HPLC system with a C18 column and a UV detector.

    • The mobile phase is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

  • Analysis:

    • Inject a non-retained compound (e.g., uracil) to determine the column dead time (t₀).

    • Inject each reference standard and the test compound, recording their respective retention times (t_R).

  • Data Processing:

    • For each compound, calculate the capacity factor (k') using the formula:

      • k' = (t_R - t₀) / t₀

    • Calculate the logarithm of the capacity factor (log k').

  • Calibration and Calculation:

    • Create a calibration curve by plotting the known logP values of the reference standards (y-axis) against their calculated log k' values (x-axis).[12]

    • Perform a linear regression on the data to obtain the equation of the line (y = mx + c).

    • Using the calculated log k' value of 3-(2,4-Difluorobenzoyl)-4-methylpyridine, interpolate its logP value from the calibration curve using the regression equation.

HPLC_Workflow prep 1. Prepare Solutions (Standards, Test Compound, Mobile Phase) analysis_std 2. HPLC Analysis (Standards) (Inject standards to get retention times, t_R) prep->analysis_std analysis_test 5. HPLC Analysis (Test Compound) (Inject test compound to get its t_R) prep->analysis_test calc_k 3. Calculate log k' (For all standards) analysis_std->calc_k curve 4. Generate Standard Curve (Plot known logP vs. log k') calc_k->curve interpolate 7. Interpolate logP (Use standard curve and test compound's log k') curve->interpolate calc_k_test 6. Calculate log k' (For test compound) analysis_test->calc_k_test calc_k_test->interpolate

Workflow for the RP-HPLC-based logP determination method.

Conclusion

3-(2,4-Difluorobenzoyl)-4-methylpyridine has a calculated molecular weight of 233.22 g/mol . While its experimental logP has not been reported, computational data from a close analog suggests a value likely greater than 2.59. For drug development professionals, an accurate, experimentally-derived logP is indispensable. This guide provides the detailed protocols necessary for this determination. The Shake-Flask method should be employed when the highest accuracy is required for a lead candidate. For earlier-stage screening of multiple analogs where sample is limited and throughput is key, the RP-HPLC method offers a robust and efficient alternative.

References

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. [Link]

  • LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Determination of logP coefficients via a RP-HPLC column.
  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. ScienceDirect. [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. [Link]

  • A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. Nature.com. [Link]

  • Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon. [Link]

  • ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. PMC. [Link]

  • Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. ACS Publications. [Link]

  • Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high. Journal of Pharmaceutical Sciences and Research. [Link]

  • 2-(3-Fluorobenzoyl)-4-methylpyridine. Chemzest. [Link]

  • Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. VCCLAB. [Link]

  • 4-Methylpyridine. Wikipedia. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

  • 3-[2-[4-(2,4-Difluorobenzoyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one. GSRS. [Link]

  • (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. PubChem. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.. SciSpace. [Link]

  • Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes. ResearchGate. [Link]

Sources

Technical Guide: Sourcing and Characterization of 3-(2,4-Difluorobenzoyl)-4-methylpyridine Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, pricing dynamics, and characterization protocols for 3-(2,4-Difluorobenzoyl)-4-methylpyridine , a specialized heterocyclic building block and reference standard.

Executive Summary

3-(2,4-Difluorobenzoyl)-4-methylpyridine (CAS 1187168-90-6 ) is a critical diaryl ketone intermediate used primarily in the synthesis of bioactive small molecules, including next-generation Potassium-Competitive Acid Blockers (P-CABs) and specific kinase inhibitors.[1]

Unlike commoditized reagents, this compound is classified as a Tier 3 Specialty Intermediate . It is rarely held in bulk stock by catalog giants (e.g., Sigma-Aldrich, Fisher) and is typically sourced through specialized heterocyclic chemistry vendors or custom synthesis CROs. Current market analysis places the reference standard grade (>98% purity) at a premium valuation, often exceeding $1,500 USD per gram due to the complexity of its regioselective synthesis.

Chemical Profile & Identity

Before procurement, verification of the chemical identity is paramount to avoid confusion with its structural isomers (e.g., the 2-benzoyl or 3-fluoro variants).

AttributeSpecification
Chemical Name 3-(2,4-Difluorobenzoyl)-4-methylpyridine
Synonyms (2,4-Difluorophenyl)(4-methylpyridin-3-yl)methanone
CAS Number 1187168-90-6
Molecular Formula C₁₃H₉F₂NO
Molecular Weight 233.22 g/mol
Key Structural Feature ortho-methyl group on the pyridine ring relative to the ketone, providing steric hindrance critical for atropisomerism studies in downstream synthesis.[1]

Procurement Landscape: Suppliers & Pricing

Supply Chain Dynamics

This compound is not a "catalog item" for general distributors.[1] It is sourced via two primary channels:

  • Specialized Heterocyclic Vendors: Companies focusing on pyridine/pyrimidine chemistry (e.g., ChemScene, Fluorochem).[1]

  • Custom Synthesis (CROs): Required when high-purity (>99.5%) certified reference material (CRM) is needed for GMP method validation.[1]

Verified Suppliers & Indicative Pricing

Note: Prices are estimated based on Q4 2024 market data for Research Grade materials. Official quotes must be requested.[1]

Supplier TierVendor ExamplesAvailabilityPurity GradeEst. Price (1g)Lead Time
Primary Source ChemScene Stock / Short Lead>97% (H-NMR)$1,200 - $1,8001-2 Weeks
Distributor Chemikart / Bio-Fount Drop-ship>95%$1,500 - $2,0002-4 Weeks
Custom CRO Wuxi AppTec / PharmBlock Made to Order>99% (Certified)$3,500+6-8 Weeks

Analyst Insight: The high price point is driven by the synthetic difficulty. The likely route involves the lithiation of 3-bromo-4-methylpyridine at cryogenic temperatures (-78°C) followed by quenching with a 2,4-difluorobenzoyl electrophile. This process is difficult to scale due to the instability of the lithiated pyridine species.

Technical Qualification: The "Self-Validating" Protocol

When sourcing this standard from a non-accredited vendor (e.g., not ISO 17034), you must perform an in-house qualification. Below is a self-validating workflow to upgrade a "chemical reagent" to a "secondary reference standard."

Qualification Workflow Diagram[1]

QualificationWorkflow Start Receive Shipment (CAS 1187168-90-6) Identity 1. Identity Check (1H-NMR + 19F-NMR) Start->Identity Purity 2. Purity Assessment (HPLC-UV @ 254nm) Identity->Purity MassSpec 3. Mass Confirmation (LC-MS [M+H]+ = 234.2) Purity->MassSpec Decision Pass Criteria? MassSpec->Decision Approve Release as Secondary Standard Decision->Approve >98.0% Area Reject Quarantine / Vendor Dispute Decision->Reject <98.0% or Wrong Isomer

Figure 1: In-house qualification workflow for upgrading vendor-supplied material to a working reference standard.

Critical Analytical Parameters[2]
A. 1H-NMR (Identity)
  • Solvent: DMSO-d₆

  • Diagnostic Signal: Look for the singlet methyl group on the pyridine ring around δ 2.3 - 2.5 ppm .[1]

  • Differentiation: The 4-methyl isomer (target) will show a distinct coupling pattern compared to the 2-methyl or 6-methyl isomers. The proton at position 2 (adjacent to nitrogen and the ketone) should appear as a singlet or distinct doublet downfield (~δ 8.5+ ppm).

B. HPLC Method (Purity)

Standard generic gradients often fail to separate regioisomers.[1] Use this optimized method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV 254 nm (aromatic ketone absorption).

  • Acceptance Criteria: Main peak area >98.0%.[1][3] No single impurity >0.5%.

Handling and Stability

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The ketone moiety is stable, but the pyridine ring can be susceptible to N-oxidation if exposed to air/light over prolonged periods.

  • Hygroscopicity: Moderate. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can affect weighing accuracy for standard preparation.

References

  • Market Pricing Data . Pricing for CAS 1187168-90-6. Chemikart India. Retrieved from [Link]

  • Synthetic Context. Synthesis of 3-aroylpyridines via lithiation.

Sources

Methodological & Application

Protocol for Grignard reaction of 3-cyano-4-methylpyridine with 2,4-difluorophenylmagnesium bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the nucleophilic addition of 2,4-difluorophenylmagnesium bromide to 3-cyano-4-methylpyridine to synthesize (2,4-difluorophenyl)(4-methylpyridin-3-yl)methanone .

While Grignard additions to nitriles are standard, this specific transformation presents unique challenges due to the pyridine nitrogen's ability to coordinate magnesium , potentially sequestering the reagent, and the steric influence of the 4-methyl group . This guide provides a self-validating workflow that accounts for these factors, ensuring high regioselectivity and yield while minimizing common side reactions such as nucleophilic attack on the pyridine ring.

Strategic Overview & Mechanism

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the aryl Grignard reagent on the electrophilic carbon of the nitrile group. Unlike additions to aldehydes/ketones which yield alcohols, additions to nitriles yield an imine magnesium salt intermediate . This intermediate is stable until subjected to acidic hydrolysis, which liberates the final ketone.

Critical Mechanistic Insight: The pyridine nitrogen is a Lewis base and will coordinate with the Grignard reagent (Lewis acid).

  • Consequence: If only 1.0 equivalent of Grignard is used, a significant portion may be sequestered by the pyridine nitrogen, stalling the reaction.

  • Solution: This protocol mandates a 1.3 to 1.5 molar excess of the Grignard reagent to saturate the pyridine nitrogen and ensure sufficient free reagent is available for the nitrile addition.

Reaction Scheme Visualization

ReactionMechanism Reactants 3-Cyano-4-methylpyridine + 2,4-DifluorophenylMgBr Coordination Mg-Pyridine Complex (N-coordination) Reactants->Coordination Fast (Lewis Acid-Base) Addition Nucleophilic Attack on Nitrile (-CN) Coordination->Addition Excess Grignard Required Intermediate Imine-Mg Salt (C=N-MgBr) Addition->Intermediate Formation of Ketimine Hydrolysis Acidic Hydrolysis (H3O+ / Heat) Intermediate->Hydrolysis Quench Product Ketone Product (C=O) Hydrolysis->Product Release of NH3

Figure 1: Mechanistic pathway highlighting the critical N-coordination step that necessitates excess reagent.

Pre-Reaction Planning & Safety

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3]RoleCritical Attribute
3-Cyano-4-methylpyridine 118.141.0SubstrateMoisture content <0.1% (Karl Fischer)
2,4-DifluorophenylMgBr ~229.31.4NucleophileTitrate before use (approx 0.5M - 1.0M in THF)
THF (Anhydrous) 72.11SolventSolventInhibitor-free, dried over molecular sieves
HCl (2M or 6M) 36.46ExcessHydrolysisRequired to break imine complex
Safety Directives
  • Grignard Reagents: Pyrophoric and moisture-sensitive. All glassware must be flame-dried or oven-dried (120°C > 4 hrs) and cooled under inert gas (Nitrogen or Argon).

  • Exotherm Control: The addition of Grignard to the nitrile is exothermic. Strict temperature control (0°C) is required to prevent runaway reactions or polymerization.

  • HF Generation: While C-F bonds are generally stable, thermal decomposition in the presence of strong Lewis acids could theoretically release fluoride ions. Avoid excessive heating (>70°C) during workup.

Detailed Experimental Protocol

Phase 1: Setup and Inerting
  • Glassware Prep: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a temperature probe, and a nitrogen inlet/outlet adapter.

  • Drying: Flame-dry the assembled apparatus under vacuum, then backfill with dry Nitrogen. Repeat 3 times.

  • Substrate Dissolution: Charge the RBF with 3-cyano-4-methylpyridine (1.0 equiv) . Add Anhydrous THF (10 mL per gram of substrate) via syringe. Stir until fully dissolved.

  • Cooling: Submerge the RBF in an ice/water bath. Cool the internal temperature to 0–5°C .

Phase 2: Grignard Addition (The Critical Step)
  • Reagent Transfer: Cannulate the 2,4-difluorophenylmagnesium bromide solution (1.4 equiv) into the addition funnel under positive nitrogen pressure.

  • Controlled Addition: Add the Grignard reagent dropwise to the cooled substrate solution.

    • Rate: Maintain internal temperature < 10°C .[2]

    • Observation: The solution will likely change color (often yellow

      
       dark orange/brown) as the pyridine-Mg complex forms.
      
  • Equilibration: Once addition is complete, remove the ice bath. Allow the reaction to warm to Room Temperature (20–25°C) .

  • Monitoring: Stir at RT for 3–6 hours.

    • Validation: Pull a 50 µL aliquot, quench in saturated

      
      , extract with EtOAc, and analyze via TLC or HPLC.
      
    • Endpoint: Disappearance of the nitrile starting material (

      
       in 30% EtOAc/Hex) and appearance of the imine/ketone peak.
      
Phase 3: Acidic Hydrolysis & Workup

Note: The intermediate imine is resistant to mild hydrolysis. Stronger acidic conditions are often required compared to aldehyde additions.

  • Quench: Cool the reaction mixture back to 0°C .

  • Hydrolysis: Slowly add 6M HCl (approx. 3 equiv) dropwise. Caution: Vigorous gas evolution and exotherm.

  • Imine Cleavage: Heat the biphasic mixture to 50–60°C for 1–2 hours . This ensures the stable imine magnesium salt is fully hydrolyzed to the ketone.

  • Neutralization: Cool to RT. Basify the aqueous layer to pH ~8–9 using 50% NaOH or saturated

    
     .
    
    • Why? The product contains a pyridine ring.[4][5][6][7] At acidic pH, it is protonated and water-soluble. You must basify to extract it into the organic layer.

  • Extraction: Extract with Ethyl Acetate (3 x volume) .

  • Drying: Wash combined organics with Brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase 4: Purification
  • Assessment: The crude residue is typically a yellow/brown oil or solid.

  • Crystallization (Preferred): Attempt recrystallization from Isopropyl Alcohol (IPA) or Ethanol/Hexane .

  • Chromatography (Alternative): Flash column chromatography on Silica Gel.[1]

    • Eluent: Gradient of 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Note: The pyridine nitrogen makes the compound "streak" on silica. Add 1% Triethylamine to the eluent to improve peak shape.

Process Control & Troubleshooting

Workflow Visualization

Workflow Start Start: Dry 3-Neck Flask (N2 Atmosphere) Dissolve Dissolve Nitrile in THF Cool to 0°C Start->Dissolve AddGrignard Add 2,4-Difluoro-PhMgBr (1.4 Equiv, Dropwise) Dissolve->AddGrignard Monitor Stir RT (3-6h) Check HPLC/TLC AddGrignard->Monitor Decision SM Consumed? Monitor->Decision Heat Reflux (65°C) for 2h Decision->Heat No (Stalled) Quench Acid Hydrolysis (HCl) Heat to 50°C (Imine Cleavage) Decision->Quench Yes Heat->Quench Basify Basify to pH 9 (Release Pyridine Base) Quench->Basify Extract Extract (EtOAc) Concentrate Basify->Extract Finish Final Product (Ketone) Extract->Finish

Figure 2: Operational workflow emphasizing the decision point for reaction completion and the critical pH adjustment step.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Reaction Stalls (<50% Conv) Grignard sequestered by Pyridine N.Add additional 0.5 equiv of Grignard reagent. Gently heat to 40°C.
Product stuck in Aqueous Phase pH is too low during extraction.The pyridine ring is protonated (

). Add NaOH until pH > 9 to deprotonate and force into organic layer.
Low Yield / Complex Mixture Moisture in solvent or Grignard degradation.Titrate Grignard before use. Ensure THF is <100ppm water.
Imine Persistence Hydrolysis too mild.Increase HCl concentration or hydrolysis temperature (50-60°C) to fully break the C=N bond.

References

  • Grignard Addition to Nitriles (Mechanism)

    • Title: Addition of Grignard Reagents to Nitriles.[8]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Synthesis of Pyridyl Ketones (Analogous Protocols)

    • Title: Synthesis of 3-cyano-2-(4-methylphenyl)pyridine (General Pyridine Functionalization).[9]

    • Source: PrepChem.
    • URL:[Link]

  • Reagent Properties (2,4-Difluorophenylmagnesium bromide)

    • Title: 2,4-Difluorophenylmagnesium bromide Compound Summary.
    • Source: PubChem.[6][10][11]

    • URL:[Link]

  • Substrate Properties (3-Cyano-4-methylpyridine): Title: 3-Cyano-4-methylpyridine Physical Properties & Safety. Source: ChemicalBook.

Sources

Application Note: 3-(2,4-Difluorobenzoyl)-4-methylpyridine as a Strategic Scaffold in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Methodological Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 3-(2,4-Difluorobenzoyl)-4-methylpyridine (CAS: 1187168-90-6)

Executive Summary & Chemical Profile

In modern medicinal chemistry, the rational design of kinase inhibitors and central nervous system (CNS) agents relies heavily on privileged molecular scaffolds. 3-(2,4-Difluorobenzoyl)-4-methylpyridine represents a highly versatile, bifunctional pharmaceutical intermediate. It combines a 2,4-difluorophenyl moiety—a classic pharmacophore for kinase hinge-binding and metabolic stabilization—with a 4-methylpyridine core, which serves as a prime precursor for complex heterocyclic annulation.

This guide details the mechanistic rationale for utilizing this intermediate and provides self-validating, field-proven protocols for its two primary synthetic applications: regioselective Nucleophilic Aromatic Substitution (SNAr) and the construction of pyrazolo[3,4-c]pyridine bicyclic systems.

Mechanistic Rationale in Drug Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific intermediate is chosen before executing its chemistry. The value of 3-(2,4-difluorobenzoyl)-4-methylpyridine lies in the synergistic reactivity and biological utility of its two distinct hemispheres.

The 2,4-Difluorobenzoyl Pharmacophore

The 2,4-difluorophenyl group is ubiquitous in FDA-approved drugs, ranging from selective B-Raf inhibitors to next-generation androgen receptor antagonists[1, 3].

  • Kinase Hinge-Binding: In targets like p38α MAP kinase and B-Raf, the 2,4-difluorophenyl ring occupies a deep hydrophobic pocket near the gatekeeper residue. The fluorine atoms provide critical van der Waals contacts while altering the electronic distribution of the ring to strengthen adjacent hydrogen bonds[1].

  • Metabolic Stability: Fluorine substitution at the 2- and 4-positions blocks cytochrome P450-mediated aromatic oxidation, significantly improving the pharmacokinetic half-life of the resulting drug [1].

  • Synthetic Activation: Chemically, the electron-withdrawing ketone carbonyl heavily depletes electron density at the para and ortho positions of the phenyl ring. This activates the ring for SNAr reactions.

The 4-Methylpyridine Handle

The pyridine ring provides necessary aqueous solubility and acts as a hydrogen-bond acceptor. More importantly, the spatial proximity of the ketone carbonyl at the 3-position and the methyl group at the 4-position creates a perfect setup for condensation-driven cyclization . The electron-deficient nature of the pyridine ring increases the CH-acidity of the 4-methyl group, allowing it to be easily functionalized (e.g., via enamine formation) to build fused bicyclic systems like isoquinolines or pyrazolopyridines.

Synthetic Workflows & Methodologies

The following workflows demonstrate the dual utility of this intermediate.

SyntheticWorkflow cluster_SNAr Pathway A: Regioselective SNAr cluster_Cyclization Pathway B: Heterocyclic Annulation SM 3-(2,4-Difluorobenzoyl) -4-methylpyridine CondA Amine, K2CO3, DMF 80°C SM->CondA CondB1 DMF-DMA, 110°C (Enamine Formation) SM->CondB1 ProdA 3-(2-Fluoro-4-aminobenzoyl) -4-methylpyridine CondA->ProdA IntB Enamine Intermediate CondB1->IntB CondB2 NH2NH2·H2O, EtOH Reflux IntB->CondB2 ProdB 3-(2,4-Difluorophenyl)-1H -pyrazolo[3,4-c]pyridine CondB2->ProdB

Figure 1: Divergent synthetic pathways utilizing 3-(2,4-Difluorobenzoyl)-4-methylpyridine as a core intermediate.

Pathway A: Regioselective SNAr Protocol

Causality & Logic: When subjected to nucleophiles, the substitution occurs almost exclusively at the 4-position (para to the carbonyl). The Meisenheimer complex formed at the 4-position is highly stabilized by resonance with the ketone carbonyl. Substitution at the 2-position is sterically hindered by the bulky 4-methylpyridine moiety [3].

Step-by-Step Protocol:

  • Preparation: Charge an oven-dried 50 mL round-bottom flask with 3-(2,4-difluorobenzoyl)-4-methylpyridine (1.0 eq, 2.33 g, 10.0 mmol) and anhydrous DMF (15 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.5 eq, 3.45 g, 25.0 mmol). Note: Inorganic bases are preferred over organic amines (like DIPEA) to prevent competitive background reactions and to effectively sequester the HF byproduct.

  • Nucleophile Addition: Cool the suspension to 0 °C and add the secondary amine (e.g., morpholine, 1.2 eq, 12.0 mmol) dropwise over 5 minutes.

  • Reaction Execution: Heat the mixture to 80 °C.

  • In-Process Validation: Monitor the reaction via LC-MS. The system is self-validating: look for the disappearance of the starting material ([M+H]+ = 234) and the emergence of the product mass (e.g., [M+H]+ = 301 for the morpholine adduct). Reaction is typically complete in 4–6 hours.

  • Workup: Cool to room temperature, quench with ice water (50 mL), and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to quantitatively remove residual DMF. Dry over Na2SO4 and concentrate in vacuo.

Pathway B: Pyrazolo[3,4-c]pyridine Annulation Protocol

Causality & Logic: This is a modified Leimgruber-Batcho-style cyclization. The 4-methyl group is activated by the electron-deficient pyridine ring. Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields a reactive enamine. Subsequent treatment with hydrazine forms a hydrazone at the ketone, which immediately undergoes intramolecular transamination with the enamine to close the pyrazole ring.

Step-by-Step Protocol:

  • Enamine Formation: Suspend 3-(2,4-difluorobenzoyl)-4-methylpyridine (1.0 eq, 2.33 g, 10.0 mmol) in neat DMF-DMA (10 mL). Heat the mixture to 110 °C under nitrogen for 12 hours.

  • Intermediate Validation: Remove excess DMF-DMA under reduced pressure. The crude enamine intermediate must be validated via 1H NMR before proceeding. Expected readouts: Two doublets between 5.5–6.5 ppm (vinyl protons) and a broad singlet at ~2.9 ppm (NMe2).

  • Cyclization: Dissolve the crude enamine in absolute ethanol (20 mL). Add hydrazine hydrate (NH2NH2·H2O, 3.0 eq, 1.50 g, 30.0 mmol).

  • Reaction Execution: Reflux the mixture (80 °C) for 8 hours.

  • Isolation: Upon completion (verified by the loss of the ketone C=O stretch in IR at ~1660 cm-1), cool the reaction to 0 °C. The highly crystalline 3-(2,4-difluorophenyl)-1H-pyrazolo[3,4-c]pyridine product will precipitate. Filter, wash with ice-cold ethanol, and dry under high vacuum.

Quantitative Data & Analytical Validation

To ensure rigorous quality control, the following table summarizes the expected analytical metrics and reaction scopes for the protocols described above.

Reaction PathwayReagents & ConditionsTarget Regioselectivity / YieldKey Analytical Validation Markers
SNAr (Morpholine) Morpholine, K2CO3, DMF, 80 °C, 5h>95% para-substitution / 82% YieldLC-MS: [M+H]+ = 301.19F NMR: Loss of para-F multiplet (~ -105 ppm); retention of ortho-F (~ -112 ppm).
SNAr (Piperidine) Piperidine, K2CO3, DMF, 80 °C, 4h>95% para-substitution / 85% YieldLC-MS: [M+H]+ = 299.1H NMR: Appearance of broad aliphatic multiplets at 1.6 ppm and 3.3 ppm.
Heterocyclic Annulation 1. DMF-DMA, 110 °C, 12h2. NH2NH2, EtOH, Reflux, 8hComplete cyclization / 74% Yield (Over 2 steps)LC-MS: [M+H]+ = 258.IR: Complete disappearance of C=O stretch (1660 cm-1).1H NMR: Broad singlet at ~13.5 ppm (Pyrazole N-H).

Biological Application: Target Pathway Modulation

Derivatives synthesized from 3-(2,4-difluorobenzoyl)-4-methylpyridine are frequently deployed to inhibit the p38α MAP Kinase pathway, a critical driver of inflammatory cytokine production [2]. The diagram below illustrates the exact point of pharmacological intervention.

MAPKPathway Stimulus Pro-inflammatory Stimuli (LPS) MKK MKK3 / MKK6 Stimulus->MKK p38 p38α MAP Kinase MKK->p38 Downstream MAPKAP-K2 Activation p38->Downstream Inhibitor Difluorophenyl-based Inhibitor Inhibitor->p38 Hinge-binding Blockade Response TNF-α & IL-1β Production Downstream->Response

Figure 2: p38 MAPK Signaling Pathway demonstrating the inhibitory blockade executed by 2,4-difluorophenyl-derived heterocyclic compounds.

References

  • Title: N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors Source: MDPI - Molecules URL: [Link]

  • Title: Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer (Details SNAr regioselectivity of 2,4-difluorobenzoyl systems) Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: 3-(2,4-Difluorobenzoyl)-4-methylpyridine Chemical Profile (CAS: 1187168-90-6) Source: Bio-Fount URL: [Link]

Application Note: Synthesis of (2,4-Difluorophenyl)(4-methylpyridin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the protocol for the synthesis of (2,4-difluorophenyl)(4-methylpyridin-3-yl)methanone via the Friedel-Crafts acylation of 1,3-difluorobenzene with 4-methylnicotinic acid.

Executive Summary

This guide outlines the optimized conditions for coupling 4-methylnicotinic acid (CAS 3222-50-2) with 1,3-difluorobenzene (often colloquially referred to as 2,4-difluorobenzene in the context of the resulting substitution pattern) to synthesize the diaryl ketone (2,4-difluorophenyl)(4-methylpyridin-3-yl)methanone .

The reaction proceeds via a two-step sequence:

  • Activation: Conversion of the carboxylic acid to the acid chloride using Thionyl Chloride (

    
    ).
    
  • Acylation: Friedel-Crafts acylation of the arene using Aluminum Chloride (

    
    ).
    

Key Technical Challenge: The pyridine nitrogen is basic and coordinates strongly with the Lewis acid catalyst (


), deactivating the system. Furthermore, the 1,3-difluorobenzene ring is electron-deficient. Successful coupling requires high temperatures (>100°C)  and excess Lewis acid (>2.5 equivalents)  to overcome the "pyridine poisoning" effect and drive the acylation on the deactivated arene.

Reaction Mechanism & Logic

The synthesis relies on Electrophilic Aromatic Substitution (EAS) .

  • Regioselectivity:

    • Substrate: 1,3-Difluorobenzene possesses two fluorine atoms meta to each other.

    • Directing Effects: Fluorine is ortho/para directing. The C2 position (between fluorines) is sterically crowded and electronically disfavored for large electrophiles. The C4 position (ortho to one F, para to the other) is the most reactive site for acylation, yielding the 2,4-difluorobenzoyl moiety.

  • Catalyst Deactivation:

    • The pyridine nitrogen of 4-methylnicotinic acid possesses a lone pair that rapidly forms a Lewis acid-base complex with

      
      .
      
    • Solution: A stoichiometric equivalent of

      
       is sacrificed to mask the nitrogen. A second (and third) equivalent is required to activate the acyl chloride carbonyl for the Friedel-Crafts reaction.
      
Pathway Visualization

ReactionPathway Acid 4-Methylnicotinic Acid (Precursor) AcidCl 4-Methylnicotinoyl Chloride (Intermediate) Acid->AcidCl Reflux (2-3h) SOCl2 SOCl2 (Activator) SOCl2->AcidCl Complex Pyridine-AlCl3 Complex (Deactivated Species) AcidCl->Complex AlCl3 (1st eq) Acylium Acylium Ion (Active Electrophile) Complex->Acylium AlCl3 (Excess) + Heat Product (2,4-Difluorophenyl) (4-methylpyridin-3-yl)methanone Acylium->Product Arene 1,3-Difluorobenzene (Nucleophile) Arene->Product EAS @ 120°C

Caption: Mechanistic pathway showing the necessity of excess Lewis Acid to overcome pyridine complexation.

Experimental Protocol

Reagents & Materials
ReagentRoleEquiv.CAS No.
4-Methylnicotinic acid Limiting Reagent1.03222-50-2
Thionyl Chloride (

)
Chlorinating Agent5.0 (Excess)7719-09-7
1,3-Difluorobenzene Reactant & Solvent5.0 - 10.0372-18-9
Aluminum Chloride (

)
Lewis Acid Catalyst3.07446-70-0
Dichloromethane (DCM) Workup SolventN/A75-09-2
Step-by-Step Methodology

Step 1: Synthesis of 4-Methylnicotinoyl Chloride Rationale: The carboxylic acid is too unreactive for direct coupling with a deactivated benzene ring. Conversion to the acid chloride is mandatory.

  • Setup: Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Addition: Charge the flask with 4-methylnicotinic acid (1.37 g, 10.0 mmol) .

  • Activation: Add Thionyl Chloride (3.6 mL, 50.0 mmol) slowly. (Caution: Gas evolution

    
    , 
    
    
    
    ).
  • Reaction: Heat the mixture to reflux (75-80°C) for 2–3 hours . The suspension should become a clear solution.

  • Isolation: Cool to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator) to yield the crude acid chloride hydrochloride salt as a yellow/off-white solid.
    
    • Note: Do not purify. Use immediately for the next step to prevent hydrolysis.

Step 2: Friedel-Crafts Acylation Rationale: High temperature and excess catalyst are used to force the reaction on the electron-deficient difluorobenzene ring.

  • Catalyst Preparation: In a separate dry 2-neck RBF under

    
    , suspend anhydrous 
    
    
    
    (4.0 g, 30.0 mmol)
    in 1,3-difluorobenzene (10 mL) .
    • Note: Using the arene as the solvent maximizes the concentration of the nucleophile.

  • Addition: Carefully add the solid acid chloride (from Step 1) to the

    
     suspension in portions.
    
    • Observation: An exotherm is expected as the pyridine nitrogen complexes with

      
      .
      
  • Reaction: Heat the mixture to reflux (approx. 100–120°C) for 12–16 hours .

    • Monitoring: Monitor by TLC (after mini-workup) or LC-MS. The formation of the diaryl ketone is slow due to electronic deactivation.

  • Quench (Critical): Cool the reaction mixture to 0°C. Slowly pour the mixture onto crushed ice (100 g) containing conc. HCl (5 mL) .

    • Why HCl? To break the Aluminum-Pyridine complex and keep the pyridine protonated (soluble in aqueous phase) while removing non-basic organics.

  • Workup:

    • Wash the aqueous layer (containing the product salt) with Ethyl Acetate to remove unreacted difluorobenzene.

    • Basification: Carefully adjust the pH of the aqueous layer to pH ~8-9 using solid

      
       or 
      
      
      
      solution. The free base ketone will precipitate or oil out.
    • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL) .

    • Drying: Dry combined organics over

      
      , filter, and concentrate.
      

Step 3: Purification

  • Recrystallization: The crude product can often be recrystallized from Ethanol/Hexane.

  • Chromatography: If necessary, purify via silica gel chromatography (Gradient: 0-5% Methanol in DCM).

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<30%) "Pyridine Poisoning" of CatalystIncrease

to 4.0 equivalents. Ensure anhydrous conditions.
No Reaction Temperature too lowThe difluorobenzene ring is deactivated. Ensure reflux is vigorous (>100°C).
Regioisomers Wrong Starting MaterialVerify you used 1,3-difluorobenzene . Using 1,2- or 1,4- isomers yields different products.
Solidification Complex precipitationIf the reaction mass solidifies, add a high-boiling inert solvent like 1,2-dichloroethane or Chlorobenzene to maintain stirring.

Safety & Handling

  • Thionyl Chloride (

    
    ):  Highly toxic and corrosive. Reacts violently with water. Use only in a fume hood.
    
  • Aluminum Chloride (

    
    ):  Reacts violently with water to release HCl gas. Handle under inert atmosphere.
    
  • 1,3-Difluorobenzene: Flammable liquid. Irritant.

  • HF Generation: While unlikely under these specific conditions, thermal decomposition of fluorinated aromatics can release HF. Avoid uncontrolled overheating (>180°C).

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9866, 1,3-Difluorobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76956, 4-Methylnicotinic acid. Retrieved from [Link]

Application Note: Advanced Purification Strategies for Benzoylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzoylpyridine derivatives are critical intermediates in the synthesis of antihistamines, potential anticancer agents, and ligands for coordination chemistry. However, their purification presents unique challenges due to the basicity of the pyridine nitrogen, the lipophilicity of the benzoyl moiety, and the potential for


-stacking interactions. This guide moves beyond standard protocols, offering a chemically grounded, decision-based approach to purification. We explore acid-base extraction as a primary cleanup tool, thermodynamic control in recrystallization, and silanol-blocking strategies in flash chromatography.

Strategic Overview: The Purification Decision Matrix

The choice of purification method depends heavily on the physical state of your crude product and the nature of the primary impurities. Do not default to chromatography; chemical purification (extraction) often yields higher recovery with lower solvent consumption.

Workflow Logic

The following decision tree illustrates the optimal path for purifying benzoylpyridine derivatives.

PurificationStrategy Start Crude Benzoylpyridine Derivative StateCheck Physical State? Start->StateCheck Solid Solid StateCheck->Solid Crystalline Oil Oil / Gum StateCheck->Oil Amorphous TLC TLC Analysis (Impurities?) Solid->TLC Oil->TLC NonBasic Non-basic Impurities (e.g., unreacted aromatics) TLC->NonBasic Low Polarity Polar Polar/Tailing Impurities TLC->Polar High Polarity AcidBase Method 1: Acid-Base Extraction NonBasic->AcidBase Best Efficiency Flash Method 3: Flash Chromatography (with TEA additive) Polar->Flash If complex mix Recryst Method 2: Recrystallization AcidBase->Recryst Polishing step PurityCheck QC: HPLC/NMR AcidBase->PurityCheck Recryst->PurityCheck Flash->Recryst Optional Flash->PurityCheck

Caption: Decision matrix for selecting the optimal purification pathway based on impurity profile and physical state.

Method 1: Chemical Purification (Acid-Base Extraction)

Principle: The pyridine nitrogen typically has a pKa between 4.5 and 5.5 (lowered slightly by the electron-withdrawing benzoyl group). By lowering the pH, we protonate the nitrogen, rendering the molecule water-soluble. Non-basic impurities (unreacted benzaldehydes, neutral coupling partners) remain in the organic phase.

Application: Ideal for removing neutral organic impurities without chromatography.

Protocol
  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent. Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) are preferred. Avoid Dichloromethane (DCM) if possible, as emulsions are more common.

  • Acid Extraction:

    • Add 1M HCl (aq) to the organic phase (1:1 volume ratio).

    • Shake vigorously and separate layers.

    • Crucial Step: Check the pH of the aqueous layer.[1] It must be < 2 to ensure full protonation of the pyridine.

    • Repeat: Extract the organic layer 2 more times with fresh 1M HCl.

    • Discard: The organic layer contains non-basic impurities.[2]

  • Basification & Recovery:

    • Combine the acidic aqueous extracts.

    • Cool the solution in an ice bath (neutralization is exothermic).

    • Slowly add 6M NaOH or saturated NaHCO₃ until pH > 10. The benzoylpyridine free base will precipitate or oil out.

  • Back-Extraction:

    • Extract the cloudy aqueous mixture with EtOAc (3x).

  • Drying:

    • Wash combined organics with Brine.[3]

    • Dry over anhydrous MgSO₄.

    • Concentrate in vacuo.[1][3]

Expert Insight: If your derivative contains acid-labile groups (e.g., acetals), skip this method or use a weaker acid (citric acid) and rapid processing, though recovery may drop.

Method 2: Thermodynamic Purification (Recrystallization)

Principle: Benzoylpyridines are rigid, aromatic structures that often crystallize well. The key is disrupting the


-

stacking interactions with the correct solvent polarity.
Solvent Selection Guide
Solvent SystemSuitabilityNotes
Hexane / Petroleum Ether HighExcellent for 4-benzoylpyridine and lipophilic derivatives. Dissolve in minimum hot solvent; cool to 4°C.
Ethanol (Abs.) Medium-HighBest for bis-benzoylpyridine ligands or more polar derivatives.
EtOAc / Hexane HighStandard anti-solvent method. Dissolve in min. hot EtOAc; add Hexane until turbid; cool.
Toluene MediumGood for very insoluble derivatives, but high boiling point makes drying difficult.
Protocol (Anti-Solvent Method)
  • Place crude solid in an Erlenmeyer flask.

  • Add Ethyl Acetate dropwise while heating (boiling stick/stir bar required) until just dissolved.

  • Remove from heat. Add Hexane dropwise until a faint, persistent cloudiness appears.

  • Add 1-2 drops of EtOAc to clear the solution.

  • Insulate the flask (wrap in foil/towel) to allow very slow cooling to room temperature.

  • Once at RT, move to a fridge (4°C) for 2-4 hours.

  • Filter crystals and wash with cold Hexane.

Method 3: Chromatographic Purification (Flash/HPLC)

The Problem: Pyridines are "sticky." The basic nitrogen interacts strongly with acidic silanol groups (Si-OH) on silica gel, causing severe peak tailing , band broadening, and co-elution with impurities.[4]

The Solution: You must "mask" the silanols or use a basic stationary phase.

Optimized Flash Chromatography Protocol

Stationary Phase: Standard Silica Gel (40-63 µm). Mobile Phase Additive: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) .

  • Column Pre-treatment (The "TEA Wash"):

    • Before loading your sample, flush the column with a solvent mixture containing 1% Triethylamine (TEA) in Hexane/EtOAc.

    • Why? TEA binds to the most active silanol sites, effectively neutralizing the column surface.

  • Elution:

    • Run your gradient (e.g., 10% -> 50% EtOAc in Hexane) maintaining 1% TEA in the mobile phase throughout.

    • Alternative: If TEA interferes with MS detection or is hard to remove, use 1% MeOH saturated with NH₃ as the polar modifier.

  • Sample Loading:

    • Load as a liquid injection (in DCM) or dry load on Celite. Avoid loading in pure acidic solvents.

Reverse Phase (Prep-HPLC)
  • Column: C18 Hybrid particle (e.g., Waters XBridge) which is stable at high pH.

  • Mobile Phase: Acetonitrile / Water + 10mM Ammonium Bicarbonate (pH 10) .

  • Logic: At high pH, the pyridine is uncharged (neutral), improving peak shape and retention on hydrophobic phases.[4]

Quality Control & Validation

Every purification must be validated. Do not rely on a single metric.

  • TLC: Use a visualization stain. UV is good, but Dragendorff’s reagent is specific for alkaloids/nitrogenous bases (stains orange).

  • 1H NMR: Check for residual TEA (quartet at ~2.5 ppm, triplet at ~1.0 ppm) if used in chromatography.

  • HPLC-MS: Verify no hydrolysis of the benzoyl ketone occurred (M+18 peak).

References

  • Organic Syntheses. 3-Benzoylpyridine Synthesis and Purification. Org.[2][5][6] Synth. 1957 , 37, 6. Available at: [Link]

  • Interchim. Purification of different Pyridines using Waters X-bridge prep column. Flash-Chromatography Application Note #007. Available at: [Link]

  • LibreTexts. Acid-Base Extraction Protocols. Chemistry LibreTexts. Available at: [Link]

Sources

Application Note: Crystallization Solvents for 3-(2,4-Difluorobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the solvent selection and crystallization protocols for 3-(2,4-Difluorobenzoyl)-4-methylpyridine (CAS: 1187167-00-5), a critical intermediate in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) such as Tegoprazan .

Achieving high purity (>99.0% HPLC) for this intermediate is pivotal to prevent the carryover of regioisomeric impurities (e.g., 3,5-difluoro isomers) into the final API. This guide recommends Isopropyl Alcohol (IPA) as the primary solvent system due to its optimal balance of solubility parameters, safety profile, and impurity rejection capabilities.

Molecular Analysis & Solvent Strategy

Structural Considerations

The molecule features two distinct domains affecting solubility:

  • The Pyridine Ring (Polar/Basic): Contains a nitrogen atom acting as a hydrogen bond acceptor. This increases solubility in protic solvents (alcohols) and acidic media.

  • The Difluorobenzoyl Group (Lipophilic): The fluorinated benzene ring adds significant lipophilicity and crystal lattice energy.

Hansen Solubility Parameter (HSP) Logic

To design a self-validating crystallization system, we target solvents that dissolve the compound at high temperatures (near reflux) but exclude it at lower temperatures, while retaining impurities in the mother liquor.

Solvent ClassSuitabilityMechanistic Rationale
Alcohols (IPA, EtOH) High Excellent H-bonding with pyridine N; temperature-dependent solubility curve is steep, facilitating high recovery.
Esters (Ethyl Acetate) Medium Good solubility; often requires an anti-solvent (Heptane) to force precipitation.
Chlorinated (DCM) Low Too soluble. Product unlikely to crystallize effectively; environmental concerns.
Water Anti-Solvent Poor solubility; useful only as an anti-solvent to drive yield in alcohol systems.

Workflow Visualization

The following diagram illustrates the purification decision tree, ensuring a logical flow from crude isolation to final pure crystal.

PurificationWorkflow Crude Crude Reaction Mixture (Friedel-Crafts/Grignard) Workup Aqueous Workup (Remove Inorganic Salts) Crude->Workup SolventScreen Solvent Screening (Micro-scale) Workup->SolventScreen Residue Oil/Solid PrimaryCryst Primary Crystallization (IPA System) SolventScreen->PrimaryCryst Optimal System Selected QC QC Check (HPLC/MP) PrimaryCryst->QC Recryst Re-crystallization (EtOAc/Heptane) QC->Recryst Fail (<98%) Final Pure Intermediate (>99%) QC->Final Pass (>98%) Recryst->Final

Caption: Figure 1. Purification workflow for 3-(2,4-Difluorobenzoyl)-4-methylpyridine, detailing the decision logic based on purity thresholds.

Experimental Protocols

Protocol A: The "Golden Standard" (Isopropyl Alcohol)

Recommended for bulk purification of crude material containing regioisomers and tarry by-products.

Rationale: IPA provides a wide metastable zone width, allowing for controlled crystal growth which excludes impurities.

Materials:

  • Crude 3-(2,4-Difluorobenzoyl)-4-methylpyridine

  • Isopropyl Alcohol (HPLC Grade)

  • Activated Carbon (Optional, for color removal)

Step-by-Step Procedure:

  • Dissolution: Charge the crude solid into a reactor. Add IPA (3.0 – 4.0 volumes relative to mass, e.g., 3-4 mL per gram).

  • Heating: Heat the slurry to reflux (80-82°C) . The solution should become clear.

    • Note: If solids persist, add IPA in 0.5 volume increments until dissolved. Do not exceed 6 volumes to maintain yield.

  • Clarification (Optional): If the solution is dark, add Activated Carbon (5 wt%), stir for 30 mins at reflux, and filter hot through a Celite pad.

  • Controlled Cooling (Critical):

    • Cool slowly to 60°C .

    • Seeding: At 60-55°C, add seed crystals (0.1 wt%) to prevent "oiling out."

    • Cool to 20-25°C over 2 hours (approx. 0.3°C/min).

  • Aging: Stir at 20°C for 2 hours to equilibrate the crystal lattice.

  • Chilling: Cool further to 0-5°C and hold for 1 hour to maximize yield.

  • Filtration: Filter the white/off-white solid. Wash the cake with cold IPA (1 volume).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Results:

  • Yield: 80-85%

  • Purity: >98.5% (HPLC)

  • Appearance: White to pale yellow crystalline solid.

Protocol B: Anti-Solvent Method (Ethyl Acetate / Heptane)

Recommended if the impurity profile includes non-polar side products or if the IPA method yields low recovery.

Rationale: Ethyl acetate is a strong solvent for the pyridine ring. Heptane acts as a non-polar anti-solvent, forcing the polar ketone to crystallize while leaving non-polar oils in solution.

Step-by-Step Procedure:

  • Dissolution: Dissolve crude material in Ethyl Acetate (2 volumes) at 50-60°C.

  • Anti-Solvent Addition: Slowly add Heptane (1 volume) dropwise while maintaining temperature at 50°C.

  • Nucleation: Observe for cloudiness. Once persistent cloudiness appears, stop addition and stir for 15 mins.

  • Completion: Add remaining Heptane (2 volumes) slowly. Total solvent ratio should be approx. 1:1.5 (EtOAc:Heptane).

  • Cooling: Cool to room temperature, then to 0-5°C.

  • Filtration: Collect solids and wash with 10% EtOAc in Heptane.

Troubleshooting & Critical Quality Attributes

Phenomenon: "Oiling Out"

Description: The product separates as a liquid oil droplet rather than a solid crystal during cooling. Cause: Cooling too fast or the solution is too concentrated (supersaturation exceeds the metastable limit). Correction:

  • Re-heat to redissolve the oil.

  • Seed the solution at a higher temperature (just below saturation point).

  • Slow down the cooling ramp.

Impurity Rejection Profile

The crystallization must specifically reject the 3,5-difluoro isomer , which may form if the starting material (difluorobenzoyl chloride) contained isomeric impurities.

Impurity TypeBehavior in IPARemoval Strategy
Inorganic Salts InsolubleFilter hot (before crystallization).
Tars/Oligomers SolubleRetained in mother liquor (filtrate).
Regioisomers Moderately SolubleRejected by crystal lattice during slow cooling.

References

  • Tegoprazan Synthesis & Intermediates

    • Patent: CN111303131B.[1] "Tegoprazan analogue and synthetic method thereof." (2021).[2] Describes the preparation of benzimidazole derivatives using the 3-(2,4-difluorobenzoyl) intermediate.

  • General Purification of Aryl-Pyridine Ketones

    • Source: "Safe and Convenient Procedure for Solvent Purification."[3] (General reference for solvent grades used in sensitive crystallizations).

  • Crystallization of Fluorinated Benzoyl Derivatives

    • Article: "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." MDPI.
  • Chemical Identity & Properties

    • Database: Fluorochem Product Sheet for 2-(3,4-Difluorobenzoyl)-4-methylpyridine (Isomeric analogue used for property benchmarking).

Disclaimer: This protocol is intended for research and development purposes. All chemical handling should be performed under a fume hood with appropriate PPE (Personal Protective Equipment).

Sources

Scalable Synthesis Routes for Fluorinated Pyridine Ketones: Flow Chemistry and Radical Acylation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated pyridine ketones are privileged scaffolds in modern drug discovery and agrochemical development. The introduction of fluorine onto the pyridine ring profoundly alters the molecule's pKa, lipophilicity, and metabolic stability, while the ketone moiety serves as a versatile handle for downstream functionalization[1]. However, scaling the synthesis of these building blocks presents severe chemical engineering challenges. Traditional Friedel-Crafts acylation fails due to the electron-deficient nature of the pyridine core, and batch lithiation of fluoropyridines is plagued by cryogenic requirements to prevent the "halogen dance" rearrangement and the highly exothermic elimination of LiF.

This application note details two field-proven, highly scalable methodologies designed to bypass these bottlenecks: Continuous Flow "Flash" Lithiation/Acylation and Silver-Free Minisci-Type Radical Acylation . Both routes are engineered for high space-time yields (STY) and robust functional group tolerance.

Route A: Continuous Flow "Flash" Lithiation and Acylation

Mechanistic Rationale & Causality

The synthesis of 2-pyridyl ketones via halogen-lithium exchange is notoriously difficult to scale in batch reactors. Ortho-lithiated fluoropyridines are highly unstable; at temperatures above -78 °C, they rapidly undergo decomposition or undesired isomerization[2].

By transitioning to a continuous flow microreactor, we leverage "flash chemistry" principles. The microreactor's superior mass and heat transfer capabilities allow the lithiation to occur at technologically benign temperatures (0 °C to 20 °C)[3]. Because the residence time of the reactive intermediate is strictly controlled to milliseconds (e.g.,


 ms), the kinetic trapping of the lithiated species by a Weinreb amide outpaces the thermodynamic degradation pathways[2]. The choice of Weinreb amides over standard esters is a critical causality: it forms a stable tetrahedral intermediate in flow, preventing double-addition (carbinol formation) until the stream is quenched with aqueous acid[4].
Process Visualization

FlowSetup FP Fluoropyridine (THF) Mix1 T-Mixer 1 (0 °C) FP->Mix1 Base LDA / n-BuLi (Hexanes) Base->Mix1 Coil1 Residence Coil 1 (t = 200 ms) Mix1->Coil1 Lithiated Intermediate Mix2 T-Mixer 2 (20 °C) Coil1->Mix2 Electrophile Weinreb Amide (THF) Electrophile->Mix2 Coil2 Residence Coil 2 (t = 30 s) Mix2->Coil2 Quench In-line Quench (NH4Cl aq) Coil2->Quench Product Fluorinated Pyridine Ketone Quench->Product

Continuous flow microreactor setup for the flash lithiation and acylation of fluoropyridines.

Step-by-Step Protocol: Flow Synthesis

Note: This protocol utilizes a standard commercial flow system (e.g., Vapourtec or Syrris) equipped with perfluoroalkoxy (PFA) tubing (0.8 mm ID).

  • System Priming: Flush the entire flow system with anhydrous THF (Karl Fischer < 50 ppm) at 1.0 mL/min for 15 minutes. Self-Validation: Monitor the inline IR spectrometer or moisture sensor; the baseline must stabilize with no OH-stretch signals.

  • Reagent Preparation:

    • Stream A: 0.5 M solution of the bromofluoropyridine in anhydrous THF.

    • Stream B: 0.55 M solution of LDA (or

      
      -BuLi) in Hexanes/THF.
      
    • Stream C: 0.6 M solution of the target Weinreb amide in anhydrous THF.

  • Lithiation (T-Mixer 1): Pump Stream A and Stream B at equal flow rates (e.g., 2.0 mL/min) into a PEEK T-mixer submerged in a 0 °C cooling bath. The combined stream immediately enters Residence Coil 1 (internal volume calibrated for exactly 200 ms residence time)[2].

  • Acylation (T-Mixer 2): The effluent from Coil 1 meets Stream C (pumped at 4.0 mL/min) at T-Mixer 2 (maintained at 20 °C). The mixture flows through Residence Coil 2 (

    
     s) to allow complete conversion of the tetrahedral intermediate[4].
    
  • In-Line Quenching: The output stream is continuously mixed with a 1.0 M aqueous

    
     stream to collapse the tetrahedral intermediate into the desired ketone.
    
  • Self-Validating Checkpoint: Sample the organic phase of the biphasic output and analyze via HPLC.

    • Observation: Presence of des-bromo fluoropyridine (protonated intermediate) alongside unreacted Weinreb amide.

    • Causality/Action: This indicates premature quenching by moisture. Rigorously re-dry Streams A and C. If moisture is ruled out, it indicates the residence time in Coil 1 is too long, leading to solvent metalation; increase the flow rate of pumps A and B.

Route B: Silver-Free Minisci-Type Radical Acylation

Mechanistic Rationale & Causality

When pre-functionalization (e.g., bromination) of the fluoropyridine is unfeasible or costly, late-stage C-H functionalization via the Minisci reaction is the premier scalable alternative[5]. Traditional Minisci acylations rely on stoichiometric silver salts to generate acyl radicals from


-ketoacids, which presents severe heavy-metal toxicity and cost barriers at the pilot scale.

Modern silver-free, neutral conditions utilize ammonium persulfate or photoredox catalysis to trigger the oxidative decarboxylation of


-ketoacids[6]. The resulting nucleophilic acyl radical selectively attacks the most electron-deficient position of the protonated fluoropyridine. By omitting strong acids and silver, this route prevents the polymerization of sensitive substrates and drastically simplifies downstream purification (API heavy-metal limits)[6].
Process Visualization

Minisci KetoAcid α-Ketoacid (Acyl Precursor) RadicalGen Oxidative Decarboxylation (Persulfate / No Ag) KetoAcid->RadicalGen AcylRadical Acyl Radical (R-C•=O) RadicalGen->AcylRadical -CO2 Adduct Radical Cation Adduct AcylRadical->Adduct F_Pyridine Fluoropyridine (Activated/Protonated) F_Pyridine->Adduct Oxidation Rearomatization (-e-, -H+) Adduct->Oxidation Product Fluorinated Pyridine Ketone Oxidation->Product

Silver-free Minisci-type radical acylation pathway for electron-deficient fluoropyridines.

Step-by-Step Protocol: Batch Scalable Minisci Acylation
  • Reaction Assembly: In a jacketed glass reactor equipped with an overhead stirrer, dissolve the fluoropyridine (1.0 equiv) and the

    
    -ketoacid (2.0 equiv) in a biphasic mixture of Dichloromethane and Water (1:1 v/v, 0.2 M).
    
  • Activation: Add Trifluoroacetic Acid (TFA, 1.2 equiv) dropwise. Causality: While silver-free neutral conditions exist for highly activated systems[6], standard fluoropyridines require mild protonation to lower the LUMO of the pyridine ring, making it highly receptive to the nucleophilic acyl radical[5].

  • Radical Initiation: Heat the jacket to 40 °C. Begin a slow, continuous addition of aqueous Ammonium Persulfate (

    
    , 2.5 equiv) over 2 hours via a syringe pump. Causality: Slow addition maintains a low steady-state concentration of radicals, preventing radical-radical homocoupling (dimerization) and thermal runaways.
    
  • Self-Validating Checkpoint: Monitor the evolution of

    
     gas via a bubbler. The steady release of gas validates the oxidative decarboxylation step. If gas evolution ceases but starting material remains (via TLC/UPLC), the persulfate may have degraded; prepare a fresh oxidant solution.
    
  • Workup: Cool the reactor to 5 °C. Neutralize the aqueous layer with saturated

    
     until pH 7.5 is reached. Extract with Dichloromethane, wash with brine, and concentrate.
    

Alternative Methodology: Spontaneous Acylation of Silylpyridines

For highly complex, late-stage molecules where strong bases or radicals are not tolerated, the fluoride-catalyzed acylation of 2-(trialkylsilyl)pyridines offers a highly selective route. Utilizing acyl fluorides and a catalytic fluoride source, this method bypasses Friedel-Crafts limitations entirely by generating a stabilized ylide intermediate that acts as a nucleophile, ensuring strict mono-acylation[7].

Quantitative Data Summary

The following table summarizes the operational parameters and scalability metrics to aid process chemists in route selection.

Synthesis RouteKey ReagentsTemperature ProfileScalability (Space-Time Yield)Primary AdvantagePrimary Limitation
Continuous Flow Lithiation LDA /

-BuLi, Weinreb Amide
0 °C to 20 °CHigh (> 4 kg·h⁻¹·L⁻¹)Avoids cryogenics; strictly prevents double-addition.Requires specialized flow equipment and anhydrous streams.
Minisci Radical Acylation

-Ketoacid, Persulfate
40 °CModerate (~ 0.5 kg·h⁻¹·L⁻¹)Direct C-H functionalization; highly tolerant of moisture.Regioselectivity can be mixed depending on pyridine substitution.
Silylpyridine Acylation Acyl Fluoride, TBAF (cat.)25 °C to 80 °CLow to Moderate Extremely mild; perfect for late-stage complex APIs.Requires pre-synthesis of the trialkylsilylpyridine precursor.

References

  • Minisci reaction - Wikipedia Wikipedia. [Link]

  • Intramolecular Minisci acylation under silver-free neutral conditions for the synthesis of azafluorenones and fluorenones ResearchGate.[Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines National Institutes of Health (PMC).[Link]

  • 1 Continuous Flow Generation of Highly Reactive Organometallic Intermediates Università degli Studi di Bari Aldo Moro (UniBa).[Link]

  • Continuous Flow Synthesis of Biaryls by Negishi Cross-Coupling of Fluoro- and Trifluoromethyl-Substituted Arenes LJMU Research Online.[Link]

  • Practical and rapid construction of 2-pyridyl ketone library in continuous flow ResearchGate.[Link]

Sources

Application Note: Strategic Halogenation of 3-(2,4-Difluorobenzoyl)-4-methylpyridine for Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The scaffold 3-(2,4-difluorobenzoyl)-4-methylpyridine represents a critical pharmacophore in medicinal chemistry, particularly in the development of p38 mitogen-activated protein kinase (MAPK) inhibitors.[1][2] To utilize this scaffold in high-value cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), it must first be activated via halogenation.[1][2]

Direct electrophilic halogenation of the pyridine ring is kinetically unfavorable due to the electron-deficient nature of the heterocycle and the deactivating effect of the carbonyl group. Consequently, this guide details the N-Oxide Activation Strategy , which reverses the electronic bias of the ring, allowing for highly regioselective nucleophilic chlorination at the C6 position.[1] This route is preferred over benzylic halogenation when the objective is to extend the aromatic core.[3]

Key Decision Matrix
ParameterRoute A: N-Oxide Activation (Recommended) Route B: Benzylic Radical Bromination
Target Site C6-Position (Ring) C4-Methyl Group (Side Chain)
Reaction Type Nucleophilic Substitution (

/ Reissert-Henze)
Radical Substitution (

)
Primary Utility Cross-Coupling (Suzuki, Buchwald) Alkylation / Etherification
Regioselectivity High (Sterically driven to C6)High (Benzylic specificity)

Mechanistic Pathway & Logic[2][3]

The transformation relies on the Reissert-Henze mechanism .[2][3] The pyridine nitrogen is first oxidized to an N-oxide, increasing the electron density at the 2- and 6-positions while simultaneously making the ring susceptible to nucleophilic attack upon activation.[2] Treatment with a phosphoryl halide (


) activates the N-oxide oxygen, creating a leaving group that facilitates chloride attack.[1][2]

Due to the steric bulk of the 3-(2,4-difluorobenzoyl) group, attack at the C2 position is kinetically inhibited.[1][2] Therefore, the reaction selectively yields the 6-chloro derivative, a prime electrophile for subsequent cross-coupling.[1]

Reaction Workflow Diagram

HalogenationPathway Start 3-(2,4-Difluorobenzoyl) -4-methylpyridine NOxide Intermediate: Pyridine N-Oxide Start->NOxide mCPBA, DCM (N-Oxidation) Transition Activated Complex (O-Phosphorylated) NOxide->Transition POCl3, Reflux (Activation) Product Product: 6-Chloro-3-(2,4-difluorobenzoyl) -4-methylpyridine Transition->Product Cl- Attack (Regioselective)

Figure 1: The regioselective chlorination pathway via N-oxide activation, avoiding C2-functionalization due to steric hindrance.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of the N-Oxide Intermediate

Objective: Convert the pyridine nitrogen to a reactive N-oxide.

  • Reagents:

    • Substrate: 3-(2,4-Difluorobenzoyl)-4-methylpyridine (1.0 equiv)[1][2]

    • Oxidant: m-Chloroperbenzoic acid (mCPBA), 70-75% (1.2 - 1.5 equiv)[1][2]

    • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

    • Quench: Sat.

      
      , 
      
      
      
      [1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g (42.9 mmol) of the substrate in 150 mL of DCM in a round-bottom flask. Cool to 0°C using an ice bath.[2][3]

  • Addition: Slowly add mCPBA (11.1 g, ~47 mmol) portion-wise over 20 minutes. Note: Exothermic reaction; maintain internal temp < 10°C.[1][2][3]

  • Reaction: Remove ice bath and stir at room temperature (20-25°C) for 4–6 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).[1][2][3] The N-oxide typically moves slower (lower

    
    ) than the starting material.[2]
    
  • Workup:

    • Quench excess peroxide by adding 10% aqueous

      
       (50 mL) and stirring for 15 mins.
      
    • Wash the organic layer with saturated

      
       (2 x 100 mL) to remove m-chlorobenzoic acid byproduct.[1][2][3]
      
    • Wash with brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification: The crude N-oxide is often a viscous oil or low-melting solid.[2][3] It is sufficiently pure (>90%) for the next step.[2][3] If storage is required, recrystallize from EtOAc/Hexane.[1][3]

Protocol B: Regioselective Chlorination (Reissert-Henze)

Objective: Install the Chlorine atom at C6 for cross-coupling utility.[2][3]

  • Reagents:

    • Substrate: Pyridine N-oxide intermediate (from Protocol A)

    • Reagent: Phosphorus Oxychloride (

      
      ) (5–10 equiv, acts as solvent/reagent)[1]
      
    • Base (Optional): Triethylamine (

      
      ) (1.0 equiv) to buffer HCl evolution.[1][2]
      
    • Solvent: Toluene (if not using neat

      
      ).[1][2][3]
      

Step-by-Step Procedure:

  • Setup: Place the N-oxide (10.0 g) in a dry flask equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Addition: Add

    
     (40 mL) carefully. Caution: 
    
    
    
    is corrosive and reacts violently with moisture.[2]
  • Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. The solution will typically darken.

    • Checkpoint: Monitor by HPLC or TLC.[2][3] The product (6-chloro) is less polar than the N-oxide.[1][2]

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
      .[2][3]
      
    • Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Exothermic!

    • Neutralize the aqueous suspension to pH 7–8 using solid

      
       or 50% NaOH solution.[3]
      
  • Extraction: Extract with EtOAc (3 x 100 mL). Dry combined organics over

    
     and concentrate.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The 6-chloro isomer is typically the major product (>85% regioselectivity).[2]

Analytical Data & Troubleshooting

Expected Results
CompoundAppearance

NMR Characteristic (CDCl3)
Starting Material Off-white solid

8.5 (d, C6-H),

8.4 (s, C2-H),

2.3 (s,

)
N-Oxide Yellow oil/solidShift of C2-H/C6-H upfield (shielding effect of

)
6-Chloro Product White/Pale solidLoss of C6-H signal.[1][2][4][5][6] C5-H appears as singlet or doublet.[2][3]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Old mCPBA; Water in solventTitrate mCPBA or use fresh reagent.[1][2][3] Dry DCM over sieves.[2][3]
Regioisomer Mix (Step 2) Temperature too high; StericsLower reflux temp (use Toluene co-solvent).[1][2][3] The 2-Cl isomer is minor but separable by column.[2][3]
Black Tar Formation Polymerization; OverheatingLimit reaction time.[2][3] Ensure inert atmosphere (

).

Cross-Coupling Utility (Application)

The resulting 6-chloro-3-(2,4-difluorobenzoyl)-4-methylpyridine is a versatile electrophile.[1][2]

  • Suzuki-Miyaura: Coupling with aryl boronic acids to extend the biaryl system (common in kinase inhibitor optimization).[2][3]

    • Catalyst:

      
       or 
      
      
      
      .
    • Base:

      
       or 
      
      
      
      .
  • Buchwald-Hartwig: Amination at the C6 position to introduce solubilizing groups (e.g., piperazines, morpholines).[1]

    • Catalyst:

      
       + Xantphos.
      
    • Relevance: This mimics the core structure of Losmapimod , where the C6 position is substituted with an amide or amine.

Safety & Hazards

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive.[2][3] Reacts explosively with water.[2][3] All quenching must be done on ice in a fume hood.[2][3]
    
  • mCPBA: Shock sensitive in pure form.[2][3] Store in a refrigerator. Potentially explosive if concentrated to dryness with organic peroxides.[2][3]

  • Hydrofluoric Acid (Trace): While not a primary reagent, the degradation of the difluorobenzoyl group under extreme conditions could theoretically release fluoride ions. Use standard PPE.[2][3]

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[2][3][7] (Standard reference for Pyridine N-oxide chemistry).

  • Katritzky, A. R., & Lagowski, J. M. (1971).[1] Chemistry of the Heterocyclic N-Oxides. Academic Press.[2][3] (Foundational text on Reissert-Henze mechanism).

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines. (General protocol validation for pyridine halogenation).[1][2]

  • BenchChem. (2025).[2][3] Application Notes for Synthesis of 6-Chloro-4-methylpyridin-3-ol Derivatives. (Specific procedural analogs for 4-methylpyridine chlorination).

  • Fulcrum Therapeutics. (2024).[2][3][8] Losmapimod Clinical Data and Structural Analogs. (Contextual grounding for the drug scaffold).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,4-Difluorobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 3-(2,4-Difluorobenzoyl)-4-methylpyridine. This valuable ketone intermediate presents unique synthetic challenges. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and improve your reaction yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of 3-(2,4-Difluorobenzoyl)-4-methylpyridine.

Q1: What are the primary synthetic routes to 3-(2,4-Difluorobenzoyl)-4-methylpyridine?

There are two principal retrosynthetic approaches to this target molecule:

  • Organometallic Pathway (Recommended): This involves the formation of a nucleophilic organometallic reagent at the C3 position of the 4-methylpyridine ring, which then attacks an electrophilic 2,4-difluorobenzoyl source. Common variants include using a Grignard reagent (from 3-bromo-4-methylpyridine) or an organolithium species, followed by reaction with 2,4-difluorobenzaldehyde and subsequent oxidation. This route offers excellent regiochemical control.

  • Friedel-Crafts Acylation: This classic method involves the direct acylation of the 4-methylpyridine ring with a 2,4-difluorobenzoyl derivative (e.g., 2,4-difluorobenzoyl chloride) using a Lewis acid catalyst like AlCl₃.[1][2] However, this route is often problematic for pyridine substrates.

Q2: Why is my Friedel-Crafts acylation failing or giving a very low yield?

The direct Friedel-Crafts acylation of pyridine and its derivatives is inherently challenging for two main reasons:

  • Pyridine Ring Deactivation: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution.[3]

  • Catalyst Sequestration: The basic lone pair of electrons on the pyridine nitrogen coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃).[3] This forms a complex that further deactivates the ring and consumes the catalyst, often preventing the reaction from proceeding. Overcoming this typically requires harsh conditions and may still result in poor yields and a mixture of isomers.

Q3: I'm attempting the Grignard/Organolithium approach. What are the most critical parameters for success?

Success with an organometallic route hinges on rigorous control of the reaction environment.

  • Anhydrous Conditions: Grignard and organolithium reagents are extremely strong bases and will react instantly with any protic source, especially water.[4] All glassware must be oven-dried, solvents must be anhydrous, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Grignard Reagent Formation: The initiation of Grignard reagent formation can be sluggish. The magnesium turnings must have a fresh, active surface, which can be achieved by crushing them physically or by using activators like a small crystal of iodine.[5]

  • Temperature Control: These reactions are often exothermic. Slow, controlled addition of reagents, particularly during the addition of the organometallic species to the electrophile, is crucial to prevent side reactions.[6]

Q4: Purification of the final product is difficult. What are some effective strategies?

The basicity of the pyridine nitrogen can cause issues during purification, particularly with column chromatography on silica gel, leading to significant tailing of the product peak.[7] Consider these strategies:

  • Modified Chromatography: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent system. This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.

  • Crystallization: If the final product is a solid, crystallization is a highly effective method for achieving high purity.[7] A systematic screen of various solvent systems (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/petroleum ether) is recommended.

  • Acid/Base Workup: An aqueous acid wash (e.g., dilute HCl) during the workup will protonate the pyridine nitrogen, moving the product into the aqueous layer and leaving non-basic organic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your synthesis.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Product Formation Route: Grignard/Organometallic 1. Wet glassware or solvents. 2. Inactive magnesium surface (oxide layer). 3. Poor quality starting halide (e.g., 3-bromo-4-methylpyridine).1. Action: Rigorously dry all glassware in an oven (>120°C) overnight and use freshly distilled anhydrous solvents. Rationale: Grignard reagents are quenched by trace amounts of water.[4] 2. Action: Gently crush magnesium turnings under an inert atmosphere before adding solvent or activate with a crystal of iodine. Rationale: This exposes a fresh metal surface, which is essential for initiating the reaction.[5] 3. Action: Purify the starting halide by distillation or chromatography before use. Rationale: Impurities can inhibit the formation of the organometallic reagent.
Route: Friedel-Crafts Acylation 1. Lewis acid sequestration by pyridine nitrogen. 2. Insufficiently reactive acylating agent or catalyst.1. Action: Use a large excess of the Lewis acid catalyst (>2 equivalents). Rationale: One equivalent of the catalyst will be complexed by the pyridine nitrogen, and additional catalyst is needed to activate the acyl chloride.[2] 2. Action: Consider using a more reactive acylating system, such as a mixed anhydride with trifluoromethanesulfonic acid.[8] Rationale: These systems can sometimes acylate deactivated arenes under milder conditions. However, the organometallic route is generally superior for this specific target.
Significant Byproduct Formation Route: Grignard/Organometallic 1. Wurtz coupling (homocoupling of the Grignard reagent). 2. Reaction temperature too high.1. Action: Add the solution of the starting halide to the magnesium turnings slowly to maintain a low instantaneous concentration of the halide. Rationale: This minimizes the side reaction where the formed Grignard reagent couples with another molecule of the halide. 2. Action: Maintain a low temperature (e.g., 0°C or below) during the addition of the Grignard reagent to the aldehyde. Use an ice bath or cryostat for efficient cooling.[7] Rationale: Lower temperatures increase selectivity and reduce the rate of side reactions and decomposition.
Incomplete Oxidation of Alcohol Intermediate Route: Grignard/Organometallic 1. Oxidizing agent is too weak or has degraded. 2. Insufficient amount of oxidant used.1. Action: Use a reliable and potent oxidizing agent such as manganese dioxide (MnO₂), or consider a Swern or Dess-Martin periodinane (DMP) oxidation. Rationale: The choice of oxidant is critical. MnO₂ is effective for benzylic/allylic type alcohols. Swern and DMP are broadly applicable but require careful handling and stoichiometry. 2. Action: Monitor the reaction progress closely by Thin Layer Chromatography (TLC). If starting material remains, add more oxidizing agent in portions. Rationale: Visual confirmation of the consumption of the starting alcohol ensures the reaction goes to completion.

Section 3: Recommended Synthetic Protocol

The following protocol details a reliable, three-step synthesis via a Grignard pathway, which provides superior regiochemical control compared to the Friedel-Crafts approach.

Experimental Workflow Diagram

G cluster_0 Step A: Grignard Formation cluster_1 Step B: C-C Bond Formation cluster_2 Step C: Oxidation & Purification A1 Activate Mg turnings in oven-dried flask under Ar A2 Add anhydrous THF A1->A2 A3 Slowly add 3-bromo-4-methylpyridine A2->A3 A4 Gently reflux to initiate & complete A3->A4 B1 Cool Grignard solution to 0°C A4->B1 Use immediately B2 Add solution of 2,4-difluorobenzaldehyde in THF dropwise B1->B2 B3 Warm to RT and stir to completion (TLC) B2->B3 B4 Quench with aq. NH4Cl B3->B4 C1 Extract crude alcohol with EtOAc B4->C1 Workup C2 Add MnO2 to dried organic solution C1->C2 C3 Stir vigorously at RT until completion (TLC) C2->C3 C4 Filter through Celite, concentrate C3->C4 C5 Purify by column chromatography (Hexanes/EtOAc + 1% Et3N) C4->C5

Caption: Recommended workflow for the synthesis of 3-(2,4-Difluorobenzoyl)-4-methylpyridine.

Step-by-Step Methodology

Step A: Preparation of 4-methyl-3-pyridylmagnesium bromide

  • Setup: Assemble a three-neck round-bottom flask, equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet, after oven-drying all glassware.

  • Reagents: Charge the flask with magnesium turnings (1.2 equivalents).

  • Initiation: Add a small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. Allow to cool.

  • Reaction: Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Dissolve 3-bromo-4-methylpyridine (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a slight increase in temperature.

  • Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours. The resulting dark grey/brown solution of the Grignard reagent is used directly in the next step.

Step B: Synthesis of (2,4-Difluorophenyl)(4-methylpyridin-3-yl)methanol

  • Setup: In a separate oven-dried flask under an inert atmosphere, dissolve 2,4-difluorobenzaldehyde (0.95 equivalents) in anhydrous THF.

  • Addition: Cool this aldehyde solution to 0°C using an ice bath. Slowly add the freshly prepared Grignard reagent from Step A via cannula or dropping funnel over 30-60 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the aldehyde is consumed.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude alcohol.

Step C: Oxidation to 3-(2,4-Difluorobenzoyl)-4-methylpyridine

  • Setup: Dissolve the crude alcohol from Step B in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Oxidation: Add activated manganese dioxide (MnO₂, 5-10 equivalents by weight) in one portion.

  • Reaction: Stir the resulting black suspension vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction may take several hours to 24 hours to complete.

  • Purification: Once the starting alcohol is fully consumed, filter the reaction mixture through a pad of Celite to remove the MnO₂ solids. Wash the Celite pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using an eluent system such as hexanes/ethyl acetate with 1% triethylamine to afford the pure product.

Section 4: Troubleshooting Workflow

When encountering low yields, a systematic approach is essential. Use the following decision tree to diagnose the issue.

Troubleshooting cluster_reagents cluster_setup cluster_conditions start Low Yield Observed check_reagents 1. Verify Reagent & Solvent Purity (Are they pure and anhydrous?) start->check_reagents reagents_no Impurities present. Purify starting materials. check_reagents->reagents_no No reagents_yes Reagents are pure. check_reagents->reagents_yes Yes check_setup 2. Review Reaction Setup (Is the system truly inert/dry?) setup_no Leaks or moisture suspected. Re-assemble, flame-dry glassware. check_setup->setup_no No setup_yes Setup is robust. check_setup->setup_yes Yes check_conditions 3. Analyze Reaction Conditions grignard_formation Grignard Formation Issue? (No initiation observed) check_conditions->grignard_formation addition_issue Addition/Reaction Issue? (Side products observed) check_conditions->addition_issue oxidation_issue Oxidation Issue? (Alcohol intermediate remains) check_conditions->oxidation_issue reagents_yes->check_setup setup_yes->check_conditions sol_grignard Activate Mg (Iodine/crushing). Ensure bromide purity. grignard_formation->sol_grignard sol_addition Lower temperature during addition. Ensure slow, dropwise addition. addition_issue->sol_addition sol_oxidation Use fresh/more active oxidant (MnO2). Increase equivalents or reaction time. oxidation_issue->sol_oxidation

Caption: A decision-making diagram for troubleshooting low yields in the synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Vekariya, R. H., Horton, M. C., & Aubé, J. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Retrieved from [Link]

  • Chem 322L. (n.d.). Experiment 1: Grignard Reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in pyridine functionalization.
  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation using 3,4-Difluorophenylacetyl Chloride.
  • Al-Zoubi, R. M. (2014). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. Molecules.
  • Regioselective friedel-crafts acylation with. (n.d.). Retrieved from [Link]

  • Effenberger, F., & Epple, G. (n.d.).
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2024). PMC. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of 4-(4-Fluorophenyl)-2,6-diphenylpyridine.
  • Reddit. (2020). Synthesis - General tips for improving yield?. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Grignard Reagents. Retrieved from [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (2023). ChemRxiv. Retrieved from [Link]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (2022). PMC. Retrieved from [Link]

  • GSRS. (n.d.). 3-[2-[4-(2,4-Difluorobenzoyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Chemical Papers. (n.d.). Synthesis and Biological Evaluation of Some New Fused Heterobicyclic Derivatives Containing 1,2,4-Triazolo/1,2,4-Triazinopyridinone Moieties.
  • Benchchem. (n.d.). Common side reactions in the synthesis of 3,6-disubstituted 1,2,4-triazines.
  • Arkat USA. (n.d.). Optimization and continuous flow synthesis of felodipine. Retrieved from [Link]

  • Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Retrieved from [Link]

Sources

Technical Guide: Separation of 3-Benzoylpyridine and 2-Benzoylpyridine Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the separation of 3-benzoylpyridine and 2-benzoylpyridine , two regioisomers often generated simultaneously during Friedel-Crafts acylation or Grignard reactions.

This guide moves beyond basic textbook definitions, focusing on the physicochemical disparities driven by the nitrogen position—specifically basicity, chelation potential, and silica interaction—to provide robust separation protocols.

Executive Summary & Physicochemical Profile[1][2][3][4][5]

The separation of these isomers is challenging due to their nearly identical boiling points and overlapping melting point ranges.[1] However, the position of the nitrogen atom relative to the carbonyl group creates distinct electronic and steric environments that can be exploited.[1]

Comparative Data Table
Property2-Benzoylpyridine (2-BP)3-Benzoylpyridine (3-BP)Separation Implication
Structure N and C=O are ortho (1,[1]2)N and C=O are meta (1,3)2-BP can chelate; 3-BP cannot.[1]
Melting Point 41–43 °C (Solid)36–40 °C (Low melting solid/oil)Crystallization is difficult; risk of "oiling out."[1]
Boiling Point ~317 °C (atm) / 145°C (4 mmHg)~307 °C (atm) / 141°C (4 mmHg)Distillation requires high-efficiency fractionation.[1]
Basicity (pKa) ~2.9 (Lower)~3.3 (Higher)3-BP is slightly more basic (less sterically hindered).[1]
TLC Behavior Higher R_f (Elutes 1st)Lower R_f (Elutes 2nd)2-BP nitrogen is sterically shielded from silanols.[1]
Chelation Bidentate ligand (N, O)Monodentate onlyCritical lever for chemical separation.

Decision Logic & Workflow

Do not default to distillation.[1] The boiling point delta (<10°C) is often insufficient for high purity without significant loss.[1] Use the decision tree below to select the optimal workflow.

SeparationLogic cluster_legend Key Start Start: Isomer Mixture Scale What is your scale? Start->Scale SmallScale < 5 Grams Scale->SmallScale LargeScale > 10 Grams Scale->LargeScale Purity Required Purity? HighPurity > 99% (Pharma/Bio) Purity->HighPurity Strict Specs Crude > 90% (Synthetic Intermediate) Purity->Crude Loose Specs MethodA Method A: Buffered Silica Chromatography (High Resolution) SmallScale->MethodA LargeScale->Purity MethodB Method B: Selective Metal Complexation (High Throughput) HighPurity->MethodB MethodC Method C: Vacuum Distillation (Low Selectivity) Crude->MethodC Rec Recommended Adv Advanced/Chemical

Figure 1: Strategic decision tree for selecting the separation methodology based on scale and purity requirements.

Detailed Protocols

Method A: Buffered Flash Chromatography (The "Anti-Tailing" Protocol)

Best for: Small scale (<5g), high purity.

Standard silica chromatography often fails because the basic pyridine nitrogen interacts strongly with acidic silanols, causing peak tailing and co-elution. You must deactivate the silica.[1]

Reagents:

  • Hexanes (Mobile Phase A)[1]

  • Ethyl Acetate (Mobile Phase B)[1]

  • Triethylamine (TEA) or 1% NH₄OH solution.[1]

Protocol:

  • Column Pre-treatment: Slurry pack the silica gel using Hexanes + 1% Triethylamine .[1] Flush with 2 column volumes (CV) of this buffer. This neutralizes acidic sites.[1]

  • Sample Loading: Dissolve the crude mixture in a minimum amount of DCM/Hexane (1:1). Do not load neat oil.

  • Gradient Elution:

    • 0–5 min: 100% Hexane (removes non-polar impurities).[1]

    • 5–20 min: Ramp to 20% EtOAc in Hexane.

    • Observation: 2-Benzoylpyridine will elute first (Higher R_f ~0.4–0.5 in 20% EtOAc).[1] The nitrogen is sterically shielded by the ortho-benzoyl group, reducing silica drag.[1]

    • 20–35 min: Ramp to 40% EtOAc.

    • Observation: 3-Benzoylpyridine will elute second (Lower R_f ~0.2–0.3).[1] The nitrogen is exposed and interacts more strongly with the stationary phase.[1]

  • Post-Run: Flush column with MeOH to remove any TEA salts before disposal.

Method B: Selective Copper(II) Complexation (The "Chemical Filter")

Best for: Large scale (>10g), removing 2-BP from 3-BP.[1]

This method exploits the chelating ability of 2-benzoylpyridine.[1] The 2-isomer acts as a bidentate ligand (N, O) for Cu(II), forming a stable complex, whereas the 3-isomer cannot chelate effectively due to geometry [1][4].

Protocol:

  • Dissolution: Dissolve the crude mixture (containing both isomers) in Ethanol (10 mL per gram of mixture).

  • Complexation: Add a solution of Copper(II) Chloride (CuCl₂[1][2]·2H₂O) in ethanol.[1][2]

    • Stoichiometry: Add 0.55 equivalents of CuCl₂ relative to the estimated amount of 2-benzoylpyridine .[1]

    • Reaction: Stir at room temperature for 30 minutes. The solution will turn green/blue.[1]

  • Precipitation: The [Cu(2-BP)Cl₂] complex is significantly less soluble in cold ethanol than the free 3-BP.[1] Cool the mixture to 0°C for 1 hour.

  • Filtration: Filter the solid (contains 2-BP complex). The filtrate contains purified 3-benzoylpyridine .[1]

  • Recovery of 2-BP (Optional):

    • Suspend the solid complex in water.[1]

    • Add excess aqueous Ammonia (NH₄OH) or EDTA solution.[1] The copper will transfer to the ammonia/EDTA (forming deep blue [Cu(NH₃)₄]²⁺).[1]

    • Extract the released free 2-benzoylpyridine with Dichloromethane (DCM).[1]

    • Dry (MgSO₄) and evaporate.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" during crystallization. How do I fix this?

Diagnosis: Both isomers have low melting points (36–43°C) [2][3].[1][3] Small impurities depress the melting point further, keeping the mixture liquid at room temperature. Solution:

  • Switch Solvent: Avoid Ethanol for crystallization.[1] Use a non-polar solvent like Pentane or Petroleum Ether at -20°C.[1]

  • Seeding: You must induce nucleation.[1] Scratch the side of the flask with a glass rod or add a seed crystal of the pure isomer if available.[1]

  • Dryness: Ensure the oil is completely free of DCM or EtOAc.[1] Even trace solvent residues prevent solidification.[1] Rotovap at <10 mbar for 1 hour.[1]

Q2: On TLC, the spots are streaking and overlapping.

Diagnosis: This is "pyridine tailing."[1] The basic nitrogen is protonating on the acidic silica surface.[1] Solution:

  • Add Base: Add 1% Triethylamine (TEA) to your developing solvent.[1]

  • Switch Matrix: Use Alumina (Neutral) plates/columns instead of Silica. Alumina is less acidic and provides sharper peaks for pyridines.[1]

Q3: Can I use acid-base extraction to separate them?

Analysis: While 3-BP is slightly more basic than 2-BP (due to the electron-withdrawing benzoyl group being closer in 2-BP), the pKa difference (<0.5 units) is too small for efficient separation using standard HCl washes.[1] You will likely get a mixture in both phases.[1] Method B (Copper Complexation) is the superior "chemical" separation method.[1]

References

  • Synthesis and Separation of Benzoylpyridines: Villani, F. J., & King, M. S. (1957). 3-Benzoylpyridine.[4][1][5][6][7][8][9][10][11] Organic Syntheses, 37, 6. Source: (Validates the synthesis context and boiling point data).[1]

  • Physical Properties of 2-Benzoylpyridine: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7038, 2-Benzoylpyridine. Source: (Source for MP 41-43°C and chelation capability).[1]

  • Physical Properties of 3-Benzoylpyridine: Thermo Scientific Chemicals. 3-Benzoylpyridine Product Specifications. Source: (Source for MP 36-40°C and handling of low-melting solids).[1]

  • Metal Coordination of 2-Acylpyridines: Richardson, C., et al. (2012).[1] 2-Benzoylpyridine thiosemicarbazone as a novel reagent...[1][12] Dalton Transactions. Source: (Validates the bidentate chelation mechanism used in Method B).[1]

Sources

Technical Support Center: Troubleshooting 4-Methylpyridine Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to address the notoriously challenging reactivity of 4-methylpyridine (4-picoline). Due to the electron-withdrawing nature of the pyridine nitrogen and the specific pKa of the C4-methyl protons, scientists frequently encounter poor yields, regioselectivity issues, and over-acylation.

This guide bypasses generic advice to focus on the mechanistic causality behind reaction failures, dividing the troubleshooting process into two distinct pathways: Lateral Acylation (functionalization of the methyl group) and Ring Acylation (Minisci-type functionalization at the C2/C6 positions).

Diagnostic Decision Matrix

Before adjusting your stoichiometry, use the following logical workflow to identify the root cause of your specific acylation failure.

TroubleshootingWorkflow Start Low Reactivity in 4-Methylpyridine Acylation Target Identify Target Position Start->Target Lateral Lateral (Methyl) Acylation Target->Lateral Methyl C-H Ring Ring (C2/C6) Acylation Target->Ring Pyridine C-H BaseCheck Check Base Strength (pKa > 35 required) Lateral->BaseCheck RadicalCheck Minisci Radical Generation Check Oxidant/Catalyst Ring->RadicalCheck TempCheck Reaction Temp > -50°C? BaseCheck->TempCheck Base is sufficient LDA Use LDA/LiHMDS at -78°C Ensure strict anhydrous conditions BaseCheck->LDA Base too weak TempCheck->LDA Yes (Enolate degradation) Protonation Is Pyridine Protonated? (Needs TFA/H2SO4) RadicalCheck->Protonation MinisciOpt Add TFA (1.5 eq) + Ag(I) Optimize radical flux Protonation->MinisciOpt No (Poor electrophilicity)

Troubleshooting workflow for lateral and ring acylation of 4-methylpyridine.

Module A: Lateral (Methyl) Acylation

Lateral acylation requires the deprotonation of the C4-methyl group to form a highly nucleophilic picolyl aza-enolate. The primary failure modes here are incomplete deprotonation, nucleophilic attack on the pyridine ring by the base, and uncontrollable diacylation.

Causality & FAQs

Q1: I am using n-BuLi to deprotonate 4-methylpyridine, but I am isolating a complex mixture of tarry byproducts instead of the desired laterally acylated product. Why? A1: While n-Butyllithium is a strong base, it is also a powerful nucleophile. When applied to 4-methylpyridine at temperatures above -40°C, n-BuLi undergoes direct nucleophilic addition to the electron-deficient C2 position of the pyridine ring (Chichibabin-type alkylation). To prevent this,1[1].

Q2: My reaction with acetyl chloride yields significant amounts of diacylated product. How can I arrest the reaction at monoacylation? A2: The picolyl anion generated after the first acylation is highly stabilized and can rapidly react with a second equivalent of the highly electrophilic acid chloride. To synthesize mono-acylated nitrogen-containing ketones, you must replace the acid chloride with a Weinreb amide (N-methoxy-N-methylamide) or an aliphatic ester. These reagents form a stable tetrahedral intermediate that only collapses to the ketone upon aqueous acidic workup, effectively preventing over-acylation.

Quantitative Data: Lateral Acylation Optimization

Data synthesized from standard optimization parameters for picolyl anion acylation.

Base (Equiv)SolventTemp (°C)Acylating AgentYield (%)Primary Failure Mode / Causality
NaOMe (1.5)MeOH65EtOAc<5Base too weak; pKa of 4-picoline (~29) exceeds methanol (~15.5).
n-BuLi (1.1)THF0AcCl15Nucleophilic attack on pyridine ring; diacylation due to highly reactive electrophile.
LDA (1.1)THF-78EtOAc65Claisen-type condensation competes; moderate yield.
LDA (1.1)THF-78Weinreb Amide85Optimal ; tetrahedral intermediate prevents over-acylation.
Self-Validating Protocol: Lateral Monoacylation
  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.2 M relative to substrate) and diisopropylamine (1.1 eq).

  • Base Generation: Cool the flask to -78°C. Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes to quantitatively form LDA.

  • Enolization: Dropwise add 4-methylpyridine (1.0 eq) dissolved in a minimum volume of THF.

    • Validation Checkpoint 1: The solution must immediately transition to a deep red/orange color. This visual cue validates the successful formation of the picolyl aza-enolate. If the solution remains pale, deprotonation has failed (check for moisture or degraded n-BuLi titer).

  • Acylation: Stir for 1 hour at -78°C. Add the Weinreb amide (1.05 eq) dropwise. Maintain at -78°C for 2 hours.

  • Workup: Quench the reaction at -78°C with saturated aqueous NH4Cl.

    • Validation Checkpoint 2: The deep red color should immediately discharge to a pale yellow, confirming the collapse of the tetrahedral intermediate into the desired ketone.

  • Isolation: Extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography.

Module B: Minisci-Type Ring Acylation (C2/C6)

Direct acylation of the pyridine ring cannot be achieved via Friedel-Crafts chemistry due to the electron-deficient nature of the heterocycle. Instead, radical-based Minisci reactions are employed. Failures here typically stem from poor radical trapping or uncontrolled regioselectivity.

Causality & FAQs

Q3: I am attempting a direct Minisci acylation of 4-methylpyridine using an aldehyde, ammonium persulfate, and catalytic silver nitrate, but my conversion is <10%. What is the limiting factor? A3: The Minisci reaction relies on the attack of a nucleophilic acyl radical on an electron-deficient aromatic system. While 4-methylpyridine is somewhat electron-deficient, the unprotonated free base is not electrophilic enough to rapidly trap the acyl radical, leading to radical dimerization. You must add a Brønsted acid to protonate the pyridine nitrogen. 2[2]. This generates the pyridinium ion, which drastically lowers the LUMO of the ring and accelerates the addition.

Q4: Even with acid additives, my Minisci acylation yields a mixture of C2 and C3 acylated products. How do I improve regioselectivity? A4: Minisci acylations are highly sensitive to the 3[3]. For 4-methylpyridine, the C2 and C6 positions are the most electron-deficient when protonated. To maximize C2 regioselectivity, use 1.5 equivalents of Trifluoroacetic Acid (TFA) to ensure complete protonation, maintain the reaction temperature around 40-50°C, and avoid excess heating which can lead to off-target radical attacks.

Quantitative Data: Minisci Ring Acylation Optimization

Data synthesized from radical-based regioselective C-H functionalization studies.

Radical PrecursorOxidant / CatalystAcid AdditiveRegioselectivity (C2:C3)Yield (%)Mechanistic Causality
Pyruvic acid(NH4)2S2O8 / AgNO3None1:112Unprotonated pyridine lacks electrophilicity to trap the nucleophilic acyl radical.
Pyruvic acid(NH4)2S2O8 / AgNO3H2SO4 (1.0 eq)10:155Protonation lowers LUMO, accelerating C2 addition.
Pyruvic acid(NH4)2S2O8 / AgNO3TFA (1.5 eq)>20:178Optimal ; TFA provides superior solubility and guarantees complete protonation.
Self-Validating Protocol: Minisci Ring Acylation
  • Preparation: In a round-bottom flask, dissolve 4-methylpyridine (1.0 eq) in a 1:1 mixture of CH2Cl2 and H2O (0.1 M).

  • Activation: Slowly add Trifluoroacetic acid (TFA, 1.5 eq).

    • Validation Checkpoint 1: The addition of TFA should result in a mild exotherm, physically confirming the exothermic formation of the highly electrophilic pyridinium salt.

  • Reagent Loading: Add the acyl radical precursor (e.g., an α-keto acid, 2.0 eq) and AgNO3 (0.2 eq). Heat the biphasic mixture to 40°C.

  • Radical Generation: Slowly add an aqueous solution of (NH4)2S2O8 (2.5 eq) dropwise over 1 hour.

    • Validation Checkpoint 2: During the slow addition of the persulfate, the reaction mixture should exhibit a transient brownish/grey color change. This is critical, as it indicates the active Ag(I)/Ag(II) redox cycle and continuous radical generation.4[4].

  • Workup: Stir for an additional 2 hours. Cool to room temperature, carefully neutralize with saturated NaHCO3 until CO2 evolution ceases, extract with CH2Cl2, and purify via chromatography.

References

  • The Synthesis of Nitrogen-containing Ketones. VIII.
  • RECENT DEVELOPMENTS OF FREE-RADICAL SUBSTITUTIONS OF HETEROAROM
  • Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - acs.org -
  • Total Synthesis of (–)-Maximiscin - nih.gov -
  • US4681944A - Process for preparing certain 1-lower alkanoyl or benzoyl-4-(lower alkanoyl or benzoyl-methylidene)-1,4-dihydropyridines or acid addition salts thereof - google.com -

Sources

Removing unreacted 2,4-difluorobenzene from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Technical Dashboard: 2,4-Difluorobenzene (2,4-DFB)[1]

Before initiating any purification protocol, understanding the physicochemical profile of the impurity is critical for selecting the correct separation vector.

PropertyValueImplication for Separation
Boiling Point 88–89 °C (760 mmHg)Moderately volatile. Can be removed by distillation if

BP > 20°C.
Melting Point -9 °CLiquid at room temperature; crystallization is not a removal method for the impurity itself.
Density 1.15 g/mLDenser than water. Forms the lower layer in aqueous washes if not emulsified.
Solubility Insoluble in

; Soluble in DCM, EtOAc, MeOH
Aqueous washes alone will not remove it. Requires organic/organic separation or evaporation.
Vapor Pressure High (~70 mmHg at 25°C)Amenable to rotary evaporation, but "bumping" is a risk.

Troubleshooting Guide (Q&A)

Issue 1: "I am using a Rotavap, but traces of 2,4-DFB persist in my oil product."

Diagnosis: 2,4-DFB has a boiling point (88°C) that is high enough to resist removal under weak vacuum, especially if the product viscosity traps the impurity (Raoult’s Law deviation). Solution: Azeotropic Distillation. You do not need higher heat; you need a carrier solvent to disrupt the vapor pressure equilibrium.

  • Protocol: Add Methanol or Heptane (ratio 3:1 solvent:residue) to your crude mixture.

  • Mechanism: These solvents form low-boiling azeotropes with fluorinated aromatics, effectively "carrying" the 2,4-DFB into the vapor phase at lower temperatures.

  • Action: Rotavap at 40°C / 20 mbar. Repeat 2x.

Issue 2: "My product has a boiling point close to 2,4-DFB (e.g., ~110-120°C). Simple distillation failed."

Diagnosis: Poor separation efficiency (low theoretical plates). A


BP of <30°C requires fractional distillation, not simple distillation.
Solution: Vigreux Column Fractionation. 
  • Protocol: Install a 20-30 cm Vigreux column (or a packed column for higher efficiency) between the flask and the still head.

  • Control: Use a vacuum regulator. Reduce pressure to ~10-20 mmHg. This expands the relative volatility (

    
    ) between the components.
    
  • Cut Point: Collect the first fraction (rich in 2,4-DFB) until the head temperature stabilizes at the product's boiling point.

Issue 3: "I am running a Friedel-Crafts reaction. Can I wash 2,4-DFB out?"

Diagnosis: 2,4-DFB is non-polar and lipophilic.[1] It will partition into the organic layer during extraction, making standard brine/water washes ineffective. Solution: Partitioning Coefficient Manipulation (Reverse Phase).

  • If your product is ionizable (e.g., contains an amine or acid), adjust the pH to force the product into the aqueous phase (salt formation).

  • Step 1: Acidify/Basify to ionize product.

  • Step 2: Wash the aqueous phase with Hexanes (2,4-DFB is highly soluble in hexanes). The impurity moves to the organic layer; product stays in water.

  • Step 3: Neutralize aqueous layer and extract product back into organic solvent.

Decision Logic for Purification

The following decision tree guides you to the most efficient removal method based on your product's physical state and volatility.

PurificationLogic Start Start: Crude Mixture (Contains 2,4-DFB) ProductState Is the Product a Solid? Start->ProductState IsVolatile Is Product Volatile? (BP < 150°C) ProductState->IsVolatile No (Oil/Liquid) Trituration Method A: Trituration with Cold Hexanes ProductState->Trituration Yes (Solid) BP_Diff Is u0394BP > 30°C? IsVolatile->BP_Diff Yes RotavapAzeo Method C: Rotavap with Methanol Azeotrope IsVolatile->RotavapAzeo No (High BP Product) Fractional Method D: Fractional Vacuum Distillation BP_Diff->Fractional Yes Column Method E: Flash Chromatography (100% Hexane Flush first) BP_Diff->Column No (Close BP) VacOven Method B: Vacuum Oven (50°C, <5 mbar) Trituration->VacOven Residual Removal

Caption: Logical workflow for selecting the optimal 2,4-DFB removal strategy based on product properties.

Experimental Protocols

Protocol A: Azeotropic Removal (Rotary Evaporation)

Best for: Non-volatile oils where 2,4-DFB is trapped in the matrix.

  • Concentrate: Remove the bulk reaction solvent (e.g., DCM, THF) via standard rotary evaporation.

  • Re-dissolve: Add Methanol (MeOH) or Heptane to the crude oil. Use a volume roughly 3x the volume of the oil.

    • Why? 2,4-DFB forms a minimum-boiling azeotrope with alcohols, depressing the effective boiling point.

  • Evaporate: Set bath to 45°C and vacuum to <50 mbar.

  • Repeat: Perform this "strip" process 2–3 times.

  • Verify: Check removal via H-NMR. The 2,4-DFB multiplet at

    
     6.8–7.0 ppm should be absent.
    
Protocol B: Flash Chromatography (Silica Gel)

Best for: Close-boiling mixtures or when high purity (>99%) is required.

  • Column Prep: Pack a silica column.[2]

  • Eluent Strategy: 2,4-DFB is extremely non-polar (Rf ~0.8 in 10% EtOAc/Hex).

  • The "Flush" Step: Before starting your gradient, run 2 column volumes (CV) of 100% Hexanes (or Pentane) .

    • Result: 2,4-DFB will elute almost immediately in the void volume/first fractions.

  • Gradient: Switch to your required polarity (e.g., Hexane/EtOAc) to elute your product.

  • Monitoring: Use UV at 254 nm . 2,4-DFB absorbs strongly.

Frequently Asked Questions (FAQs)

Q: Can I use high vacuum (oil pump) to remove it? A: Yes, but be careful. 2,4-DFB is volatile enough that it will contaminate your pump oil rapidly. Always use a liquid nitrogen cold trap to protect your pump. If you skip the trap, the impurity will dissolve in the pump oil, degrading the ultimate vacuum pressure over time.

Q: Is 2,4-DFB toxic? A: Yes. It is an irritant and flammable. It has a flash point of 9°C. All removal steps involving heating (distillation/rotavap) must be done in a fume hood to prevent vapor accumulation.

Q: Why not just wash with acidic water? A: 2,4-DFB is not basic. It has no protonatable nitrogen. Acid washes (HCl) are useless for removing it unless they are used to solubilize your product (see "Partitioning Coefficient Manipulation" above).

References

  • PubChem. (n.d.). 2,4-Difluorobenzene Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Reich, H. J. (2023). Bordwell pKa Table and Solvent Properties. University of Wisconsin-Madison. (Reference for solvent miscibility and extraction logic).

Sources

Optimizing temperature for lithiation of 3-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with 3-bromo-4-methylpyridine (CAS 3430-22-6) . It addresses the critical temperature-dependent competition between Lithium-Halogen Exchange and Lateral Lithiation , providing actionable protocols and troubleshooting steps.

Topic: Optimizing Temperature & Reagents for Regioselective Functionalization Document ID: TS-LITH-PYR-3B4M Last Updated: March 2026

Executive Summary & Mechanistic Overview

3-bromo-4-methylpyridine presents a unique challenge in organometallic chemistry due to its divergent reactivity . The outcome of lithiation is strictly controlled by temperature and base selection .

  • Pathway A (Kinetic Control, -78°C): Lithium-Halogen Exchange at C3.

    • Reagent:

      
      -BuLi.[1][2][3]
      
    • Mechanism:[4][5][6][7] Rapid exchange of the C3-Bromine for Lithium.

    • Target: Functionalization of the pyridine ring at position 3.[1][8]

  • Pathway B (Thermodynamic/Base Control, -78°C): Lateral Deprotonation at C4-Methyl.

    • Reagent: LDA (Lithium Diisopropylamide).

    • Mechanism:[4][5][6][7] Acid-base reaction removing a proton from the C4-methyl group.

    • Target: Chain extension or functionalization of the methyl group.

Critical Warning: Deviation from cryogenic conditions (


) during Pathway A often triggers a "Halogen Dance" or nucleophilic attack on the ring, leading to complex mixtures.

Decision Tree & Workflow

The following diagram illustrates the critical decision points to ensure regioselectivity.

LithiationPathways Start Starting Material: 3-Bromo-4-Methylpyridine Goal Define Synthetic Goal Start->Goal PathA Target: C3 Functionalization (Replace Br) Goal->PathA Ring Modification PathB Target: Lateral Functionalization (Extend Methyl) Goal->PathB Side-chain Modification CondA Condition A: n-BuLi (1.05 eq) THF, -78°C PathA->CondA CondB Condition B: LDA (1.1 eq) THF, -78°C PathB->CondB InterA Intermediate: 3-Lithio-4-methylpyridine CondA->InterA Li-Br Exchange InterB Intermediate: 3-Bromo-4-(lithiomethyl)pyridine CondB->InterB Deprotonation Risk RISK: Temp > -60°C Halogen Dance / Scrambling InterA->Risk Warming ProdA Product A: 3-Substituted-4-methylpyridine InterA->ProdA + Electrophile ProdB Product B: 3-Bromo-4-(substituted-methyl)pyridine InterB->ProdB + Electrophile

Figure 1: Divergent lithiation pathways for 3-bromo-4-methylpyridine controlled by reagent and temperature.

Standard Operating Protocols (SOPs)

Protocol A: C3-Lithiation (Lithium-Halogen Exchange)

Objective: Replace Bromine with an electrophile (E+).

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen.

  • Solvent: Add anhydrous THF (concentration ~0.1 M relative to substrate).

  • Substrate: Add 3-bromo-4-methylpyridine (1.0 equiv).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

  • Lithiation: Add

    
    -BuLi  (1.05 equiv, 1.6M or 2.5M in hexanes) dropwise over 10-15 minutes.
    
    • Note: The solution often turns yellow/orange.

    • Timing: Stir for exactly 30-45 minutes at -78°C. Do not extend beyond 1 hour.

  • Quench: Add the Electrophile (1.2 equiv) dissolved in THF dropwise.

  • Warming: Stir at -78°C for 30 mins, then slowly warm to room temperature over 2 hours.

  • Workup: Quench with sat. aq. NH

    
    Cl.
    
Protocol B: Lateral Lithiation (Methyl Deprotonation)

Objective: Functionalize the methyl group while retaining the Bromine.

  • Base Generation: In a separate flask, generate LDA by adding

    
    -BuLi (1.1 equiv) to diisopropylamine (1.2 equiv) in THF at -78°C. Warm to 0°C for 15 mins, then cool back to -78°C .
    
  • Addition: Add a solution of 3-bromo-4-methylpyridine (1.0 equiv) in THF dropwise to the LDA solution at -78°C.

    • Why reverse addition? Adding substrate to base ensures the base is always in excess, preventing side reactions.

  • Reaction: Stir at -78°C for 1 hour . The solution may turn deep red/brown (characteristic of benzylic/picolyl anions).

  • Quench: Add Electrophile (1.2–1.5 equiv).

  • Workup: Standard NH

    
    Cl quench.
    

Troubleshooting & FAQs

Q1: I attempted Protocol A ( -BuLi), but I recovered a mixture of regioisomers and de-brominated starting material. What happened?

Diagnosis: This is a classic symptom of Halogen Dance or Proton Transfer caused by insufficient cooling. Explanation: The 3-lithiated species is kinetically formed. If the temperature rises above -60°C before the electrophile is added, the lithium moiety can deprotonate the C2 or C6 position of unreacted starting material or isomerize to a more thermodynamically stable position (often ortho to the ring nitrogen). Solution:

  • Ensure the internal temperature (use a probe) never exceeds -70°C during

    
    -BuLi addition.
    
  • Use a faster addition rate for the electrophile if the intermediate is unstable.

Q2: Can I use -BuLi instead of -BuLi for the exchange?

Answer: Yes, but it requires modification. Details:


-BuLi is more reactive and requires 2.0 equivalents  (1 eq for exchange, 1 eq to destroy the resulting 

-BuBr). Pros/Cons: It is faster and cleaner at -78°C, but the byproduct isobutylene/isobutane is inert. For 3-bromo-4-methylpyridine,

-BuLi is usually sufficient and more atom-economical.
Q3: I want to perform lateral lithiation (Protocol B), but I'm seeing loss of bromine.

Diagnosis: Competitive Lithium-Halogen exchange. Explanation: While LDA is bulky and non-nucleophilic, trace amounts of free alkyl-lithium or high temperatures can facilitate Br-Li exchange. Solution:

  • Ensure your LDA is fully formed (titrate your

    
    -BuLi or warm the LDA generation step to 0°C briefly before cooling back down).
    
  • Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. LiTMP is even bulkier and weaker as a nucleophile, further suppressing attack at the bromine position [1].

Q4: Why is the color change so dramatic?

Answer:

  • 3-Lithio-species (Ring Li): Usually yellow to orange.

  • Lateral-Lithio-species (Benzylic Li): Often deep red or brown due to charge delocalization into the ring (creating a quinoid-like resonance structure).

  • Tip: If your Protocol A turns deep red immediately, you might have accidental deprotonation (check reagent quality).

Comparative Data Table

ParameterProtocol A (Ring Functionalization)Protocol B (Lateral Functionalization)
Primary Reagent

-BuLi (1.05 eq)
LDA or LiTMP (1.1-1.2 eq)
Active Species 3-Lithio-4-methylpyridine3-Bromo-4-(lithiomethyl)pyridine
Temperature Strict -78°C-78°C (can tolerate -40°C post-formation)
Key Risk Halogen Dance (if warmed)Br-Li Exchange (if base is nucleophilic)
Solvent THF (Ether is acceptable)THF (preferred for solubility)
Quench Time Fast (< 1 hour)Moderate (1-2 hours)

References

  • Gschwend, H. W., & Rodriguez, H. R. (1979).[4][5][9] Heteroatom-Facilitated Lithiations. Organic Reactions. [Link]

  • Schlosser, M. (2005). The "Halogen Dance" on Heterocycles: A Review. Heterocycles. [Link][10][11]

  • Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of Substituted Pyridines. Journal of Organic Chemistry. [Link]

  • Parham, W. E., & Piccadaci, R. M. (1974). Selective Halogen-Lithium Exchange in Bromopyridines. Journal of Organic Chemistry. [Link]

Sources

Solving solubility issues of fluorinated pyridines in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & NMR Characterization of Fluorinated Pyridines Status: Operational | Tier: Level 3 (Advanced Spectroscopy)

Diagnostic Triage: The "Why" Behind the Insoluble

Before attempting to force a sample into solution, understand the thermodynamic barrier.

Fluorinated pyridines present a unique solubility paradox. While the pyridine ring is inherently polar, the introduction of fluorine atoms ($ \chi = 3.98 $) creates competing dipoles and significantly alters the crystal lattice energy.

The Core Conflict: Lattice Energy vs. Solvation Energy
  • Pi-Stacking Amplification: Fluorine atoms on the pyridine ring deplete electron density from the

    
    -system (quadrupole moment inversion). This makes the ring highly attractive to electron-rich species but also increases intermolecular 
    
    
    
    stacking interactions in the solid state [1].
  • Lipophilicity Mismatch: A single fluorine can increase lipophilicity (

    
    ), making the compound resistant to highly polar solvents like D₂O, yet the polarized C-F bonds often make it insoluble in non-polar alkanes [2].
    
  • Aggregation Artifacts: Even if "dissolved," fluorinated pyridines often form supramolecular aggregates in solution. In NMR, this manifests as broadened linewidths or missing signals due to effective

    
     relaxation shortening [3].
    

Solvent Selection Matrix

Do not default to CDCl₃. Use this decision matrix to select the thermodynamically appropriate solvent.

Interactive Decision Tree

Caption: Logical flow for selecting the optimal NMR solvent based on solute properties.

SolventSelection Start Start: Fluorinated Pyridine Sample SolubilityCheck Soluble in CDCl3? Start->SolubilityCheck ArtifactCheck Sharp Peaks / No Broadening? SolubilityCheck->ArtifactCheck Yes NatureCheck Is the sample a Salt (HCl/TFA salt)? SolubilityCheck->NatureCheck No (Insoluble) Proceed Proceed with Acquisition ArtifactCheck->Proceed Yes ElectronicCheck High F-Content (Electron Deficient Ring)? ArtifactCheck->ElectronicCheck No (Broad/Aggregated) NatureCheck->ElectronicCheck No (Neutral) PolarRoute Use Polar Aprotic (DMSO-d6, DMF-d7) NatureCheck->PolarRoute Yes (Ionic) PiRoute Use Electron-Rich Aromatic (Benzene-d6, Toluene-d8) ElectronicCheck->PiRoute Yes (e- Poor) HBondRoute Break H-Bonds (Acetone-d6, TFE-d3) ElectronicCheck->HBondRoute No (H-Bond Donor)

Solvent Properties & Application Table

Data compiled from Cambridge Isotope Laboratories and ACS Standards [4, 5].

SolventDielectric (

)
ProticityBest For...Critical Warning
Chloroform-d (CDCl₃) 4.8AproticInitial screening; simple mono-F pyridines.Acidic impurities in CDCl₃ can protonate pyridine N, shifting peaks.
Benzene-d₆ (C₆D₆) 2.3AproticPoly-fluorinated pyridines. Forms charge-transfer complexes with e- deficient rings.Signal overlaps with aromatic protons (7.16 ppm).
Acetone-d₆ 20.7AproticCompounds with H-bond acceptors; intermediate polarity.[1]Reacts with primary amines/active methylenes.
DMSO-d₆ 46.7AproticSalts, highly polar species, breaking aggregates.Hygroscopic (water peak at 3.33 ppm); viscous (broadens lines).
Methanol-d₄ (CD₃OD) 32.7ProticExchangeable protons; polar solubility.Exchanges NH/OH protons (signals disappear).

Troubleshooting Guides (Q&A)

Issue A: "My sample is technically soluble, but the NMR peaks are impossibly broad."

Diagnosis: Supramolecular Aggregation. Fluorinated aromatics often stack in solution (like plates). This increases the effective molecular weight, slowing tumbling rates (


) and accelerating spin-spin relaxation (

).

Protocol: The Disaggregation Workflow

  • Dilution Test: Reduce concentration from 20 mg/mL to 2 mg/mL. If peaks sharpen, aggregation is confirmed.

  • Temperature Elevation:

    • Standard: Heat probe to 313 K (40°C).

    • Advanced: In DMSO-d6 or Toluene-d8, heat to 353 K (80°C).

    • Warning: Ensure the NMR tube is rated for pressure and the cap is secure. Do not heat low-boiling solvents (CDCl₃/Acetone) in standard tubes [5].

  • Solvent Swapping: Switch to Benzene-d6 . The electron-rich benzene molecules intercalate between the electron-deficient fluoropyridine rings, physically breaking the stack [6].

Issue B: "My 19F chemical shifts moved >2 ppm compared to literature."

Diagnosis: Solvent-Induced Dipole Effects.[2] Fluorine chemical shifts are hypersensitive to the dielectric constant of the solvent. This is known as the Solvent Isotope Shift (SIS) and dielectric shielding effect [7].

Corrective Action:

  • Standardization: You cannot compare a

    
     value in CDCl₃ to one in DMSO-d6. The shift difference can be 2–5 ppm.[3]
    
  • Internal Referencing: Always use an internal standard like

    
    -trifluorotoluene (
    
    
    
    ppm) if precise comparison is required.
  • Lock Consistency: If replicating a synthesis, use the exact same solvent system.

Issue C: "I see extra peaks. Is my compound impure?"

Diagnosis: Rotamers or Slow Exchange. Fluorine atoms impose high rotational barriers. If you have an amide or bulky substituent ortho to the pyridine nitrogen, you may be seeing rotamers.

Verification Experiment:

  • Run a 1H NMR at 298 K.[4]

  • Run a second spectrum at 323 K.

  • Result: If the "impurity" peaks coalesce with the main peaks, it is a rotamer (conformational isomer), not a chemical impurity.

Advanced Protocol: The "Stepwise Solvation" Method

Use this protocol for stubborn poly-fluorinated heterocycles.

Objective: Maximize solubility while minimizing line broadening.

  • Dry Weighing: Weigh 5–10 mg of sample into a clean vial (not the NMR tube directly).

  • Primary Solvation (The "Spike"):

    • Add 50

      
      L of DMSO-d6 .
      
    • Sonicate for 60 seconds. DMSO has high solvating power but high viscosity.

  • Secondary Dilution:

    • Add 550

      
      L of CDCl₃  (or CD₂Cl₂).
      
    • Result: You create a low-viscosity solution with high solvating power.

    • Note: The DMSO peak will appear at 2.50 ppm and water at ~3.3 ppm, but the viscosity will be low enough for sharp lines.

  • Filtration:

    • Filter the solution through a cotton plug into the NMR tube to remove micro-particulates which cause magnetic susceptibility distortion (broadening).

Workflow Diagram: Solubility Optimization Loop

Caption: Iterative process for optimizing sample conditions for high-resolution NMR.

OptimizationLoop Sample Sample Preparation SolventAdd Add Primary Solvent Sample->SolventAdd Check Visual Check: Clear Solution? SolventAdd->Check Sonicate Sonicate / Heat (40°C) Check->Sonicate No (Cloudy) CoSolvent Add Co-Solvent (e.g., DMSO spike) Check->CoSolvent Still Cloudy Filter Filter & Acquire Check->Filter Yes Sonicate->Check CoSolvent->Check

References

  • Dolgushin, F. M., et al. (2021). Stacking interactions in fluorinated pyridines: Crystal structure analysis. Structural Chemistry.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Cambridge Isotope Laboratories. (2025).[5] NMR Solvent Data Chart.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • Reichert, D. (2005). Solvent Effects in Fluorine NMR. Annual Reports on NMR Spectroscopy.
  • Rosenau, C. P., et al. (2018). Fluorine NMR Spectroscopy for the Analysis of Complex Mixtures. Angewandte Chemie.

Sources

Controlling moisture sensitivity in pyridine Grignard reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-GRIG-001 Subject: Controlling Moisture Sensitivity & Side Reactions in Pyridylmagnesium Halide Synthesis Assigned Specialist: Senior Application Scientist, Organometallics Division

Diagnostic Triage: Method Selection

Before troubleshooting moisture issues, we must validate your synthesis strategy. Pyridine rings are electron-deficient, making direct oxidative insertion (Mg metal + R-X) notoriously difficult due to Wurtz-type homocoupling and nucleophilic polymerization of the pyridine ring.

For 90% of research applications, Halogen-Magnesium Exchange is the required protocol. Direct insertion is reserved for specific industrial scale-ups where cost prohibits the use of exchange reagents.

Decision Matrix (Workflow Visualization)

G Start START: Select Substrate Subst Is the Halogen (X) Br or I? Start->Subst Func Sensitive Functional Groups? (Esters, Nitriles, Nitro) Subst->Func Yes Direct Direct Insertion (Mg Metal) *High Risk of Failure* Subst->Direct No (Cl) Func->Direct No (Robust Substrate) Turbo Knochel Exchange (i-PrMgCl·LiCl) Func->Turbo Yes (High Selectivity) Moisture CRITICAL: Moisture < 50 ppm Direct->Moisture Temp Temp Control: -40°C to 0°C Turbo->Temp Temp->Moisture

Figure 1: Strategic decision tree for selecting the correct pyridyl Grignard synthesis pathway. Note that Knochel Exchange is the standard for functionalized pyridines.

Core Protocol: The "Turbo" Grignard Exchange

Standard: Knochel Exchange using isopropylmagnesium chloride lithium chloride complex (


-PrMgCl[1][2][3]·LiCl).[1][2][3][4][5][6][7][8]

This method avoids the "sludge" associated with direct insertion. The LiCl additive breaks up polymeric magnesium aggregates, increasing solubility and exchange rates, allowing the reaction to proceed at lower temperatures where side reactions are kinetically suppressed [1].

Step-by-Step Workflow
  • Drying: Flame-dry a Schlenk flask under high-vacuum (0.1 mmHg) for 5 minutes. Backfill with Argon (preferred over

    
     as Lithium can react with 
    
    
    
    to form nitrides, though less critical for Mg, Argon is heavier and provides a better blanket).
  • Solvent Prep: Charge with anhydrous THF.

    • Specification: Water content must be < 50 ppm (See Module 3).

  • Substrate Loading: Add the iodopyridine or bromopyridine.

  • Exchange: Cool to -15°C to -40°C (substrate dependent). Dropwise add

    
    -PrMgCl·LiCl (Turbo Grignard).[1][2][5]
    
  • Reaction: Stir for 15–60 mins.

    • Validation: Aliquot and quench with

      
       or 
      
      
      
      to check conversion via GC/NMR.
Why This Fails (The Moisture Link)

The "Turbo" reagent is hygroscopic. If your exchange reagent has absorbed moisture during storage, it hydrolyzes to


-PrH and HOMgCl·LiCl. You are adding "dead" reagent. 
  • Symptom: No reaction occurs; starting material is recovered.

  • Fix: You must titrate the Grignard reagent before use.

Moisture Defense & Validation Systems

Moisture control is not just about "keeping it dry"; it is about quantifying dryness. You cannot manage what you do not measure.

A. Solvent Specifications

THF is the only recommended solvent for Turbo Grignards due to the coordination required for the LiCl complex.

ParameterLimitDetection MethodRemediation
Water Content < 50 ppmKarl Fischer (Coulometric)3Å Molecular Sieves (20% m/v) for 48h [2]
Peroxides < 5 ppmQuantofix StripsAlumina filtration
Stabilizer BHT-FreeGC-MSPurchase inhibitor-free HPLC grade
B. The "Kill Step": Titration of the Grignard Reagent

Never assume the concentration on the bottle is accurate. Moisture intrusion through the septum degrades the titer over time. Use one of these two methods to validate your reagent before adding it to your valuable pyridine substrate.

Method 1: Iodine/LiCl Titration (The Knochel Method) [3]

Best for: Routine checks of


-PrMgCl·LiCl.
  • Weigh 254 mg (1.0 mmol) of Iodine (

    
    )  into a flame-dried vial.
    
  • Dissolve in 2-3 mL of 0.5 M LiCl in anhydrous THF. (The LiCl is crucial to solubilize the

    
     formed).[7]
    
  • Cool to 0°C.

  • Add the Grignard reagent dropwise via syringe.[7][9]

  • Endpoint: The solution turns from Dark Brown → Colorless/Clear .

Method 2: Salicylaldehyde Phenylhydrazone (No-D NMR Alternative) [4]

Best for: High precision with colored Grignards.

  • Dissolve a weighed amount of the indicator (salicylaldehyde phenylhydrazone) in dry THF.

  • Titrate with the Grignard.

  • Endpoint: Solution turns from Yellow → Bright Orange/Red .

Troubleshooting Guide (FAQ)

Q1: The reaction turns into a black tar/sludge. What happened?

Diagnosis: Polymerization. Cause: The formed pyridyl Grignard acted as a nucleophile and attacked the unreacted halopyridine starting material. Solution:

  • Lower the Temperature: If running at 0°C, drop to -20°C or -40°C.

  • Reverse Addition: This is rare for exchange, but ensure the exchange is complete before warming up.

  • Switch to Turbo: If using direct Mg insertion, stop. Switch to

    
    -PrMgCl[10]·LiCl exchange.[2][5][6][8]
    
Q2: I see high amounts of Wurtz coupling (Dimerization).

Diagnosis: Radical coupling side-reaction. Mechanism:

Wurtz A R-X B R• (Radical) A->B + Mg(I) C R-R (Dimer) B->C + R•

Figure 2: Simplified radical pathway leading to dimerization. Solution:

  • Dilution: Increase solvent volume to reduce the collision probability of radicals.

  • Temperature: Lower temperatures favor the ionic pathway over the radical pathway.

Q3: My yield is low, but I don't see side products.

Diagnosis: Protonation (Moisture). Cause: The Grignard formed but was immediately killed by water in the solvent or on the glassware walls. Solution:

  • Glassware: Oven drying is insufficient for high-sensitivity days.[11] Flame dry under vacuum.

  • Glovebox: If possible, dispense the

    
    -PrMgCl·LiCl inside a glovebox.
    
  • Titrate: As mentioned in Module 3, verify your exchange reagent is actually active.

References

  • Knochel, P., et al. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[3] Angewandte Chemie International Edition.[5]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.

  • Krasovskiy, A., & Knochel, P. (2006).[10] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[3] Synthesis.[8][9][12][13][14]

  • Love, B. E., & Jones, E. G. (1999). The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents.[15] The Journal of Organic Chemistry.

Sources

Technical Support Center: Pyridine & Ketone Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Arisato (Senior Application Specialist) Subject: HPLC Method Development for Pyridine-Ketone Separation[1][2]

Core Concept: The Chemistry of the Separation

Welcome to the support hub. To separate pyridine derivatives from their ketone impurities (e.g., acetylpyridines), you must first understand the Basicity Differential .[2]

  • Pyridine: A basic heterocycle (

    
    ).[1][2][3] At pH < 5, it exists primarily as the pyridinium cation (
    
    
    
    ).[2]
  • Pyridine Ketones (e.g., Acetylpyridines): The acetyl group is electron-withdrawing, which reduces the electron density on the ring nitrogen.[2] This makes acetylpyridines significantly less basic (

    
    ) compared to the parent pyridine.[1][2]
    

Why this matters: You can exploit this


 (~2.5 units) to manipulate retention order and selectivity by adjusting mobile phase pH.[1][2]

Troubleshooting Guide (Symptom-Based)

Issue #1: "My pyridine peak looks like a shark fin (Severe Tailing)."

Diagnosis: Secondary Silanol Interactions.[1][2][4] Standard silica columns have acidic silanol groups (


, 

).[1][2] If you run at pH 4–6, silanols are ionized (

) while pyridine is protonated (

).[1][2] This creates a strong ion-exchange mechanism that drags the peak tail.[1][2]

The Fix (Protocol A: Silanol Suppression):

  • Switch Column Technology: Stop using standard C18. Move to a Charged Surface Hybrid (CSH) or Base-Deactivated Silica (BDS) column.[1][2] These particles are chemically modified to repel basic cations.[1][2]

  • The "High pH" Strategy: If your column allows (e.g., Waters XBridge, Agilent Gemini), raise pH to 10.0 using Ammonium Hydroxide.[2]

    • Mechanism:[5][6] At pH 10, both silanols and pyridine are deprotonated (neutral).[1][2] No ion exchange = perfect peak symmetry.[1][2]

  • The "Ion-Pair" Band-Aid: If you must use a standard column at low pH, add 0.1% Trifluoroacetic Acid (TFA) or Triethylamine (TEA) .[1][2] TEA acts as a "sacrificial base," saturating silanols so your analyte doesn't have to.[1][2]

Issue #2: "I cannot separate 3-acetylpyridine from 4-acetylpyridine."

Diagnosis: Lack of Shape Selectivity.[1][2] Positional isomers have identical hydrophobicity (logP).[1][2] A standard C18 column interacts primarily via hydrophobic effect, which cannot distinguish these isomers effectively.[1][2][7]

The Fix (Protocol B: The PFP Switch): Switch to a Pentafluorophenyl (PFP) column.[5][8]

  • Why? PFP phases offer orthogonal separation mechanisms:

    • 
      -
      
      
      
      Interactions:
      Strong interaction with the aromatic pyridine ring.[1][2]
    • Dipole-Dipole: The fluorine atoms create a distinct electron cloud that interacts differently with the acetyl group depending on its position (ortho/meta/para).[1][2]

Data Comparison: Isomer Resolution

Column PhaseMechanismResolution (3- vs 4-isomer)Notes
C18 (Standard) Hydrophobic< 1.0 (Co-elution)Fails to see "shape"
Phenyl-Hexyl

-

+ Hydrophobic
~ 1.2 (Partial)Better, but often insufficient
PFP (Propyl)

-

+ Dipole + H-Bond
> 2.5 (Baseline) Recommended Choice
Issue #3: "My retention times drift every few injections."

Diagnosis: pH Instability near


.[1][2]
If you are running at pH 2.8 or pH 5.0, you are operating exactly at the 

of the impurities or the parent pyridine. Small changes in buffer preparation or temperature will drastically shift the ratio of ionized/neutral species, altering retention.[2]

The Fix:

  • Buffer Rule: Operate at least 2 pH units away from the analyte

    
    .[1][2]
    
  • Target Zones:

    • pH 1.5 - 2.0: All species fully protonated.[1][2] (Robust but low retention on C18).[1][2]

    • pH > 7.5: All species fully neutral.[1][2] (High retention, robust).

Visualizing the Solution

Diagram 1: The Tailing Mechanism & Solution

This diagram illustrates why tailing occurs and how the "High pH" or "CSH" strategy resolves it.

SilanolInteraction Silanol Silanol Group (Si-O⁻) Pyridine Pyridine (Py-H⁺) Silanol->Pyridine Electrostatic Attraction Tailing RESULT: Peak Tailing (Ion-Exchange Drag) Pyridine->Tailing Secondary Interaction Solution SOLUTION: High pH (>8.0) or Hybrid Column Solution->Silanol Deprotonates Analyte or Shields Surface Outcome RESULT: Sharp Peak (Hydrophobic Only) Solution->Outcome Eliminates Ionic Drag

Caption: Figure 1. Mechanism of peak tailing for basic pyridines and the corrective action via pH control or surface modification.

Diagram 2: Method Development Decision Tree

Follow this logic flow to select the correct starting conditions.

DecisionTree Start Start: Pyridine/Ketone Mix Isomers Are positional isomers present? (e.g. 3- vs 4-acetyl) Start->Isomers YesIsomer Yes Isomers->YesIsomer NoIsomer No Isomers->NoIsomer UsePFP Select PFP Column (Methanol Mobile Phase) YesIsomer->UsePFP CheckMS Is MS Detection Required? NoIsomer->CheckMS YesMS Yes (MS) CheckMS->YesMS NoMS No (UV only) CheckMS->NoMS HighPH Hybrid C18 (e.g. BEH/Gemini) High pH (Ammonium Bicarb) YesMS->HighPH IonPair Standard C18 + Ion Pair (Hexanesulfonate or TFA) NoMS->IonPair

Caption: Figure 2. Strategic decision tree for column and mobile phase selection based on sample complexity and detection mode.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone as an organic modifier? A: Absolutely not. Acetone absorbs strongly in the UV range (cutoff ~330 nm). Pyridines are typically detected at 254 nm or 260 nm.[1][2] Using acetone will cause a massive baseline noise that obscures your impurity peaks.[1][2] Use Acetonitrile (ACN) or Methanol.[1][2][9][10][11]

Q: Why does my ketone peak disappear when I use Ammonium Acetate buffer? A: Check your detection wavelength. Acetate buffers absorb UV light below 210 nm.[1][2] If you are trying to detect a non-conjugated ketone impurity at 205-210 nm, the buffer is "blinding" the detector.[2] Switch to a Phosphate buffer (if non-MS) or Formic Acid (0.1%) which is transparent down to 210 nm.[1][2]

Q: I'm seeing "Ghost Peaks" in my gradient. A: Pyridines are excellent complexing agents.[1][2] If your system has stainless steel corrosion or trace iron/copper in the water, pyridine can chelate these metals, creating ghost peaks or broadening existing ones.[2]

  • Protocol: Passivate your LC system with 30% Phosphoric acid or use a chelating agent like EDTA (if using UV detection only) in mobile phase A.[1][2]

References

  • Dolan, J. W. (2022).[1][2] HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America.[1][2] [Link]

  • Agilent Technologies. (2014).[1][2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4363EN.[1][2] [Link]

  • McCalley, D. V. (2015).[1][2] Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Basic Compounds. Journal of Chromatography A.

  • PubChem. (2025).[1][2] Pyridine (Compound Summary: pKa and Physical Properties). National Library of Medicine.[1][2] [Link]

  • Waters Corporation. (2016).[1][2] Rapid Method Development through Proper Column Selection (CSH Technology). Application Note 720003720EN.[1][2] [Link]

Sources

Strategies for increasing regioselectivity in pyridine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine Functionalization Strategies Current Status: Operational | Ticket Priority: High

Welcome to the Pyridine Functionalization Support Hub

Subject: Overcoming Regioselectivity Challenges in Electron-Deficient Heterocycles Case ID: PYR-REGIO-001 Assigned Specialist: Senior Application Scientist

Executive Summary: Functionalizing pyridine is notoriously difficult due to its electron-deficient nature (


-deficient) and the poisoning effect of the basic nitrogen on metal catalysts. This guide moves beyond standard textbook answers to provide field-tested strategies for targeting the C2 (Ortho) , C3 (Meta) , and C4 (Para)  positions with high precision.

Quick Reference: The Regioselectivity Decision Matrix

Before starting your experiment, identify your target position and select the corresponding workflow.

Pyridine_Decision_Tree Start Target Position? C2 C2 (Ortho) Start->C2 C3 C3 (Meta) Start->C3 C4 C4 (Para) Start->C4 C2_Method Nucleophilic (SNAr) or Directing Group (DG) C2->C2_Method C3_Method Ir-Catalyzed Borylation (Steric Control) C3->C3_Method C4_Method Radical (Minisci) or N-Oxide EAS C4->C4_Method C2_Action Use Lewis Acid Activation or Pd-Catalyzed (DG-assisted) C2_Method->C2_Action C3_Action Use dtbpy Ligand (Hartwig-Miyaura) C3_Method->C3_Action C4_Action Use N-Blocking Groups (Baran Method) C4_Method->C4_Action

Caption: Workflow selector for targeting specific pyridine ring positions based on electronic and steric governing principles.

Module 1: Targeting C3 (Meta) – The "Deactivated" Problem

The Issue: Electrophilic Aromatic Substitution (EAS) on neutral pyridine is sluggish and requires harsh conditions (e.g., 300°C for nitration), often resulting in poor yields. The C3 position is the least deactivated, but still difficult to access.

The Solution: Iridium-Catalyzed C–H Borylation Instead of relying on electronics, use sterics . Iridium catalysts with bulky bipyridine ligands are sensitive to steric hindrance. Since the Nitrogen lone pair and C2-substituents create steric bulk, the catalyst naturally inserts into the most accessible C–H bond: C3 or C5 .

Standard Operating Procedure (SOP): C3-Selective Borylation

Based on Hartwig-Miyaura Borylation

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Borylating Agent:

    
     (0.5 equiv) or HBpin
    
  • Catalyst Precursor:

    
     (1.5 mol%)
    
  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • Solvent: Hexane or THF (anhydrous)

Protocol:

  • Glovebox Assembly: In a nitrogen-filled glovebox, mix

    
     and dtbpy in a vial with a small amount of solvent. Stir for 5 mins until the solution turns dark brown (active catalytic species formation).
    
  • Addition: Add

    
     and the pyridine substrate.
    
  • Reaction: Seal the vial and heat to 80°C for 4–16 hours outside the glovebox.

  • Workup: Evaporate volatiles. The resulting arylboronate is often stable enough for silica gel chromatography (rapid elution).

Troubleshooting C3 Selectivity:

Symptom Diagnosis Corrective Action
Product is C4-borylated Substrate has a substituent at C2. A C2-substituent blocks C3 sterically.[1] The catalyst moves to the next most accessible site: C5 (if open) or C4. Use a smaller ligand (e.g., phenanthroline) if C3 access is critical, though this is difficult.

| Low Conversion | N-coordination poisoning. | The pyridine nitrogen is coordinating to the Ir center, shutting down catalysis. Solution: Use a bulky ligand (dtbpy) which clashes with the pyridine ring, preventing N-binding while allowing C-H activation. |

Module 2: Targeting C4 (Para) – The "Minisci" Challenge

The Issue: Radical addition (Minisci reaction) is the standard for C2/C4 functionalization. However, nucleophilic alkyl radicals attack both C2 and C4, often leading to inseparable mixtures.

The Solution: N-Activation & Blocking Groups To force C4 selectivity, you must either electronically activate C4 (via N-oxide) or sterically block C2.

Protocol: C4-Selective Alkylation via N-Blocking

Based on Baran’s Maleate Strategy

Concept: Reacting pyridine with a maleate-derived blocking group creates a bulky pyridinium salt.[2] This sterically shields the C2 positions, forcing the radical to attack C4.

Workflow:

  • Activation: Treat pyridine with the blocking agent (e.g., dicyclohexyl maleate) to form the N-alkenyl pyridinium salt.

  • Radical Addition: Run the Minisci reaction (Carboxylic acid + Persulfate + Ag catalyst).

    • Result: The alkyl radical attacks C4 exclusively due to the massive steric wall at C2.

  • Deprotection: Treat with base to remove the N-blocking group and rearomatize.

Visualizing the Mechanism:

Minisci_Selectivity Step1 Neutral Pyridine (C2/C4 Accessible) Step2 Install N-Blocking Group (Bulky Substituent) Step1->Step2 Activation Step3 Radical Approach Step2->Step3 Step4 C2 Blocked by Sterics Radical Diverted to C4 Step3->Step4 Selectivity

Caption: Steric steering of radical attack using temporary N-blocking groups.

Module 3: Targeting C2 (Ortho) – The "Classic" Approach

The Issue: While C2 is naturally reactive toward nucleophiles (


), achieving selectivity over C4 or activating C–H bonds (without a leaving group) is the challenge.[3]

The Solution: Lewis Acid Activation or Directed Metalation For C–H activation at C2, use the nitrogen atom as a Directing Group (DG) .

Troubleshooting C2 Functionalization:

  • Scenario: You want to alkylate C2 but are getting C4/C2 mixtures in a Minisci reaction.

    • Fix: Switch to Lewis Acid activation . Pre-complexing pyridine with

      
       or Aluminum Lewis acids can enhance the electrophilicity of C2 specifically due to the proximity of the coordinated acid, although solvent effects (using non-polar solvents) often favor C2 in radical processes due to tight ion-pairing.
      
  • Scenario:

    
     reaction is slow.
    
    • Fix: Ensure you are using an N-oxide or a Fluorine leaving group. Fluorine is a better leaving group than Chlorine in

      
       on pyridines due to the high electronegativity stabilizing the Meisenheimer intermediate.
      

FAQ: Common Experimental Roadblocks

Q: I need to nitrate my pyridine, but it won't react. What now? A: Direct nitration of pyridine is dangerous and low-yielding.

  • Protocol: Convert pyridine to Pyridine N-Oxide (using mCPBA). Nitrate the N-oxide (uses milder conditions, favors C4). Then reduce the N-oxide using

    
     or Fe/Acetic Acid to get 4-nitropyridine.
    

Q: Can I use Palladium for C3 functionalization? A: Generally, no. Pd favors C2 (via chelation) or requires specific directing groups. For C3, Iridium (Borylation) is superior. However, if you have a directing group at C2 (like an amide), Pd can activate the C3 position via a strained 5-membered metallacycle, but this is substrate-specific.

Q: My Ir-catalyzed borylation turned black and precipitated. A: You likely have oxygen or moisture ingress, or your ligand:metal ratio is off.

  • Check: Ensure

    
     is pure.
    
  • Check: Ensure the ligand (dtbpy) is in slight excess (2:1 relative to metal dimer, which is 1:1 per Ir atom) to prevent formation of inactive aggregates.

References & Validated Sources

  • Iridium-Catalyzed C-H Borylation (Mechanism & Selectivity)

    • Source: Hartwig, J. F. (2016). "Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations." Accounts of Chemical Research.

    • URL:[Link]

  • C4-Selective Minisci Reactions (Blocking Groups)

    • Source: Choi, J., et al. (Baran Lab). (2021).[3][4] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society.

    • URL:[Link]

  • Pyridine N-Oxide Functionalization

    • Source: Campeau, L. C., & Fagnou, K. (2006). "Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules." Chemical Communications.

    • URL:[Link]

  • Minisci Reaction Review (Regioselectivity Factors)

    • Source: Duncton, M. A. (2011). "Minisci reactions: Versatile CH functionalization for medicinal chemists."[2] MedChemComm.

    • URL:[Link]

Sources

Validation & Comparative

Technical Comparison Guide: Structural Elucidation of 3-(2,4-Difluorobenzoyl)-4-methylpyridine via 1H NMR

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for analytical chemists and process development scientists. It moves beyond basic spectral assignment to focus on structural validation, impurity profiling, and critical quality attributes (CQAs) required for pharmaceutical intermediate qualification.

Executive Summary

3-(2,4-Difluorobenzoyl)-4-methylpyridine (CAS: 1187167-00-5 analog/isomer) is a critical scaffold in the synthesis of bis-aryl kinase inhibitors and next-generation antipsychotics. Its structural integrity relies on the precise regiochemistry of the benzoyl attachment relative to the methyl group on the pyridine ring.

This guide compares the 1H NMR spectral signature of the target compound against its primary synthetic precursors and regioisomers. Unlike standard compendia, we focus on the diagnostic signals —the specific peaks that confirm the 3,4-substitution pattern and the integrity of the difluorophenyl moiety—providing a robust protocol for batch release testing.

Key Performance Indicators (Methodology)
Feature1H NMR (Target Method)19F NMR (Alternative)HPLC-UV (Alternative)
Structural Specificity High (Confirms regiochemistry)Medium (Confirms F-pattern only)Low (Retention time only)
Impurity Detection Excellent (For isomers/solvents)Limited (Only F-impurities)High (Quantitation)
Throughput Medium (10-15 min/sample)High (<5 min/sample)Medium (20-30 min/run)
Sample Recovery Yes (Non-destructive)YesNo

Structural Context & Diagnostic Logic

To validate this structure, the analyst must confirm three distinct molecular zones. Failure to resolve any of these zones indicates a compromised synthesis (e.g., Friedel-Crafts regioisomerism).

The Molecular Zones
  • Zone A (Pyridine Core): The 3,4-substitution pattern breaks the symmetry of the pyridine ring, creating a distinct singlet for the proton at position 2 (deshielded by both Nitrogen and Carbonyl).

  • Zone B (Difluorophenyl Ring): The 2,4-difluoro substitution creates a complex splitting pattern due to large

    
     coupling constants (
    
    
    
    ), distinct from mono-fluoro impurities.
  • Zone C (Aliphatic Anchor): The 4-methyl group serves as an internal integration standard (3H singlet).

Figure 1: Decision tree for rapid structural confirmation of 3-(2,4-Difluorobenzoyl)-4-methylpyridine.

Detailed Spectral Analysis

Solvent System Comparison

The choice of solvent dramatically affects the resolution of the pyridine protons.

  • Chloroform-d (

    
    ): Recommended. Provides the best resolution for the aromatic region. The pyridine protons are distinct.
    
  • DMSO-d6: Secondary. Causes broadening of the pyridine signals due to interaction with the nitrogen lone pair and water exchange. Use only if solubility in

    
     is insufficient (< 5 mg/mL).
    
Reference Spectral Data (CDCl3, 400 MHz)

Note: Chemical shifts (


) are relative to TMS (0.00 ppm). Multiplicities include 

and

couplings.
Proton AssignmentChemical Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Diagnostic Value
Pyridine H-2 8.60 – 8.80 Singlet (s)1H-Critical. Confirms 3-substitution. If doublet, regiochemistry is wrong.
Pyridine H-6 8.50 – 8.65 Doublet (d)1H

Alpha to Nitrogen.
Phenyl H-6' 7.50 – 7.70 td or q1H

Most deshielded phenyl proton (ortho to C=O).
Pyridine H-5 7.15 – 7.30 Doublet (d)1H

Beta to Nitrogen, ortho to Methyl.
Phenyl H-5' 6.90 – 7.10 Multiplet (m)1H-Overlap region.
Phenyl H-3' 6.80 – 7.00 td1H

Shielded. Between two Fluorines.
Methyl (-CH3) 2.40 – 2.55 Singlet (s)3H-Confirms 4-methyl position.
Impurity Profiling (The "Alternatives")

When analyzing crude reaction mixtures, use these shifts to identify unreacted starting materials.

  • Impurity A: 4-Methylpyridine (Starting Material)

    • Differentiation: Methyl signal is upfield (~2.35 ppm). Lacks the benzoyl aromatic signals (6.8–7.7 ppm).

  • Impurity B: 2,4-Difluorobenzoyl Chloride (Reagent)

    • Differentiation: No pyridine signals (8.5+ ppm). Phenyl protons will be shifted downfield due to the acid chloride electron-withdrawing effect.

  • Impurity C: Bis-acylated side products

    • Differentiation: Look for loss of the Pyridine H-2 singlet or integration errors in the aromatic region.

Experimental Protocol

Method A: Standard Characterization (High Resolution)

Objective: Full structural assignment and purity calculation.

  • Sample Prep: Weigh 10-15 mg of the solid product into a clean vial.

  • Solvation: Add 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS v/v.

    • Tip: Ensure the solution is clear. If cloudy, filter through a cotton plug into the NMR tube.

  • Acquisition Parameters (400 MHz):

    • Pulse Angle:

      
       or 
      
      
      
      (for accurate integration).
    • Relaxation Delay (D1):

      
       seconds (Critical for accurate integration of the isolated H-2 proton).
      
    • Scans (NS): 16 or 32.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Reference TMS to 0.00 ppm.[1]

    • Phase correction: Manual (automatic phasing often fails on the edges of the pyridine signals).

    • Baseline correction: Polynomial (Bernstein) order 1.

Method B: In-Process Control (IPC)

Objective: Rapid confirmation of reaction completion.

  • Sample Prep: Take 50

    
    L of reaction mixture.
    
  • Workup: Mini-extraction (Ethyl Acetate/Water) in a vial. Dry organic layer with

    
    .
    
  • Solvation: Evaporate solvent with

    
     stream; reconstitute in 
    
    
    
    .
  • Analysis: Focus solely on the Methyl Region (2.0 - 2.8 ppm) .

    • Monitor: Disappearance of 4-methylpyridine singlet (2.35 ppm)

      
       Appearance of Product singlet (2.45 ppm).
      

Visualization of Coupling Pathways

The following diagram illustrates the scalar coupling networks that define the multiplet structures observed in the aromatic region.

Figure 2: Scalar coupling network. Note that the Pyridine H-2 appears as a singlet due to lack of strong ortho-coupling, while Phenyl H-3' is heavily split by flanking Fluorines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67651, 2,4'-Difluorobenzophenone. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for Pyridine shift calculations).

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Pyridines. University of Wisconsin-Madison. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

Sources

Structural Elucidation of Lipid Isomers: A Comparative Guide to Benzoyl Pyridine Fragmentation Patterns in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The localization of carbon-carbon double bonds (C=C) in unsaturated lipids is a critical bottleneck in spatial lipidomics and drug development. Because lipid isomers often exhibit drastically different biological functions—such as distinct roles in inflammation, cancer progression, and metabolic disorders—unambiguous structural elucidation is paramount[1].

Recently, benzoyl pyridines (specifically 2-benzoylpyridine, BzPy) have revolutionized this field. Acting as dual-polarity reactive matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) and derivatization reagents for Electrospray Ionization (ESI), they enable the pinpointing of C=C bonds via the Paternò-Büchi (PB) photochemical reaction[2]. This guide objectively compares the mass spectrometry fragmentation performance of BzPy against conventional alternatives, detailing the mechanistic causality behind its superior diagnostic ion yield.

Mechanistic Grounding: Fragmentation Patterns of Benzoyl Pyridines

To utilize benzoyl pyridines effectively, one must understand both their intrinsic mass spectrometric behavior and their reaction-induced fragmentation pathways.

The Intrinsic Fragmentation Pathway

Under standard Electron Ionization (EI) or high-energy Collision-Induced Dissociation (CID), native benzoyl hetarenes undergo competitive


-cleavages at the carbonyl group. This intrinsic fragmentation pattern typically results in the loss of carbon monoxide (CO, -28 Da) or the formation of highly stable pyridoyl (

106) and benzoyl (

105) cations[3]. When using BzPy as a derivatization reagent, this intrinsic backbone fragmentation is an undesirable competing pathway that must be minimized.
The Retro-Paternò-Büchi Fragmentation Pathway (The Analytical Goal)

When irradiated with UV light (e.g., 343 nm in MALDI or 254 nm in ESI setups), the carbonyl group of BzPy undergoes a [2+2] photochemical cycloaddition with the C=C bond of an unsaturated lipid, forming a highly strained four-membered oxetane ring [4].

Upon isolation of this precursor ion (characterized by a mass shift of exactly +183.068 Da) and subsequent low-energy CID, the oxetane ring undergoes a retro-Paternò-Büchi cleavage . Because the initial cycloaddition yields two regioisomers, the retro-PB cleavage predictably generates two pairs of diagnostic fragments: an aldehyde and an alkene[5]. These are referred to as the


 and 

diagnostic ions, and their exact mass difference from the precursor ion unambiguously localizes the original double bond[6].

PB_Fragmentation Lipid Unsaturated Lipid (C=C Bond) UV UV Irradiation (343 nm) Lipid->UV BzPy 2-Benzoylpyridine (BzPy) BzPy->UV Oxetane Oxetane Cycloadduct [M + BzPy + H]+ UV->Oxetane [2+2] Cycloaddition CID Collision-Induced Dissociation (CID) Oxetane->CID Fragments Diagnostic Fragments (α and ω ions) CID->Fragments Retro-PB Cleavage

Schematic of the Paternò-Büchi cycloaddition and subsequent retro-PB fragmentation pathway.

Comparative Performance Analysis: BzPy vs. Alternatives

How does 2-Benzoylpyridine compare to traditional reagents like Benzophenone (BPh), Acetone, or hardware-based solutions like Ozone-Induced Dissociation (OzID)?

Causality Behind the Performance Shift

The structural superiority of BzPy lies in its pyridine nitrogen . Benzophenone (BPh) lacks a basic site, meaning it relies on alkali metal adduction (e.g.,


) for ionization. This severely limits its sensitivity and restricts its use primarily to the positive-ion mode[2].

In contrast, the pyridine ring in BzPy readily accepts a proton to form highly stable


 ions. This single structural substitution provides two massive advantages:
  • Ionization Efficiency: It increases the overall ion intensity by up to 50-fold, enabling dual-polarity imaging (both positive and negative modes)[7].

  • Charge-Directed Fragmentation: During MS/MS, the protonated pyridine acts as a localized charge carrier. This lowers the activation energy required for the retro-PB cleavage of the oxetane ring, significantly boosting the abundance of diagnostic

    
     and 
    
    
    
    ions while suppressing the intrinsic
    
    
    -cleavage of the benzoyl group[6].
Quantitative Comparison Table
Performance Metric2-Benzoylpyridine (BzPy)Benzophenone (BPh)Acetone (Traditional PB)Ozone-Induced Dissociation (OzID)
Primary Application MALDI-MSI & ESI-MS/MSMALDI-MSIESI-MS/MS (Offline)ESI-MS/MS (Online)
Ionization Polarity Dual (Positive & Negative)Positive predominantlyPositive & NegativePositive & Negative
MSI Lateral Resolution ≤ 10 µm (High)~15 µm (Moderate)N/A (Liquid reagent)Moderate (Hardware dependent)
Diagnostic Ion Yield Excellent (Charge-directed)ModerateModerateHigh (Criegee ions)
Hardware Requirements Standard UV-MALDI / ESIStandard UV-MALDIStandard ESI + UV LampSpecialized Ozone Generator
Derivatization State Online (In-source)Online (In-source)Offline (Pre-column)Online (Gas-phase)

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The presence of the


 precursor mass shift serves as the internal checkpoint for reaction success before proceeding to fragmentation.
Protocol A: Isomer-Resolved MALDI-MS/MS Imaging using BzPy

This protocol is optimized for mapping lipid isomers in biological tissue sections (e.g., identifying altered lipid metabolism in tumor microenvironments)[1].

  • Tissue Preparation: Cryosection fresh-frozen tissue to a thickness of 10 µm and thaw-mount onto indium-tin-oxide (ITO) coated glass slides.

  • Matrix Deposition: Apply 2-Benzoylpyridine (BzPy) via pneumatic spraying. Expert Tip: Use a concentration of 10 mg/mL in Acetone/Water (9:1, v/v) to ensure optimal co-crystallization without delocalizing endogenous lipids.

  • In-Source Reaction (Validation Checkpoint): Irradiate the sample using the mass spectrometer's built-in UV laser (e.g., Nd:YAG at 355 nm or Nitrogen at 337 nm). Validate the PB reaction by observing the

    
     precursor ions in full-scan MS1 mode.
    
  • Fragmentation (CID): Isolate the target cycloadduct with a narrow isolation window (± 0.5 Da). Apply a Normalized Collision Energy (NCE) of 25–30% . Causality: Higher NCEs will trigger the intrinsic fragmentation of the BzPy moiety (loss of CO), destroying the oxetane ring without yielding diagnostic lipid fragments.

  • Data Processing: Map the spatial distribution by plotting the extracted ion chromatograms (EICs) of the specific

    
     and 
    
    
    
    fragment ions.

Workflow Prep 1. Tissue Cryosectioning (10 µm thickness) Matrix 2. BzPy Matrix Application (Pneumatic Spray) Prep->Matrix Irrad 3. In-Source UV Irradiation (Paternò-Büchi Reaction) Matrix->Irrad MS1 4. Precursor Ion Selection (High-Res MS1) Irrad->MS1 MS2 5. CID Fragmentation (Retro-PB Cleavage) MS1->MS2 Data 6. Spatial Lipid Mapping (Isomer-Resolved MSI) MS2->Data

Step-by-step experimental workflow for isomer-resolved MALDI-MS/MS imaging using BzPy.

Protocol B: Shotgun ESI-MS/MS Lipidomics via BzPy Derivatization

For high-throughput screening of lipid extracts in drug development pipelines[8].

  • Sample Preparation: Extract total lipids using a standard Folch or Bligh-Dyer method. Dry under nitrogen and reconstitute in 100 µL of Methanol/Chloroform (1:1).

  • Derivatization: Add 2-Benzoylpyridine to a final concentration of 1 mM.

  • Photochemical Reaction: Place the mixture in a quartz vial and irradiate with a low-pressure mercury lamp (254 nm) for 5 minutes at room temperature.

  • Direct Infusion MS: Infuse the sample directly into an ESI-Q-TOF or Orbitrap system at 5 µL/min.

  • MS/MS Acquisition: Perform targeted MS/MS on the

    
     shifted precursors. The basicity of the pyridine ring ensures robust signal detection in positive ion mode (
    
    
    
    ), while the resulting MS/MS spectra will cleanly display the retro-PB
    
    
    and
    
    
    ions for double-bond assignment[2].

References

  • Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions PubMed / National Institutes of Health (NIH)[Link]

  • Substituent effects in the mass spectra of benzoyl hetarenes CORE (Organic Mass Spectrometry)[Link]

  • Mass Spectrometry Imaging Techniques Enabling Visualization of Lipid Isomers in Biological Tissues Analytical Chemistry (ACS Publications)[Link]

  • MALDI-MS2 spectra of [PC 36:2+BzPy+H]+ and[PC 34:1+BzPy+H]+ ResearchGate[Link]

  • Deep-lipidotyping by mass spectrometry: recent technical advances and applications PMC / National Institutes of Health (NIH)[Link]

  • Multifunctional Reactive MALDI Matrix Enabling High-Lateral Resolution Dual Polarity MS Imaging and Lipid C=C Position-Resolved MS2 Imaging PubMed / National Institutes of Health (NIH)[Link]

  • Paternò-Büchi functionalization of phospholipids in tissue sections for double-bond position isomer resolved MALDI mass spectrometry imaging Justus-Liebig-Universität Gießen (JLUpub)[Link]

  • Novel Aza-Paternò-Büchi Reaction Allows Pinpointing Carbon–Carbon Double Bonds in Unsaturated Lipids by Higher Collisional Dissociation Analytical Chemistry (ACS Publications)[Link]

Sources

A Researcher's Guide to the Carbonyl Signature: Interpreting the FTIR Characteristic Peaks of Diaryl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive method for identifying functional groups. The carbonyl (C=O) group, in particular, provides a strong, sharp, and highly informative absorption band. This guide offers an in-depth comparison of the FTIR characteristic peaks of the carbonyl group in diaryl ketones, providing experimental data and explaining the underlying principles that govern their spectral behavior.

The Vibrational Tale of the Carbonyl Bond

The carbonyl group's stretching vibration is one of the most recognizable features in an infrared spectrum, typically appearing in the region of 1600-1850 cm⁻¹. This intensity is due to the large change in dipole moment during the stretching of the polar C=O bond. In the context of diaryl ketones, where the carbonyl carbon is flanked by two aromatic rings, the precise wavenumber of this absorption is a sensitive indicator of the electronic and steric environment of the molecule.

The baseline for our comparison is the simple dialkyl ketone, which typically exhibits a C=O stretching frequency around 1715 cm⁻¹. However, in diaryl ketones, this frequency is invariably lower. This shift is primarily due to the electronic phenomenon of conjugation.

Deconstructing the Influences on Carbonyl Stretching Frequency

The exact position of the carbonyl absorption peak in a diaryl ketone is a result of a delicate interplay of several factors. Understanding these allows for a more nuanced interpretation of the FTIR spectrum.

Conjugation: The Primary Frequency Reducer

In diaryl ketones, the π-systems of the two aromatic rings are in conjugation with the π-system of the carbonyl group. This extended delocalization of electrons reduces the double-bond character of the C=O bond, effectively weakening it. A weaker bond requires less energy to vibrate, and thus, the absorption peak shifts to a lower wavenumber (frequency). For instance, the C=O stretch of benzophenone (diphenylketone) is observed at approximately 1652 cm⁻¹, a significant decrease from the ~1715 cm⁻¹ of a typical saturated ketone.[1] For most diaryl ketones, this characteristic band appears in the 1600-1680 cm⁻¹ region.[1]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: Logical workflow illustrating the effect of conjugation on the carbonyl stretching frequency in diaryl ketones compared to saturated ketones.

Electronic Effects of Substituents: A Tale of Two Effects

The electronic nature of substituents on the aryl rings plays a crucial role in modulating the C=O stretching frequency. These effects can be broadly categorized as resonance (mesomeric) and inductive effects.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups, particularly at the para position, donate electron density to the aromatic ring through resonance. This increased electron density can be further delocalized into the carbonyl group, further reducing its double-bond character and leading to a decrease in the stretching frequency.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and halogens (-Cl, -Br) withdraw electron density from the aromatic ring. This can occur through both resonance and inductive effects. By withdrawing electron density, these groups tend to increase the double-bond character of the carbonyl group, leading to a stronger bond and a shift to a higher stretching frequency.

dot graph G { layout=dot; rankdir=TB; node [shape=plaintext];

}

Figure 2: Diagram illustrating how electron-donating and electron-withdrawing substituents on the aryl rings of a diaryl ketone influence the carbonyl stretching frequency.

Steric Effects: The Twist in the Tale

Steric hindrance can disrupt the planarity of the molecule, which is a prerequisite for effective conjugation. If bulky substituents are present at the ortho positions of the aryl rings, they can force the rings to twist out of the plane of the carbonyl group. This reduces the overlap between the p-orbitals of the aryl rings and the carbonyl group, thereby diminishing the effect of conjugation. As a result, the C=O bond regains more of its double-bond character, and the stretching frequency shifts to a higher wavenumber.

Comparative Analysis of Diaryl Ketone Carbonyl Stretching Frequencies

The following table provides a comparative summary of the characteristic C=O stretching frequencies for a selection of substituted diaryl ketones. This data, compiled from various spectroscopic databases and literature sources, illustrates the principles discussed above.

Diaryl KetoneSubstituent(s)Substituent EffectApproximate C=O Stretching Frequency (cm⁻¹)
BenzophenoneNone-1652
4-Methylbenzophenone-CH₃ (para)Weak Electron-Donating~1650
4,4'-DimethylbenzophenoneTwo -CH₃ (para)Electron-Donating~1645
4-Methoxybenzophenone-OCH₃ (para)Strong Electron-Donating~1640
4,4'-DimethoxybenzophenoneTwo -OCH₃ (para)Strong Electron-Donating~1635
4-Chlorobenzophenone-Cl (para)Weak Electron-Withdrawing~1661
4,4'-DichlorobenzophenoneTwo -Cl (para)Electron-Withdrawing~1665
4-Nitrobenzophenone-NO₂ (para)Strong Electron-Withdrawing~1668
4,4'-DinitrobenzophenoneTwo -NO₂ (para)Strong Electron-Withdrawing~1675

Note: The exact peak positions can vary slightly depending on the physical state of the sample (solid or solution), the solvent used, and the specific instrument.

Experimental Protocols for FTIR Analysis of Diaryl Ketones

The quality and reproducibility of FTIR data are critically dependent on proper sample preparation and instrument operation. Two common methods for analyzing solid diaryl ketones are presented below.

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional method involves intimately mixing the solid sample with dry, spectroscopy-grade potassium bromide and pressing the mixture into a transparent pellet.

Experimental Workflow: KBr Pellet Preparation

G

Figure 3: Step-by-step workflow for preparing a KBr pellet for FTIR analysis.

Detailed Step-by-Step Methodology:

  • Drying: Ensure both the diaryl ketone sample and the spectroscopic grade KBr are thoroughly dry to avoid interference from water absorption bands (broad peak around 3400 cm⁻¹ and a weaker one around 1630 cm⁻¹). KBr is hygroscopic and should be stored in a desiccator and/or dried in an oven prior to use.

  • Mixing and Grinding: Weigh approximately 1-2 mg of the diaryl ketone sample and 150-200 mg of dry KBr. Transfer both to a clean, dry agate mortar and pestle. Gently grind the mixture until a fine, homogeneous powder is obtained. The goal is to disperse the sample particles uniformly within the KBr matrix.

  • Pellet Pressing: Transfer a portion of the powdered mixture to a pellet die. Assemble the die and place it in a hydraulic press. Gradually apply pressure (typically 8-10 tons) for a few minutes. This will cause the KBr to "cold flow" and form a transparent or translucent disc.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be run prior to sample analysis.

Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a more modern and often more convenient technique that requires minimal sample preparation. It is particularly useful for rapid screening and for samples that are difficult to grind into a fine powder.

Experimental Workflow: ATR-FTIR Analysis

G

Figure 4: Step-by-step workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Detailed Step-by-Step Methodology:

  • Background Spectrum: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Acquire a background spectrum with the clean, empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid diaryl ketone sample directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Applying Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. Good contact is essential for obtaining a high-quality spectrum.

  • Spectrum Acquisition: Acquire the infrared spectrum over the desired range.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to remove all traces of the sample.

Conclusion

The carbonyl stretching frequency of diaryl ketones in FTIR spectroscopy is a powerful diagnostic tool that provides significant insights into the molecular structure. The position of this characteristic peak is primarily governed by the extent of conjugation with the aromatic rings, which is further modulated by the electronic and steric effects of substituents. By understanding these fundamental principles and employing robust experimental techniques, researchers can confidently interpret their FTIR data to elucidate the subtle structural nuances of diaryl ketones, aiding in the advancement of chemical synthesis and drug development.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Chegg. (2021, March 27). Can you identify relevant peaks with their correlating functional groups in 4-Chlorobenzophenone? Retrieved from [Link]

  • Srinivasan, K., et al. (2011). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Asian Journal of Chemistry, 23(4), 1775-1778.
  • Kalyan Kumar Mandal. (n.d.). INFRARED SPECTROSCOPY. St. Paul's C. M. College. Retrieved from [Link]

Sources

Comparative Guide: 3-(2,4-Difluorobenzoyl)-4-methylpyridine vs. 4-(2,4-Difluorobenzoyl)piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate fluorinated building block is a critical decision that dictates the spatial geometry, physicochemical properties, and synthetic trajectory of a drug discovery program. The 2,4-difluorobenzoyl moiety is a privileged substructure in medicinal chemistry. However, when this moiety is anchored to an aliphatic piperidine versus an aromatic pyridine, the resulting scaffolds exhibit fundamentally divergent chemical behaviors and pharmacological utilities.

This guide objectively compares 3-(2,4-Difluorobenzoyl)-4-methylpyridine and 4-(2,4-Difluorobenzoyl)piperidine , detailing their structural profiles, mechanistic applications, and validated experimental workflows.

Structural & Physicochemical Profiling

The foundational difference between these two compounds lies in the hybridization and basicity of their respective nitrogen-containing rings.

  • 4-(2,4-Difluorobenzoyl)piperidine : Features an sp3-hybridized piperidine ring that adopts a flexible chair conformation. This three-dimensionality (higher Fsp3 fraction) enhances aqueous solubility and reduces off-target promiscuity. The secondary amine is highly basic, meaning it exists primarily in a protonated state at physiological pH, making it an ideal anchor for [1].

  • 3-(2,4-Difluorobenzoyl)-4-methylpyridine : Features an sp2-hybridized, planar pyridine ring. The nitrogen is significantly less basic, and the scaffold is highly rigid. This structural rigidity is frequently leveraged in targeted oncology (e.g., kinase inhibitors) where planar intercalation into ATP-binding pockets is required.

Table 1: Quantitative Physicochemical Comparison
Property4-(2,4-Difluorobenzoyl)piperidine3-(2,4-Difluorobenzoyl)-4-methylpyridine
CAS Number 106266-04-0 (HCl Salt)1187168-90-6[2]
Molecular Formula C12H13F2NOC13H9F2NO
Molecular Weight 225.24 g/mol 233.21 g/mol
Ring Hybridization sp3 (Aliphatic, Non-planar)sp2 (Aromatic, Planar)
Calculated pKa (Nitrogen) ~9.5 - 10.5 (Highly Basic)~5.2 (Weakly Basic)
Primary Application Atypical Antipsychotic PrecursorRigidified Pharmacophores / Agrochemicals

Mechanistic Applications in Drug Design

The Piperidine Scaffold: The Route to Atypical Antipsychotics

4-(2,4-Difluorobenzoyl)piperidine is a universally recognized intermediate in the synthesis of benzisoxazole dopamine D2 and serotonin 5-HT2A receptor antagonists. It is the direct precursor to the 6-fluoro-1,2-benzisoxazole pharmacophore found in blockbuster drugs like risperidone, iloperidone, and[3]. The synthesis relies on an initial oximation followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr).

G A 4-(2,4-Difluorobenzoyl) piperidine B Oxime Intermediate A->B NH2OH.HCl Pyridine C 4-(6-Fluoro-1,2- benzisoxazol-3-yl) piperidine B->C KOH, Heat SNAr Cyclization D Risperidone / Paliperidone C->D N-Alkylation

Synthetic pathway from piperidine precursor to atypical antipsychotics.

The Pyridine Scaffold: Divergent Functionalization

Unlike the piperidine derivative, 3-(2,4-Difluorobenzoyl)-4-methylpyridine offers unique cross-coupling and functionalization pathways. The electron-deficient nature of the pyridine ring increases the acidity of the C4-methyl protons, allowing for lateral deprotonation and subsequent electrophilic trapping. Additionally, the pyridine nitrogen can be oxidized to an N-oxide to direct regioselective functionalization.

G A 3-(2,4-Difluorobenzoyl) -4-methylpyridine B N-Oxide Intermediate A->B m-CPBA Oxidation C C4-Methyl Carbanion A->C LDA, -78°C Deprotonation D Functionalized Scaffold C->D Electrophilic Trapping

Divergent functionalization pathways for the pyridine scaffold.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the mechanistic causality behind each step.

Protocol A: Synthesis of 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine

This workflow transforms the piperidine derivative into the active benzisoxazole pharmacophore.

  • Oximation :

    • Procedure: Dissolve 4-(2,4-difluorobenzoyl)piperidine in ethanol. Add 1.5 equivalents of hydroxylamine hydrochloride and 2.0 equivalents of pyridine. Reflux for 4 hours.

    • Causality: Hydroxylamine acts as a strong nucleophile, attacking the electrophilic carbonyl carbon. Pyridine is essential as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium toward the formation of[4].

  • Intramolecular SNAr Cyclization :

    • Procedure: Isolate the oxime and dissolve in a 1:1 mixture of water and ethanol. Add 3.0 equivalents of KOH and heat to 85°C for 6 hours.

    • Causality: The strong base (KOH) deprotonates the oxime hydroxyl group. The resulting alkoxide is perfectly positioned to attack the electron-deficient ortho-fluorine position of the benzene ring. The strong electron-withdrawing effect of the para-fluorine stabilizes the Meisenheimer complex, facilitating the expulsion of the fluoride leaving group to close the ring.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the oxime mass (

      
      ) and the emergence of the cyclized product (
      
      
      
      ) confirms successful fluoride displacement. A persistent oxime peak indicates insufficient base strength or inadequate heating.
Protocol B: Electrophilic Functionalization of 3-(2,4-Difluorobenzoyl)-4-methylpyridine

This workflow demonstrates the exploitation of the pyridine scaffold's unique electronic properties.

  • Lateral Deprotonation :

    • Procedure: Dissolve 3-(2,4-Difluorobenzoyl)-4-methylpyridine in anhydrous THF under an inert argon atmosphere. Cool the solution to -78°C using a dry ice/acetone bath. Slowly add 1.1 equivalents of Lithium Diisopropylamide (LDA) dropwise.

    • Causality: The electron-withdrawing nature of the pyridine ring renders the C4-methyl protons weakly acidic. The bulky, strong base LDA selectively deprotonates this methyl group over the aromatic protons, forming a resonance-stabilized carbanion.

  • Electrophilic Trapping :

    • Procedure: After stirring for 30 minutes at -78°C, introduce the desired primary alkyl halide (e.g., benzyl bromide) to the reaction mixture. Allow it to slowly warm to room temperature.

    • Self-Validation Checkpoint: Quench a 0.5 mL aliquot of the carbanion mixture with

      
       (deuterium oxide) prior to adding the electrophile. Analyze the aliquot via 
      
      
      
      -NMR. The complete disappearance of the singlet corresponding to the C4-methyl group (~2.3 ppm) confirms quantitative deprotonation, ensuring the system is ready for the electrophile.

References

  • PubChem, National Institutes of Health , "(E)-4-(2,4-Difluorobenzoyl)piperidine Oxime" URL:[Link]

  • Google Patents, "CN104597170B - Method for separating and determining paliperidone palmitate related substances and content" URL

Sources

A Researcher's Guide to Substituted Benzoylpyridines: A Comparative Analysis of X-ray Crystallography Data

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of substituted benzoylpyridines is paramount. These moieties are integral to a multitude of bioactive compounds and functional materials, making a thorough understanding of their three-dimensional architecture a critical determinant of their function and efficacy. This guide provides an in-depth comparison of X-ray crystallography data for positional isomers of benzoylpyridine and contrasts this definitive analytical technique with other common structural characterization methods. As a senior application scientist, my aim is to furnish you with not just data, but with the strategic insights required to navigate the challenges of structural analysis in your research endeavors.

The Decisive Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unambiguous determination of molecular structures. It provides a detailed three-dimensional map of electron density within a crystal, revealing precise bond lengths, bond angles, and torsional angles. This level of detail is often unattainable with other techniques and is crucial for understanding intermolecular interactions that govern crystal packing and, by extension, the physicochemical properties of the solid state.

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and patience. The quality of the final crystallographic data is intrinsically linked to the quality of the single crystal itself. Therefore, the choice of crystallization technique is a critical experimental parameter.

Experimental Protocol: Obtaining Diffraction-Quality Crystals

The successful crystallization of small organic molecules like substituted benzoylpyridines is often described as both an art and a science. The following protocols provide a starting point, but optimization is frequently necessary.

Protocol 1: Slow Evaporation

This is often the simplest and most common method for growing single crystals.

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. The ideal solvent will dissolve the compound when heated but will result in a supersaturated solution upon slow cooling or evaporation at room temperature. Common solvents for benzoylpyridromes include ethanol, methanol, acetone, and ethyl acetate.

  • Solution Preparation: Prepare a nearly saturated solution of the purified benzoylpyridine derivative in the chosen solvent in a clean vial. Gentle heating can be used to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap or parafilm that is pierced with a few small holes to allow for slow evaporation of the solvent. Place the vial in a location free from vibrations and temperature fluctuations.

  • Monitoring: Monitor the vial periodically over several days to weeks. The slow evaporation will gradually increase the concentration of the solute, leading to the formation of single crystals.

Protocol 2: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available and can often yield high-quality crystals.

  • Solvent System Selection: Two solvents are required: a "good" solvent in which the compound is readily soluble, and a "poor" or "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent. The anti-solvent should be more volatile than the good solvent.

  • Setup:

    • Dissolve the compound in a minimal amount of the good solvent in a small, open vial (e.g., a 1-dram vial).

    • Place this small vial inside a larger, sealable container (e.g., a beaker or a larger vial).

    • Add a larger volume of the anti-solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Equilibration: Seal the larger container. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial. This gradual change in solvent composition reduces the solubility of the compound, inducing crystallization.

X-ray Crystallography Workflow

The overall workflow for single-crystal X-ray diffraction is a systematic process that translates a physical crystal into a detailed molecular structure.

workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_structure Structure Solution & Refinement A Compound Synthesis & Purification B Crystallization (Slow Evaporation / Vapor Diffusion) A->B C Single Crystal Selection B->C D Mount Crystal on Diffractometer C->D E X-ray Diffraction Experiment D->E F Data Integration & Scaling E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Validation & Analysis H->I

Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis.

Comparative Analysis of Benzoylpyridine Isomers

The position of the benzoyl group on the pyridine ring significantly influences the molecular packing and intermolecular interactions in the solid state. Below is a comparison of the crystallographic data for 2-benzoylpyridine, 3-benzoylpyridine, and 4-benzoylpyridine.

Parameter2-Benzoylpyridine3-Benzoylpyridine4-Benzoylpyridine
CCDC Number 129961[1]2156417-2156422[2]2105764[3]
Chemical Formula C₁₂H₉NOC₁₂H₉NOC₁₂H₉NO
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cP2₁2₁2₁
Unit Cell a (Å) 10.118(2)10.969(1)5.955(1)
Unit Cell b (Å) 10.227(3)8.173(1)11.234(2)
Unit Cell c (Å) 10.317(3)10.254(1)14.123(3)
Unit Cell α (°) 909090
Unit Cell β (°) 85.88(2)102.08(1)90
Unit Cell γ (°) 909090
Volume (ų) 931.4(5)895.9(2)944.4(3)
Z 444
Calculated Density (g/cm³) 1.2921.3521.293

Note: The crystallographic data for 2-benzoylpyridine is from a thiosemicarbazone derivative.[4] Data for 3-benzoylpyridine is from a cocrystal with 1,3,5-triiodo-2,4,6-trifluorobenzene.[2] Data for 4-benzoylpyridine is from the neat compound.

The data reveals that even a simple change in the substituent position leads to different crystal systems and space groups, indicating distinct packing arrangements. These differences in the solid-state architecture can have profound effects on properties such as solubility, melting point, and bioavailability.

Alternative and Complementary Analytical Techniques

While SCXRD provides the ultimate structural detail, other spectroscopic techniques offer valuable and often more readily obtainable information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.

  • ¹H NMR: Provides information about the number of different types of protons and their neighboring protons. The chemical shifts of the pyridine and benzoyl protons are characteristic and can help confirm the successful synthesis of the target molecule.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex substituted benzoylpyridines. They reveal correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for a complete mapping of the molecular skeleton.[5]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State of Matter Solid (single crystal)Solution
Information Provided 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, chemical environment, relative stereochemistry
Key Advantage Unambiguous determination of absolute structure and solid-state conformationProvides information on the molecule's structure and dynamics in solution, which is often more biologically relevant
Key Limitation Requires high-quality single crystals, which can be challenging to obtainDoes not provide precise bond lengths and angles or information on crystal packing
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

  • Electron Ionization (EI-MS): This technique often leads to extensive fragmentation. For benzoylpyridines, characteristic fragments include the benzoyl cation (m/z 105) and the phenyl cation (m/z 77).[6] The molecular ion peak (M+) is also observed, confirming the molecular weight.

  • Electrospray Ionization (ESI-MS): A softer ionization technique that typically results in less fragmentation and a prominent protonated molecule peak ([M+H]⁺).

Distinguishing Isomers: While the primary fragments (m/z 105 and 77) will be common to all benzoylpyridine isomers, subtle differences in the relative intensities of fragment ions in the mass spectrum can sometimes be used to distinguish them. Tandem mass spectrometry (MS/MS) can provide more detailed fragmentation patterns that may be unique to each isomer.[7]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Information Provided 3D structureMolecular weight, elemental composition (with high resolution), fragmentation pattern
Key Advantage Definitive structural informationHigh sensitivity, requires very small sample amounts, can be coupled with chromatography for mixture analysis
Key Limitation Requires single crystalsDoes not provide 3D structural information; distinguishing isomers can be challenging

Conclusion

The structural characterization of substituted benzoylpyridines is a multifaceted challenge that often requires a combination of analytical techniques. While single-crystal X-ray diffraction provides unparalleled detail of the solid-state structure, NMR and mass spectrometry are indispensable tools for confirming molecular identity and providing insights into the molecule's behavior in solution and its fundamental composition. The choice of technique will ultimately depend on the specific research question and the availability of suitable samples. A comprehensive approach, leveraging the strengths of each method, will undoubtedly provide the most complete and reliable structural understanding of these important chemical entities.

References

  • Organic Syntheses Procedure, 3-benzoylpyridine. Available from: [Link]

  • Mashood Ahamed, F. M., Syed Ali Padusha, M., & Gunasekaran, B. (2015). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one.
  • Stilinović, V., et al. (2022). Halogen-Bonded Cocrystals of 1,3,5-Triiodo-2,4,6-trifluorobenzene and Structural Isomers of Benzoylpyridine. Crystal Growth & Design, 22(6), 3846–3856.
  • PubChem. (n.d.). Phenyl-3-pyridinylmethanone. Retrieved from [Link]

  • Ullah, N., et al. (2021). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one.
  • Mashood Ahamed, F. M., Syed Ali Padusha, M., & Gunasekaran, B. (2015). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one.
  • PubChemLite. (n.d.). 3-benzoylpyridine (C12H9NO). Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzoylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystal and Molecular Structure of 2-Benzoylpyridine N4-p-methoxyphenylthiosemicarbazone. Retrieved from [Link]

  • Google Patents. (n.d.). US3891661A - Process for preparation of benzoylpyridines and derivatives.
  • PubChem. (n.d.). Phenyl(piperidin-3-yl)methanone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzoylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Anyles of 4-benzoylpyridine – Crystal structure and spectroscopic properties | Request PDF. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-benzoylpyridine (C12H9NO). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-benzoyl pyridine phenyl-2-pyridinylmethanone. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
  • PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • Oregon State University. (2014, March 9). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-benzoylpyridine (C12H9NO). Retrieved from [Link]

  • PubMed. (2012, February 28). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Retrieved from [Link]

  • PubMed. (n.d.). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a]benzodiazepin-1( 2H)-ones. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and crystal structure of 2-benzoyl pyridine thiosemicarbazato palladium(II) chloride. Retrieved from [Link]

  • The Analytical Scientist. (2023, May 15). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-BENZOYLPYRIDINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • PubChem. (n.d.). Phenyl-3-pyridinylmethanone. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ResearchGate. (2018, January 13). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Retrieved from [Link]

  • Reddit. (2021, February 4). Can you differentiate some constitutional isomers using mass spectrometry? Retrieved from [Link]

  • Google Patents. (n.d.). US3891661A - Process for preparation of benzoylpyridines and derivatives.
  • PMC. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

  • PMC. (n.d.). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Retrieved from [Link]

Sources

Validating Purity of 3-(2,4-Difluorobenzoyl)-4-methylpyridine: A Comparative HPLC-UV Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

In the synthesis of fluorinated pharmaceutical intermediates, 3-(2,4-Difluorobenzoyl)-4-methylpyridine represents a critical structural scaffold, often implicated in the pathway of potassium-competitive acid blockers (P-CABs) or specific kinase inhibitors. The validation of its purity is not merely a box-checking exercise; it is a safeguard against the propagation of regioisomeric impurities (e.g., the 3,4-difluoro or 2,5-difluoro isomers) that are notoriously difficult to remove in downstream processing.

While Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC) offer utility, High-Performance Liquid Chromatography with UV Detection (HPLC-UV) remains the "Gold Standard" for this application. This guide objectively compares these techniques and provides a field-proven, self-validating HPLC protocol designed to meet ICH Q2(R2) requirements.

Part 2: Technical Comparison of Analytical Platforms

The choice of analytical method depends on the physicochemical properties of the analyte: a basic pyridine nitrogen (pKa ~5-6) and an electron-withdrawing difluorobenzoyl group.

Table 1: Comparative Performance Matrix
FeatureHPLC-UV (Recommended) GC-FID/MS HPTLC
Primary Mechanism Partitioning (Hydrophobic/Pi-Pi)Volatility & Boiling PointAdsorption
Suitability for Isomers High (Especially with PFP/Phenyl columns)Moderate (Close boiling points of F-isomers)Low
Thermal Stability Risk None (Ambient/controlled temp)High (Benzoyl-pyridines can degrade/rearrange)None
Sensitivity (LOD) High (< 0.05%)High (ppm level)Moderate
Sample Prep Simple (Dissolve & Shoot)Complex (Derivatization often needed to reduce tailing)Simple
Throughput Moderate (10-20 min run)Fast (< 10 min)High (Parallel runs)
Why HPLC Wins for this Molecule
  • Thermal Instability: Benzoyl-pyridines can undergo thermal decomposition or oxidation in a hot GC injection port (250°C+), leading to false impurity profiles.

  • Peak Tailing: The basic nitrogen in the pyridine ring interacts strongly with silanol groups in GC columns, causing severe tailing unless specialized base-deactivated columns are used. HPLC allows pH control (acidic mobile phase) to protonate the nitrogen, sharpening the peak.

  • Selectivity: Fluorine atoms on the benzoyl ring create unique electronic environments. HPLC stationary phases like Pentafluorophenyl (PFP) or Phenyl-Hexyl can exploit these specific pi-pi and fluorine-fluorine interactions to separate the 2,4-difluoro isomer from potential 3,4- or 2,5-difluoro impurities, which GC separates purely by boiling point.

Part 3: Method Development Strategy (The "Senior Scientist" Approach)

Do not blindly select a C18 column. For fluorinated aromatics, selectivity is key.

Diagram 1: Column Selection Decision Tree

ColumnSelection Start Start: Method Development CheckIsomers Are Regioisomers (2,4 vs 3,4-F) Present? Start->CheckIsomers C18 Standard C18 Column (Good for general purity) CheckIsomers->C18 No PFP PFP (Pentafluorophenyl) Column (Targeting F-F interactions) CheckIsomers->PFP Yes (Critical) Phenyl Phenyl-Hexyl Column (Targeting Pi-Pi interactions) CheckIsomers->Phenyl Yes (Alternative) MobilePhase Mobile Phase Selection (Acidic pH required) C18->MobilePhase PFP->MobilePhase Phenyl->MobilePhase

Caption: Decision logic for stationary phase selection based on impurity profile complexity.

Part 4: The Validated Protocol

This protocol is designed to be self-validating , meaning the system suitability criteria (SST) ensure the data is reliable before results are accepted.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Fluorophenyl (PFP) or C18 (End-capped), 150 x 4.6 mm, 3.5 µm or 5 µm.

    • Recommendation: Ace 5 C18-PFP or Phenomenex Kinetex F5 for superior isomer separation.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Note: Acidic pH suppresses silanol ionization and keeps the pyridine protonated.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary for non-aromatic impurities).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Equilibration
2.09010Isocratic Hold
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010End of Run
Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: 1.0 mg/mL of 3-(2,4-Difluorobenzoyl)-4-methylpyridine in diluent.

  • Test Concentration: 0.5 mg/mL (adjust based on detector linearity).

Part 5: Validation Framework (ICH Q2 R2)

To ensure Trustworthiness , follow this validation workflow.

Diagram 2: Validation Workflow & Causality

ValidationFlow Spec Specificity (Force Degradation) Lin Linearity (5 Levels: 50-150%) Spec->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc R² > 0.999 Prec Precision (Repeatability n=6) Acc->Prec Recovery 98-102% LOD Sensitivity (LOD/LOQ) Prec->LOD RSD < 2.0% Robust Robustness (Flow/Temp/pH) LOD->Robust S/N > 10

Caption: Sequential validation steps ensuring data integrity per ICH Q2(R2).

Key Validation Parameters
1. Specificity (Forced Degradation)
  • Objective: Prove the method can separate the main peak from degradants.

  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3% H2O2), and Thermal (60°C) stress for 24 hours.

  • Acceptance: Peak purity index (via PDA) > 0.999; Resolution (Rs) > 1.5 between all peaks.

2. Linearity & Range
  • Protocol: Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Acceptance: Correlation coefficient (R²) ≥ 0.999.

3. Accuracy (Recovery)
  • Protocol: Spike known impurities (if available) or API into a placebo matrix at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

4. Precision (System & Method)
  • System Precision: 6 injections of standard. RSD ≤ 2.0%.[3]

  • Method Precision: 6 separate preparations of the sample. RSD ≤ 2.0%.[3]

Part 6: Troubleshooting & Insights

  • Problem: Split peaks or shoulder on the main peak.

    • Cause: pH is likely too close to the pKa of the pyridine nitrogen (~5.5).

    • Fix: Lower the mobile phase pH to < 3.0 using Phosphoric acid or TFA to ensure the pyridine is fully protonated.

  • Problem: Retention time drift.

    • Cause: Temperature fluctuations affecting the fluorine interactions (which are temperature sensitive).

    • Fix: Ensure column oven is stable at 30°C ± 0.5°C.

  • Problem: Ghost peaks.

    • Cause: 2,4-difluorobenzoyl moiety can hydrolyze to 2,4-difluorobenzoic acid if left in basic solution.

    • Fix: Keep sample solutions neutral or slightly acidic; avoid alkaline diluents.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Moldoveanu, S. C., & David, V. (2013). Selection of the HPLC Method in Chemical Analysis. Elsevier. (Source for column selectivity choices).
  • PubChem. (n.d.). Compound Summary for 2-(2,4-Difluorobenzoyl)pyridine derivatives. National Library of Medicine. Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[4][5] Wiley. (Reference for pKa and pH control in pyridine analysis).

Sources

Biological activity comparison of pyridine vs piperidine p38 MAP kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Pyridine vs. Piperidine Moieties in p38 MAP Kinase Inhibitor Design

Executive Summary In the optimization of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, pyridine and piperidine rings serve distinct, often complementary, pharmacophoric roles. Pyridine is predominantly utilized as a hinge-binding motif , leveraging its planar aromaticity and electron-deficient nitrogen to anchor the inhibitor via hydrogen bonding to Met109. Conversely, piperidine is frequently deployed in the solvent-exposed region to modulate physicochemical properties, specifically enhancing aqueous solubility and altering lipophilicity (LogD), though often at the cost of increased hERG channel liability. This guide analyzes the structural, biological, and toxicological trade-offs between these two heterocycles.

Part 1: Mechanistic Basis & Structural Roles

The efficacy of a p38 inhibitor hinges on its ability to compete with ATP. The ATP-binding pocket of p38


 imposes strict geometric constraints that dictate where pyridine and piperidine moieties can be effectively placed.
The Pyridine Ring: The Hinge Anchor
  • Role: Primary ATP-competitive anchor.

  • Mechanism: In classic inhibitors like SB-203580 , the pyridine nitrogen (N1) acts as a hydrogen bond acceptor. It interacts with the backbone amide (NH) of Met109 in the hinge region.

  • Geometry: The planar,

    
    -hybridized nature of pyridine allows it to slot into the narrow hydrophobic cleft between the N- and C-lobes of the kinase without inducing steric clashes.
    
  • Metabolic Profile: Susceptible to N-oxidation or hydroxylation by CYPs.

The Piperidine Ring: The Solubilizing Tail
  • Role: Property modulator (Solvent Front).

  • Mechanism: Piperidine is rarely used as a hinge binder because its non-planar, chair conformation creates steric bulk that disrupts the flat geometry required at Met109. Instead, it is attached to the core scaffold to project into the solvent channel.

  • Physicochemistry: With a pKa of ~11, the piperidine nitrogen is protonated at physiological pH. This introduces a positive charge that dramatically improves aqueous solubility compared to the neutral/weakly basic pyridine.

  • Risk: The basic nitrogen is a known pharmacophore for the hERG potassium channel, correlating with QT prolongation risks.

Diagram 1: p38 MAPK Signaling Pathway

A visualization of the cascade targeted by these inhibitors.

p38_Signaling Stimulus Stress / LPS / Cytokines MAP3K MAP3K (TAK1/ASK1) Stimulus->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 / MSK1 p38->MK2 Activation TF Transcription Factors (ATF2, MEF2) p38->TF Direct Phos. Response Inflammation (TNF-alpha, IL-1beta) MK2->Response mRNA Stability TF->Response Transcription

Caption: The p38 MAPK cascade showing upstream activation and downstream inflammatory outputs.[1]

Part 2: Comparative Analysis of Biological Activity

The following table contrasts the impact of incorporating a pyridine (hinge) vs. a piperidine (tail) on key drug discovery parameters.

FeaturePyridine (Hinge Binder)Piperidine (Solvent Tail)
Primary Interaction H-bond acceptor (Met109)Ionic interaction / Solvation
Geometry Planar (Aromatic)Non-planar (Chair conformation)
Basicity (pKa) Weak Base (~5.2)Strong Base (~11.[2]0)
Solubility Impact Low to ModerateHigh (due to ionization)
Potency (IC50) Critical for nanomolar affinityModulates potency via solubility/PK
Selectivity High (Kinase specific)Variable (Promiscuous binding)
Toxicity Risk CYP Inhibition (Type II binding)hERG Inhibition (Cardiotoxicity)

Case Study Insight: In the optimization of naphthyridinone-based p38 inhibitors, replacing a solvent-exposed hydrophobic group with a 4-aminopiperidine moiety maintained p38 potency (


 nM) while improving aqueous solubility by >100-fold. However, this modification required careful tuning of lipophilicity (LogD) to avoid hERG blockade, a liability absent in the pyridine-only precursors.

Part 3: Experimental Validation Protocols

To objectively compare inhibitors containing these moieties, a self-validating screening cascade is required.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Potency)

Measures the inhibitory capacity (


) against recombinant p38

.
  • Reagent Prep:

    • Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl

      
      , 1 mM MnCl
      
      
      
      , 2 mM DTT, 0.01% BSA.
    • Substrate: p38 peptide substrate (100

      
      M) and Ultra-Pure ATP (at 
      
      
      
      , typically 50-100
      
      
      M).
  • Reaction Assembly (384-well plate):

    • Add 2

      
      L of Test Compound (Pyridine/Piperidine analogs) in 1% DMSO.
      
    • Add 2

      
      L of p38
      
      
      
      enzyme (0.5-1.0 ng/well).
    • Pre-incubation: 15 mins at RT to allow inhibitor binding.

    • Add 2

      
      L of ATP/Substrate mix to initiate.[3]
      
  • Incubation: 60 minutes at RT.

  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent  (Terminates reaction, depletes remaining ATP). Incubate 40 mins.
      
    • Add 10

      
      L Kinase Detection Reagent  (Converts ADP 
      
      
      
      ATP
      
      
      Luciferase signal).[4] Incubate 30 mins.
  • Readout: Measure luminescence. Signal is proportional to kinase activity.[3][5]

Protocol B: LPS-Induced TNF- in THP-1 Cells (Cellular Efficacy)

Validates membrane permeability and target engagement in a relevant inflammatory model.

  • Cell Culture: Differentiate THP-1 monocytes (ATCC) using PMA (100 nM) for 24h if macrophage phenotype is desired, or use suspension monocytes.

  • Compound Treatment:

    • Plate cells at

      
       cells/well (96-well).
      
    • Add serial dilutions of inhibitors.

    • Incubation: 1 hour prior to stimulation.[6]

  • Stimulation: Add Lipopolysaccharide (LPS) from E. coli O111:B4 (Final conc: 1

    
    g/mL).
    
  • Incubation: 4 hours at 37°C, 5% CO

    
    .
    
  • Harvest: Collect supernatant.

  • Quantification: Analyze TNF-

    
     via ELISA (e.g., R&D Systems Quantikine).
    
  • Viability Control (Critical): Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced TNF-

    
     is due to p38 inhibition, not cell death (often seen with high-concentration piperidine analogs).
    
Diagram 2: Experimental Screening Cascade

The logical flow for validating inhibitor performance.

Screening_Cascade Compound Compound Library (Pyridine/Piperidine) Biochem Biochemical Assay (ADP-Glo, IC50) Compound->Biochem Primary Screen Cellular Cellular Assay (THP-1 TNF-alpha) Biochem->Cellular Hit (<100 nM) Viability Viability Check (MTT/CTG) Cellular->Viability Parallel Control Selectivity Selectivity Panel (Kinase Profiling) Cellular->Selectivity Valid Hit Safety Safety Profiling (hERG / CYP) Selectivity->Safety Lead Cand. Safety->Compound SAR Cycle (Reduce hERG)

Caption: Step-by-step validation workflow from biochemical screen to safety profiling.

Part 4: Pharmacokinetic & Safety Considerations

The choice between pyridine and piperidine often dictates the safety profile of the clinical candidate.

  • hERG Liability (The Piperidine Problem):

    • The hERG potassium channel has a hydrophobic cavity with aromatic residues (Tyr652, Phe656) that trap lipophilic, basic amines.

    • Piperidine (basic, pKa ~11) is a classic hERG pharmacophore.

    • Mitigation: Reduce lipophilicity (lower LogP) or shield the basic center if using a piperidine tail.

  • CYP Inhibition (The Pyridine Problem):

    • Pyridine nitrogen can coordinate with the Heme iron of Cytochrome P450 enzymes, causing Type II inhibition and potential drug-drug interactions (DDI).

    • Mitigation: Steric hindrance around the pyridine nitrogen (e.g., 2-substitution) can reduce CYP affinity but may also affect Met109 binding.

References

  • Boehm, J. C., et al. (2000). 1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency. Journal of Medicinal Chemistry. Link (Seminal work on SB-203580 and pyridine binding).

  • Natarajan, S. R., et al. (2006).[7] p38 MAP kinase inhibitors: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones.[7] Bioorganic & Medicinal Chemistry Letters.[6][7][8] Link (Comparison of piperidine substituents for solubility/potency).

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.Link (Standard protocol for kinase activity).[6]

  • Fehr, S., et al. (2015). Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells.[9][10][11] Cell Physiology and Biochemistry. Link (Protocols for cellular validation).

  • Revesz, L., et al. (2000).[8] SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors.[8] Bioorganic & Medicinal Chemistry Letters.[6][7][8] Link (Piperidine for selectivity).

Sources

High-Resolution Differentiation of 3-(2,4-difluorobenzoyl) and 3-(3,4-difluorobenzoyl) Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel psychoactive substances (NPS) and medicinal indoles, the regioisomerism of the benzoyl moiety significantly alters pharmacological potency and legal classification. The 3-(2,4-difluorobenzoyl) isomer (often an analog of compounds like RCS-4 or WIN-55,212 derivatives) and the 3-(3,4-difluorobenzoyl) analog share an identical molecular weight (MW) and elemental formula. Consequently, low-resolution Mass Spectrometry (GC-MS/LC-MS) often fails to distinguish them, leading to critical analytical errors.

This guide establishes a definitive analytical workflow to differentiate these isomers based on electronic spin coupling (


H/

F NMR)
and steric-driven chromatographic retention .

Structural & Electronic Theory

To differentiate these isomers, one must understand the physical consequences of the fluorine positioning.

  • 3-(2,4-difluorobenzoyl) [Ortho/Para]: The fluorine at the ortho (2-position) creates significant steric hindrance with the carbonyl bridge and the heterocyclic scaffold (e.g., indole). This forces the benzoyl ring to twist out of plane, reducing conjugation and effective surface area.

  • 3-(3,4-difluorobenzoyl) [Meta/Para]: Lacking ortho substitution, this molecule adopts a more planar conformation, maximizing

    
    -
    
    
    
    stacking interactions and conjugation.
Visualization: Steric & Electronic Divergence

The following diagram illustrates the mechanistic differences that drive the analytical separation.

IsomerDifferentiation cluster_0 Compound A: 3-(2,4-difluorobenzoyl) cluster_1 Compound B: 3-(3,4-difluorobenzoyl) node24 2,4-Isomer Structure (Ortho-F Substitution) prop24 Steric Twist (Non-Planar) Shielded Carbonyl node24->prop24 Steric Hindrance result24 Early Elution (C18) Unique H-3 NMR Signal prop24->result24 Reduced Surface Area node34 3,4-Isomer Structure (Meta/Para-F Substitution) prop34 Planar Conformation High Conjugation node34->prop34 No Ortho Clash result34 Late Elution (C18) Distinct H-2/H-5/H-6 Pattern prop34->result34 High Pi-Stacking

Figure 1: Mechanistic impact of fluorine positioning on molecular geometry and analytical behavior.

Method 1: Nuclear Magnetic Resonance (NMR)

The Gold Standard. NMR provides the only self-validating structural proof. The key differentiator is the splitting pattern of the aromatic protons on the benzoyl ring, driven by Hydrogen-Fluorine (


) coupling.
Diagnostic Signals ( H NMR)

Note: Chemical shifts (


) are solvent-dependent (CDCl

), but splitting patterns are intrinsic.
Feature3-(2,4-difluorobenzoyl)3-(3,4-difluorobenzoyl)
Key Proton H-3 (The "Trapped" Proton)H-5 (The "Corner" Proton)
Environment Located between two Fluorines (F-2 and F-4).Flanked by F-4 and H-6.
Splitting Triplet of Triplets (tt) or complex multiplet.Doublet of Doublets (dd) or pseudo-quartet.
Coupling Logic Coupled to F-2 (

Hz) and F-4 (

Hz).
Coupled to F-4 (

Hz) and F-3 (

Hz).
Diagnostic Value High. The H-3 signal is unique and upfield due to shielding.Medium. Requires careful analysis of

values.
Experimental Protocol: NMR Acquisition
  • Sample Prep: Dissolve 5–10 mg of the isolated compound in 600

    
    L of CDCl
    
    
    
    (Chloroform-d) or DMSO-d
    
    
    . Ensure the solution is free of paramagnetic impurities (filter if necessary).
  • Acquisition:

    • Run a standard

      
      H NMR (16 scans) .
      
    • Run a

      
      F NMR (decoupled and coupled)  if available.
      
  • Analysis:

    • For 2,4-isomer: Look for the H-6 proton (lowest field, doublet of doublets/quartet) and the H-3 proton (highest field in the aromatic region, complex splitting).

    • For 3,4-isomer: Look for the tight clustering of H-2, H-5, and H-6. H-5 usually appears as a distinct quartet-like signal due to similar

      
       and 
      
      
      
      values.

Method 2: Chromatographic Separation (HPLC/GC)

The Screening Tool. While MS cannot distinguish the isomers, the retention time (RT) is a reliable indicator due to the "Ortho Effect."

The "Ortho Effect" Rule

In Reverse-Phase Chromatography (C18/Phenyl-Hexyl):

  • 2,4-isomer (Ortho): The non-planar "twist" prevents effective interaction with the stationary phase. Elutes EARLIER.

  • 3,4-isomer (Meta/Para): The planar shape allows deep intercalation into the C18 chains. Elutes LATER.

Experimental Protocol: UHPLC-PDA/MS
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus) or Biphenyl (Superior for F-isomers).

  • Dimensions: 2.1 x 100 mm, 1.8

    
    m.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 80% B over 10 minutes (Isocratic hold often required for baseline resolution).

Expected Data:

  • 
    RT (Retention Time Difference): Typically 0.5 – 1.5 minutes under optimized gradient conditions, with the 2,4-isomer appearing first.
    

Decision Workflow

Use this logic gate to validate your sample identity.

DecisionTree start Unknown Isomer Sample (MW Confirmed via MS) nmr_step Perform 1H NMR (Focus on Benzoyl Region) start->nmr_step decision_h3 Analyze H-3 / H-5 Region nmr_step->decision_h3 res_24 Result: 2,4-Difluorobenzoyl (H-3 'Trapped' Multiplet) decision_h3->res_24 Upfield tt (J~9Hz) res_34 Result: 3,4-Difluorobenzoyl (H-5 dd / H-2 Singlet-like) decision_h3->res_34 Complex dd pattern hplc_check Secondary Check: HPLC-UV (C18 Column) res_24->hplc_check res_34->hplc_check confirm_24 Confirms 2,4 (Earlier Elution) hplc_check->confirm_24 RT < Reference confirm_34 Confirms 3,4 (Later Elution) hplc_check->confirm_34 RT > Reference

Figure 2: Analytical decision tree for definitive isomer identification.

References

  • Chemical Instrumentation Facility, Iowa State University. "NMR Coupling Constants (

    
    H-
    
    
    
    H,
    
    
    F)." Iowa State University. Available at: [Link]
  • Kranenburg, R. F., et al. (2019).[2] "Distinguishing drug isomers in the forensic laboratory: GC-VUV vs GC-MS." Forensic Science International. Available at: [Link]

  • Wilkinson, S. M., et al. (2015). "Structure-activity relationships of synthetic cannabinoid designer drug RCS-4 and its regioisomers and C4-homologues." Forensic Toxicology. Available at: [Link]

Sources

Safety Operating Guide

3-(2,4-Difluorobenzoyl)-4-methylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(2,4-Difluorobenzoyl)-4-methylpyridine Proper Disposal Procedures

Executive Summary & Chemical Context

3-(2,4-Difluorobenzoyl)-4-methylpyridine (CAS: 1187168-90-6 ) is a specialized fluorinated pyridine derivative, typically utilized as an intermediate in the synthesis of antipsychotic pharmaceuticals (e.g., Risperidone analogs).

Proper disposal is critical not merely due to standard organic toxicity, but because of the fluorinated moiety . Thermal decomposition or improper incineration of fluorinated aromatics can release Hydrogen Fluoride (HF) gas, a highly corrosive and toxic byproduct. Furthermore, as a pyridine derivative, the compound is basic; inadvertent mixing with strong acid waste streams can trigger dangerous exothermic reactions.

This guide outlines a self-validating disposal protocol designed to neutralize these specific risks.

Chemical Safety & Hazard Identification

Before initiating disposal, operators must verify the material's properties to ensure compatibility with waste streams.

Property Data Disposal Implication
CAS Number 1187168-90-6Unique identifier for waste manifesting.
Molecular Formula C₁₃H₉F₂NOHigh Carbon/Nitrogen content; requires oxidation.
Functional Groups Pyridine (Base), Ketone, Aryl FluorideIncompatible with Acids ; HF generation risk.
Physical State Solid (typically off-white powder)Dust explosion hazard; requires solid waste stream.
Primary Hazards Irritant (H315, H319), Harmful (H302)Standard PPE (Nitrile gloves, P95/P100 respirator).

Critical Safety Warning: Do NOT autoclave this material. Autoclaving fluorinated compounds can release HF vapor into the laboratory, damaging equipment and endangering personnel.

Pre-Disposal Handling & Segregation

The "Causality of Safety" dictates that we prevent accidents by segregating chemicals based on reactivity, not just alphabetization.

A. Segregation Protocol
  • Isolate from Acids: The pyridine ring is basic (

    
    ). Mixing with concentrated acids (Sulfuric, Nitric, Hydrochloric) will generate immediate heat, potentially pressurizing waste containers.
    
  • Isolate from Oxidizers: As an organic ketone, it is a fuel source. Keep away from perchlorates, peroxides, and permanganates.

  • Designated Stream: Classify as "Halogenated Organic Waste" . Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless the facility burns all organics as halogenated (which is rare due to cost).

B. Packaging for Disposal
  • Solids: Collect in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Liquids (Mother Liquors): If the compound is dissolved in solvent (e.g., DCM, Ethyl Acetate), ensure the pH is neutral (6-8). If acidic, neutralize carefully with Sodium Bicarbonate before capping.

  • Labeling:

    • Primary Tag: Hazardous Waste.[1]

    • Constituents: "3-(2,4-Difluorobenzoyl)-4-methylpyridine (100%)".

    • Hazard Checkbox: Toxic, Irritant, Halogenated .

Disposal Workflows

The following protocols are designed to be "self-validating"—meaning the steps include checks (like pH or solubility) that confirm the safety of the next step.

Workflow 1: Solid Waste (Pure Compound)
  • Step 1: Transfer solid waste into a dedicated fiber drum or HDPE pail lined with a 6-mil poly bag.

  • Step 2: Dust Control. If the powder is fine, dampen slightly with an inert high-flashpoint solvent (e.g., mineral oil) to prevent dust cloud formation during handling.

  • Step 3: Seal and Label as "Solid Waste - Fluorinated Organic" .

  • Step 4: Destruction Method: High-Temperature Incineration (>1100°C) with alkaline scrubbing.

    • Why? The C-F bond is extremely stable (approx. 485 kJ/mol). Standard incineration (<800°C) may result in incomplete combustion. The scrubber is required to capture the generated HF.

Workflow 2: Liquid Waste (Reaction Mixtures)
  • Step 1: Compatibility Check. Take a 1 mL aliquot of the waste solution and add 1 mL of water. Check pH.

    • If pH < 4: Neutralize with saturated Sodium Bicarbonate solution until pH 6-8.

    • If pH > 10: Neutralize with dilute Acetic Acid.

  • Step 2: Transfer to "Halogenated Solvent Waste" carboy (typically red or yellow safety cans).

  • Step 3: Record the volume and concentration on the waste log.

Workflow 3: Spill Cleanup (Emergency Procedure)
  • Step 1: Evacuate immediate area if dust is airborne.

  • Step 2: Don PPE: Double nitrile gloves, safety goggles, and N95/P100 respirator.

  • Step 3: Containment. Cover spill with a spill pillow or inert absorbent (Vermiculite/Sand).

    • Do not use: Sawdust (flammable) or paper towels (insufficient for reactive chemicals).

  • Step 4: Scoop absorbed material into a disposable wide-mouth container.

  • Step 5: Wipe the surface with a soap/water solution. Collect the rinsate as hazardous liquid waste.

Visual Logic: Waste Stream Decision Tree

The following diagram illustrates the decision-making process for disposing of 3-(2,4-Difluorobenzoyl)-4-methylpyridine, ensuring the material ends up in the correct destruction facility.

DisposalWorkflow Start Waste: 3-(2,4-Difluorobenzoyl)-4-methylpyridine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidPkg Pack in HDPE/Fiber Drum (Double Bagged) Solid->SolidPkg LiquidCheck Check pH & Solvent Type Liquid->LiquidCheck Destruction Final Destruction: High-Temp Incineration (>1100°C) with Alkaline Scrubber SolidPkg->Destruction Ship for Incineration IsAcidic Is pH < 5? LiquidCheck->IsAcidic Neutralize Neutralize with NaHCO3 (Exothermic Caution) IsAcidic->Neutralize Yes SolventType Solvent Type? IsAcidic->SolventType No (pH 6-9) Neutralize->SolventType HaloStream Stream A: Halogenated Organic (Contains F, Cl, Br) SolventType->HaloStream DCM, Chloroform, or High Conc. of Target NonHaloStream Stream B: Non-Halogenated (Only if <1% Halogen content) SolventType->NonHaloStream Ethanol/Methanol (Trace Target) HaloStream->Destruction NonHaloStream->Destruction Fuel Blending

Caption: Operational decision tree for segregating fluorinated pyridine waste streams to ensure regulatory compliance and safety.

Regulatory Compliance (RCRA & EU Codes)

Proper coding is essential for legal transport and destruction.

Region Regulation Code Description
USA EPA RCRAD001 / D022 Ignitable (if in solvent) or Toxic (if leachable). Note: Pyridine is U196 , but derivatives usually require characteristic testing.
EU EWC (European Waste Catalogue)07 05 04 *"Other organic solvents, washing liquids and mother liquors" (Hazardous).
Global UN TransportUN 2811 Toxic Solid, Organic, N.O.S. (3-(2,4-Difluorobenzoyl)-4-methylpyridine).

Note on U-Codes: While Pyridine (CAS 110-86-1) is a U-listed waste (U196), substituted pyridines like 3-(2,4-Difluorobenzoyl)-4-methylpyridine do not automatically inherit this code unless they exhibit the specific toxicity characteristics defined by 40 CFR 261.24. However, best practice is to manage them with the same rigor.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 1187168-90-6. PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds: Technical Guidance for RCRA Permitting. EPA.gov. [Link]

  • European Chemicals Agency (ECHA). (2024). Guidance on the compilation of safety data sheets (Waste Management). Europa.eu. [Link]

Sources

Personal protective equipment for handling 3-(2,4-Difluorobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Handling 3-(2,4-Difluorobenzoyl)-4-methylpyridine (CAS: 1187168-90-6) requires a rigorous, scientifically grounded approach to laboratory safety. As a critical fluorinated building block in pharmaceutical synthesis and drug development, this compound presents a unique intersection of chemical hazards.

To ensure operational integrity and personnel safety, standard laboratory protocols are insufficient. This guide provides a self-validating, causality-driven framework for the personal protective equipment (PPE), handling, and disposal of this specific compound.

Hazard Profile & Mechanistic Causality

Understanding why a chemical is hazardous is the first step in designing a fail-safe operational plan. 3-(2,4-Difluorobenzoyl)-4-methylpyridine combines two distinct reactive moieties, each contributing to its GHS classifications (H302, H315, H319, H335):

  • The 4-Methylpyridine Ring (Nucleophilic & Basic): Pyridine derivatives are highly effective organic solvents and mild bases. They easily penetrate the lipid bilayers of human skin, acting as aggressive carriers for other toxic compounds. This moiety is primarily responsible for the compound's severe skin and eye irritation profile.

  • The 2,4-Difluorobenzoyl Group (Electrophilic & Lipophilic): The addition of fluorine atoms significantly increases the molecule's lipophilicity, further enhancing its ability to cross biological membranes. Furthermore, the highly stable carbon-fluorine (C-F) bonds make this compound environmentally persistent, complicating disposal[1].

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves provide a false sense of security when handling pyridine derivatives. Pyridine rapidly permeates and swells standard nitrile and latex elastomers, leading to microscopic breaches and chemical exposure[2].

The following table outlines the required PPE, grounded in the chemical compatibility of the compound's functional groups.

PPE CategoryRecommended SpecificationBreakthrough TimeMechanistic Rationale
Hand Protection (Heavy Contact) Butyl Rubber (≥14 mil) or PE/EVAL Laminate> 480 minsPyridine rings act as aggressive organic solvents that swell and degrade standard elastomers. Butyl rubber provides a dense, impermeable matrix[2].
Hand Protection (Incidental Splash) Double-layered Nitrile (≥6 mil)< 10 minsNitrile is highly susceptible to permeation by pyridine derivatives. If splashed, the outer glove must be removed and replaced immediately[2].
Eye Protection ANSI Z87.1 tight-fitting safety gogglesN/AProtects against micro-particulate airborne dust and solvent splashing during transfer.
Respiratory Protection NIOSH-approved P100 half-mask respiratorN/ARequired only if handling powders outside a fume hood. The difluorobenzoyl moiety can cause severe respiratory irritation.

Operational Plan: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety parameters are visually or mechanically confirmed.

Phase 1: Pre-Operational Validation

  • Fume Hood Verification: Ensure the chemical fume hood face velocity is actively reading between 80–100 feet per minute (fpm).

    • Causality: This specific velocity prevents the escape of fine lipophilic powders without creating turbulent eddies that could scatter the material.

  • Static Dissipation: Ground all weighing spatulas and analytical balances.

    • Causality: Fluorinated aromatic powders often carry static charges. Grounding prevents electrostatic repulsion, ensuring accurate dosing and preventing sudden aerosolization.

Phase 2: Handling and Transfer

  • Gloving Protocol: Don a pair of inner nitrile gloves and outer butyl rubber gloves. If you must use double-nitrile for quick, high-dexterity transfers, inspect the outer glove visually for swelling or discoloration every 5 minutes.

  • Weighing: Use an enclosed precision balance. Transfer the compound using a static-free V-shaped spatula to minimize surface-area exposure.

  • Solvent Dissolution: If dissolving the compound in organic solvents (e.g., DCM or DMF), add the solvent to the compound slowly down the side of the flask.

    • Causality: The exothermic heat of solvation can volatilize the pyridine derivative, temporarily spiking the inhalation risk.

Spill Response & Containment Workflow

In the event of a spill, immediate containment is required to prevent the lipophilic powder from spreading or dissolving into ambient moisture.

G Start Pre-Operation Setup (Verify Fume Hood & PPE) Handling Material Handling (Weighing & Transfer) Start->Handling SpillCheck Spill Occurred? Handling->SpillCheck SpillResponse Spill Protocol (Contain & Absorb) SpillCheck->SpillResponse Yes Decon Decontamination (Work Surface & Tools) SpillCheck->Decon No Disposal Hazardous Waste (High-Temp Incineration) SpillResponse->Disposal Decon->Disposal

Workflow for operational handling and spill response of 3-(2,4-Difluorobenzoyl)-4-methylpyridine.

Spill Execution Steps:

  • Solid Spill: Do not sweep. Cover the powder with damp, absorbent bench paper to suppress dust, then carefully scoop the material into a hazardous waste container.

  • Solution Spill: Apply a universal chemical absorbent (e.g., vermiculite or a commercial spill kit pad).

  • Decontamination: Wipe down all affected surfaces with a solvent capable of dissolving the compound (e.g., isopropanol), followed by a mild acidic wash (e.g., 1% acetic acid) to neutralize the basic pyridine residue.

Disposal & Environmental Logistics

The disposal of 3-(2,4-Difluorobenzoyl)-4-methylpyridine is governed by the extreme stability of its carbon-fluorine (C-F) bonds, which have a bond dissociation energy of approximately 485 kJ/mol.

Standard municipal or low-temperature laboratory incineration cannot break these bonds. Incomplete combustion of fluorinated organics leads to the formation of Products of Incomplete Combustion (PICs), including highly toxic short-chain fluorinated compounds and hydrofluoric acid (HF)[1][3].

Disposal Protocol:

  • Segregation: Place all contaminated consumables, PPE, and residual chemicals into a designated, clearly labeled "Fluorinated Organic Waste" container. Never mix with standard organic waste.

  • Thermal Destruction: Waste must be routed to a RCRA-permitted hazardous waste incinerator capable of sustaining temperatures >1400°C with a residence time of at least 2 seconds[1]. The facility must be equipped with alkali scrubbers to capture and neutralize the resulting HF gas[3].

References

  • Chemical Resistance of Latex and Nitrile Gloves USA Scientific, Inc.[Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams U.S. Environmental Protection Agency (EPA)[Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials U.S. Environmental Protection Agency (EPA)[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-Difluorobenzoyl)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-(2,4-Difluorobenzoyl)-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.